2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Description
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Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)8-9-14-11-6-4-10(13-3)5-7-11/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRUDZZRDMXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567937 | |
| Record name | 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51344-12-8 | |
| Record name | 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key intermediate in the synthesis of the widely prescribed antidepressant Venlafaxine, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine holds a position of significant interest within the pharmaceutical and organic synthesis landscapes. This technical guide provides a comprehensive overview of its fundamental properties, a detailed exposition of its synthesis, and robust methodologies for its analytical characterization. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge required for its efficient synthesis, handling, and quality control, thereby streamlining the path to the final active pharmaceutical ingredient.
Chemical Identity and Physicochemical Properties
This compound is a tertiary amine characterized by a methoxyphenoxy group linked to a dimethylethanamine moiety via an ether bond.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 51344-12-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molecular Weight | 195.26 g/mol | |
| Appearance | Varies; often an oil or low-melting solid | |
| Boiling Point | Not well-documented; predicted to be high | |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: The Williamson Ether Synthesis
The primary route for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5][6] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.
Reaction Mechanism
The synthesis proceeds via an SN2 mechanism. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylethanamine. This backside attack results in the displacement of the chloride ion and the formation of the ether linkage.
Caption: Williamson Ether Synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile (Sodium 4-methoxyphenoxide):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).
-
Dissolve the 4-methoxyphenol in anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.
-
-
Preparation of the Electrophile:
-
In a separate beaker, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in water and neutralize with a 1 M aqueous solution of sodium hydroxide to a pH of ~10-12.
-
Extract the free base into diethyl ether or toluene.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-chloro-N,N-dimethylethanamine.
-
-
The SN2 Reaction:
-
Add the solution of 2-chloro-N,N-dimethylethanamine in a suitable solvent (e.g., DMF or toluene) dropwise to the flask containing the sodium 4-methoxyphenoxide at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Pharmacological Profile: An Inactive Precursor
As an intermediate in the synthesis of Venlafaxine, this compound is not expected to possess significant pharmacological activity at the primary targets of Venlafaxine, namely the serotonin and norepinephrine transporters.[7][8][9] The structure-activity relationship studies of Venlafaxine and its metabolites indicate that the cyclohexanol moiety and the specific stereochemistry are crucial for its potent dual reuptake inhibition.[10] The minor metabolites of Venlafaxine, such as N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, exhibit considerably less potent inhibition of serotonin and norepinephrine reuptake compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine.[7] It is therefore highly probable that this compound, lacking the critical cyclohexanol group, is essentially an inactive precursor with respect to antidepressant activity. Any in vivo or in vitro studies would likely focus on its metabolic fate and potential to form impurities rather than its own pharmacological effects.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons, and the aliphatic protons of the dimethylethanamine chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and the aromatic C-H and C=C bonds.[11]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12][13][14]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing this relatively volatile compound. It allows for the separation of the desired product from starting materials, by-products, and residual solvents, while providing definitive identification through mass spectral data.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can also be employed for purity analysis, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) would be appropriate.
Caption: Analytical workflow for this compound.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents or heating the reaction mixture.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and sources of ignition.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
The impurity profile of Venlafaxine is a critical aspect of its quality control, and any unreacted starting materials or by-products from the synthesis of this intermediate must be carefully monitored and controlled in the final drug substance.[18][19][20][21][22]
Conclusion
This compound is a fundamentally important building block in the synthesis of Venlafaxine. A thorough understanding of its synthesis via the Williamson ether reaction, coupled with robust analytical methods for its characterization and purity assessment, is paramount for any researcher or professional involved in the development and manufacturing of this crucial antidepressant. This guide provides the necessary technical framework to approach the synthesis and analysis of this compound with scientific rigor and a commitment to quality and safety.
References
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ClinPGx. (n.d.). Venlafaxine. Retrieved from [Link]
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PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link]
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Bartleby. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]
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PMC - NIH. (n.d.). PharmGKB summary: venlafaxine pathway. Retrieved from [Link]
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PubMed. (1995). Pharmacological effects of venlafaxine, a new antidepressant, given repeatedly, on the alpha 1-adrenergic, dopamine and serotonin systems. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from [Link]
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SynZeal. (n.d.). Venlafaxine Impurities. Retrieved from [Link]
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PubMed. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Retrieved from [Link]
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PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
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An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine (CAS 51344-12-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a phenoxyethylamine derivative with potential applications in medicinal chemistry and pharmacological research. While specific literature on this compound (CAS 51344-12-8) is limited, this document synthesizes information on its fundamental properties, proposes a robust synthetic route based on established chemical principles, and explores its potential pharmacological significance by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and similar chemical entities. We will delve into its physicochemical characteristics, a detailed, plausible synthesis protocol, its potential as a scaffold in drug discovery, and appropriate analytical methodologies for its characterization.
Introduction: The Phenoxyethylamine Scaffold
The phenoxyethylamine moiety is a recognized "privileged structure" in medicinal chemistry. Its presence in a wide array of biologically active compounds underscores its importance as a versatile scaffold for drug design.[1] Derivatives of this core structure have been shown to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. For instance, the phenoxyethylamine framework is a key component in the development of selective dopamine D₂ receptor agonists and α₁D adrenoceptor antagonists, highlighting its potential in developing therapeutics for neurological disorders.[1] Furthermore, N,N-Dimethyl-2-phenoxyethanamine, a closely related analogue, has been utilized in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a potential role in oncology and other therapeutic areas.[2]
This guide focuses on the specific derivative, this compound, which incorporates a methoxy group on the phenoxy ring. This substitution is anticipated to modulate the compound's electronic and steric properties, potentially influencing its pharmacokinetic profile and target interactions.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 51344-12-8 | Alchem Pharmtech[3], Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₇NO₂ | LookChem[4] |
| Molecular Weight | 195.26 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| Appearance | Pale Yellow to Light Yellow Oil (predicted) | Pharmaffiliates (for N,N-Dimethyl-2-phenoxyethanamine)[2] |
| Boiling Point | Not explicitly reported; likely >200°C | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General chemical principles |
Synthesis of this compound: A Proposed Protocol
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide. For the synthesis of our target compound, this translates to the reaction of 4-methoxyphenoxide with a 2-halo-N,N-dimethylethanamine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF or THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Alternatively, anhydrous potassium carbonate (2.0 eq) can be used as a safer base.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 4-methoxyphenoxide.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) with a saturated aqueous sodium bicarbonate solution and extract the free amine with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base. Note: The free amine can be unstable and is often best used immediately.
-
Add the freshly prepared 2-chloro-N,N-dimethylethanamine to the solution of sodium 4-methoxyphenoxide.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Potential Pharmacological Significance and Research Applications
Given the absence of direct pharmacological data for this compound, its potential can be inferred from the biological activities of structurally similar molecules. The core phenoxyethylamine structure is a versatile pharmacophore, and the introduction of a 4-methoxy substituent can influence its properties in several ways:
-
Increased Lipophilicity: The methoxy group can increase the compound's ability to cross cellular membranes, including the blood-brain barrier.
-
Metabolic Stability: The methoxy group may alter the metabolic profile of the compound, potentially leading to a longer half-life.
-
Receptor Interactions: The electronic nature of the methoxy group can influence hydrogen bonding and other non-covalent interactions with biological targets.
Potential as a CNS-Active Agent
Many phenethylamine derivatives exhibit activity in the central nervous system (CNS). The structural similarity of the core scaffold to neurotransmitters like dopamine and norepinephrine suggests that this compound could be investigated for its affinity towards monoamine transporters and receptors.
A Building Block for Complex Molecules
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. For example, the tertiary amine can be a key functional group for further chemical modifications. As seen with related compounds, it could be a precursor for the development of novel HDAC inhibitors or other enzyme modulators.[2]
Caption: Potential biological target classes for this compound.
Analytical Characterization
Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the ethyl chain, and the N,N-dimethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-N bond of the tertiary amine.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification, provided the compound is sufficiently volatile and thermally stable.
General principles of analytical method development for pharmaceutical compounds can be applied.[5] For chiral phenethylamine drugs, specialized chromatographic techniques may be necessary to separate enantiomers.[6]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Based on the properties of the parent compound, phenoxyethylamine, it should be considered a hazardous substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents an intriguing yet underexplored molecule within the valuable class of phenoxyethylamines. While direct experimental data remains scarce, this guide provides a solid foundation for future research by proposing a detailed synthetic protocol, outlining potential areas of pharmacological investigation, and describing appropriate analytical techniques. Its structural features suggest potential for CNS activity and as a versatile building block in medicinal chemistry. It is our hope that this technical guide will stimulate further investigation into the properties and applications of this and related compounds, ultimately contributing to the advancement of drug discovery and development.
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An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a molecule of interest in medicinal chemistry and pharmacology. The document delineates its chemical structure, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores the compound's pharmacological profile, including its putative mechanism of action and potential therapeutic applications. Detailed analytical methodologies for its characterization are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a tertiary amine featuring a methoxyphenoxy moiety linked to a dimethylethanamine group via an ether bond.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51344-12-8 | [2][3] |
| Molecular Formula | C11H17NO2 | [3] |
| Molecular Weight | 195.26 g/mol | [1][3] |
| Boiling Point | 281 °C | [3] |
| Flash Point | 98 °C | [3] |
| Density | 1.005 g/cm³ | [3] |
| pKa | 8.55 ± 0.28 (Predicted) | [3] |
| LogP | 1.63560 | [3] |
| InChI Key | LTVRUDZZRDMXFX-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the Williamson ether synthesis, followed by amination.
Synthetic Pathway
A plausible synthetic route starts from 4-methoxyphenol and involves a two-step process:
-
Etherification: 4-methoxyphenol is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to form 2-(4-methoxyphenoxy)ethanol.
-
Amination: The resulting alcohol is then converted to an alkyl halide or sulfonate, followed by nucleophilic substitution with dimethylamine to yield the final product.
Alternatively, a more direct approach involves the reaction of 4-methoxyphenol with 2-(dimethylamino)ethyl chloride.
Detailed Experimental Protocol: Synthesis via Williamson Ether Synthesis
Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanol
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4-methoxyphenoxy)ethanol by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-(4-methoxyphenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a reagent to convert the alcohol to a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).
-
After the formation of the intermediate (chloride or mesylate), add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify by column chromatography to obtain pure this compound.
Synthesis and Purification Workflow
Caption: Synthetic workflow for this compound.
Pharmacological Profile
While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The phenoxy-ethylamine scaffold is present in a number of pharmacologically active compounds.
Putative Mechanism of Action
Based on its chemical structure, which is analogous to certain classes of drugs, several potential mechanisms of action can be hypothesized:
-
Monoamine Oxidase (MAO) Inhibition: The phenethylamine backbone is a common feature in many MAO inhibitors. These drugs increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine by inhibiting their breakdown.[4]
-
Adrenergic/Dopaminergic Receptor Modulation: The molecule could potentially interact with adrenergic or dopaminergic receptors, either as an agonist or antagonist, influencing signaling pathways related to these neurotransmitter systems.[4]
-
Serotonergic System Interaction: Similar to other phenoxy-ethylamine derivatives, it may modulate the serotonergic system, which is involved in mood, appetite, and sleep regulation.
It is important to note that a related compound, Mephenoxalone, which has a different chemical structure but shares some functional similarities, acts as a muscle relaxant through central nervous system depression, possibly by enhancing the activity of the inhibitory neurotransmitter GABA.[5]
Proposed Signaling Pathway Interaction
If this compound were to act as an agonist at a G-protein coupled receptor (GPCR) such as an alpha-1 adrenergic receptor, it could trigger a well-defined signaling cascade.
Caption: Hypothetical signaling pathway for an α1-adrenergic agonist.[6]
Analytical Methodologies
The identity and purity of this compound can be confirmed using a suite of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the ethyl chain, and the N,N-dimethyl protons.
-
¹³C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-O-C (ether) linkage, aromatic C-H bonds, and aliphatic C-H bonds.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and for quantification.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid |
| Gradient | e.g., 5% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Protocol: Purity Determination by HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Run the gradient method and collect the chromatogram.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a reliable synthetic protocol, its potential pharmacological relevance, and appropriate analytical methods for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to further investigate this compound's potential applications in drug discovery and development.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone? Retrieved from [Link][5]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link][6]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)-N,N-dimethylethan-1-amine. Retrieved from [Link][7]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. Retrieved from [Link][8]
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Szatmari, I., et al. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 1599. Retrieved from [Link][4]
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A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a tertiary amine featuring a methoxyphenoxy ether moiety. While specific research on this molecule's biological activity is not extensively published, its structural components are prevalent in pharmacologically active compounds, particularly those targeting the central nervous system. This document serves as a foundational resource for researchers in medicinal chemistry and drug development, detailing the compound's nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and a complete workflow for its analytical characterization. Furthermore, we explore its potential pharmacological relevance by examining structurally analogous compounds, positioning it as a valuable scaffold for future research and development endeavors.
Core Compound Identification and Properties
Nomenclature and Synonyms
The compound is systematically named under IUPAC conventions, though several synonyms may be encountered in chemical databases and supplier catalogs.
-
IUPAC Name: this compound.
-
Common Synonyms: 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine[3].
Chemical Structure
The molecule consists of a 4-methoxyphenol (mequinol) core linked via an ether bond to a N,N-dimethylethylamine side chain. This structure is noteworthy as the phenoxy-ethylamine scaffold is a key feature in many neuropharmacological agents.
Physicochemical Data
A summary of the key physicochemical properties is presented below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][5] |
| Molecular Weight | 195.26 g/mol | [1][4] |
| CAS Number | 51344-12-8 | [1][2][3][4][5] |
| InChI Key | LTVRUDZZRDMXFX-UHFFFAOYSA-N | |
| SMILES | COC1=CC=C(OCCN(C)C)C=C1 | [4] |
| MDL Number | MFCD18800941 | [4] |
| Purity (Typical) | ≥95% | [3] |
| Storage | Sealed in dry, room temperature | [4] |
Synthesis and Mechanistic Rationale
The synthesis of aryl ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis being the most reliable and widely adopted method. This approach is particularly well-suited for synthesizing this compound due to the acidic nature of the phenolic proton on the 4-methoxyphenol starting material.
Retrosynthetic Analysis & Strategy
The target molecule is an ether, which can be disconnected at the C-O ether bond. This retrosynthetic disconnection yields two primary synthons: a 4-methoxyphenoxide anion and a 2-(dimethylamino)ethyl cation. These synthons correspond to the readily available starting materials: 4-methoxyphenol and a 2-halo-N,N-dimethylethanamine derivative, typically 2-chloro-N,N-dimethylethanamine. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide acts as the nucleophile.
Proposed Synthetic Workflow Diagram
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"2-(4-Methoxyphenoxy)-N,N-dimethylethanamine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data with field-proven insights to offer a thorough understanding of this compound.
Introduction: Unveiling a Versatile Scaffold
This compound belongs to the class of phenoxy ethylamine derivatives, a structural motif present in a variety of biologically active compounds. The molecule incorporates a methoxy-substituted phenol ether linked to a dimethylamino ethyl side chain. This combination of a lipophilic aromatic ring and a basic amino group suggests its potential as a scaffold in medicinal chemistry, particularly for targeting receptors and enzymes within the central nervous system. The N,N-dimethylethanamine moiety is a common feature in numerous FDA-approved drugs, highlighting its significance in the development of new therapeutic agents. This guide will delve into the known characteristics of this compound and provide a framework for its further investigation.
Physicochemical Properties: A Data-Driven Profile
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | |
| CAS Number | 51344-12-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][4] |
| Molecular Weight | 195.26 g/mol | [1][4] |
| Appearance | Likely a liquid at room temperature, based on related structures. | |
| Boiling Point | Not experimentally determined. Estimated to be >250 °C. | Based on the boiling point of 2-(4-Methoxyphenyl)-N,N-dimethylethanamine (254.9 °C at 760 mmHg)[5] and 2-(2-Methoxyphenoxy)-N-methylethylamine (267.5 °C at 760 mmHg)[6]. |
| Melting Point | Not applicable (likely a liquid at STP). | |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is likely to be pH-dependent due to the basic amine. | |
| SMILES | COC1=CC=C(OCCN(C)C)C=C1 | [2][4] |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be achieved through a standard Williamson ether synthesis. This well-established method provides a reliable and scalable route to the target compound.
Synthetic Pathway
The logical synthetic route involves the reaction of 4-methoxyphenol with a suitable 2-halo-N,N-dimethylethanamine.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation: To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.1 eq, handled with care under an inert atmosphere) or potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt of the amine, an additional equivalent of base is required to neutralize the HCl.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
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An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Characterization, and Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a key chemical intermediate with notable relevance in the pharmaceutical industry. We will delve into its synthesis, purification, and detailed characterization, with a particular focus on its role as a precursor in the manufacturing of the widely used antidepressant, venlafaxine. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction and Significance
This compound, also known as Venlafaxine EP Impurity A or Descyclohexanol venlafaxine, is a tertiary amine featuring a methoxyphenoxy moiety.[1][2] Its primary significance in the pharmaceutical landscape stems from its role as a known process-related impurity and a potential synthetic intermediate in the production of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[3][4] Understanding the synthesis and properties of this compound is therefore crucial for the quality control and efficient production of venlafaxine.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51344-12-8[5] |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol [6] |
| Boiling Point | 281 °C[6] |
| Density | 1.005 g/cm³[6] |
Synthesis via Williamson Ether Synthesis: A Mechanistic Approach
The most common and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of a 2-(dimethylamino)ethyl halide.
The causality behind this choice of reaction is its reliability, versatility, and the ready availability of the starting materials. The reaction proceeds via an SN2 mechanism, which dictates the choice of reactants and conditions for optimal yield and purity.
Figure 1: Williamson Ether Synthesis of the target molecule.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (or potassium hydroxide)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in the chosen anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir the mixture at room temperature until the 4-methoxyphenol is completely deprotonated to form the sodium 4-methoxyphenoxide. Gentle heating may be applied to facilitate dissolution.
-
Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with an excess of the base in the reaction mixture) dropwise at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C and maintain it for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a viscous oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Spectroscopic Analysis
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals are:
-
A singlet for the methoxy group protons (-OCH₃) around 3.7-3.8 ppm.
-
A multiplet for the aromatic protons in the para-substituted ring, typically appearing as two doublets (an AA'BB' system) between 6.8 and 7.0 ppm.
-
A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) around 4.0-4.1 ppm.
-
A triplet for the methylene protons adjacent to the nitrogen atom (-CH₂-N-) around 2.7-2.8 ppm.
-
A singlet for the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂) around 2.3-2.4 ppm.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts include:
-
Signals for the aromatic carbons, with the carbon bearing the methoxy group and the carbon bearing the ether linkage appearing at distinct chemical shifts.
-
A signal for the methoxy carbon (-OCH₃) around 55-56 ppm.
-
A signal for the methylene carbon adjacent to the oxygen (-O-CH₂-) around 66-67 ppm.
-
A signal for the methylene carbon adjacent to the nitrogen (-CH₂-N-) around 58-59 ppm.
-
A signal for the methyl carbons on the nitrogen (-N(CH₃)₂) around 45-46 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 195. Key fragmentation patterns would involve cleavage of the ether bond and the bonds adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum can be used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
A strong C-O-C stretching vibration for the ether linkage, typically in the 1250-1000 cm⁻¹ region.
-
C-N stretching vibrations.
Role as a Venlafaxine Intermediate
The primary industrial interest in this compound lies in its potential as a precursor for the synthesis of venlafaxine. While multiple synthetic routes to venlafaxine exist, some patented processes may involve intermediates structurally related to or derived from this compound.[7] Its presence as an impurity in venlafaxine drug substance highlights the importance of its synthesis and characterization for analytical standard purposes in quality control laboratories.[4]
Figure 2: Context of the target molecule in venlafaxine synthesis.
Conclusion
This compound is a valuable chemical entity, primarily recognized for its connection to the synthesis of the antidepressant venlafaxine. This guide has provided a detailed overview of its synthesis via the Williamson ether synthesis, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, a comprehensive outline of the expected spectroscopic data for its characterization has been presented. For researchers and professionals in the field of drug development and manufacturing, a thorough understanding of this compound's synthesis and properties is essential for process optimization and quality assurance.
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Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications. 2010 , 40(13), 1880-1886.[4]
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CAS 51344-12-8 | this compound. Alchem Pharmtech.[5]
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An improved process for the preparation of venlafaxine and its analogs. WO2008059525A2.[7]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445). NP-MRD.[13]
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2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine. NIST WebBook.[14]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.[15]
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2-(4-Methoxyphenyl)-N,N-dimethylethanamine CAS#. ChemicalBook.[16]
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Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. 2022 , 27(19), 6296.[17]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Journal of Chemical Education. 2019 , 96(10), 2294-2299.[18]
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2-(4-[2-chloro-1,2-diphenylethenyl]phenoxy)-n,n-diethylethanamine. Sigma-Aldrich.
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Progress in the pharmacological treatment of human cystic and alveolar echinococcosis: Compounds and therapeutic targets. PLOS Neglected Tropical Diseases. 2021 , 15(6), e0009461.[19]
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2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. CP Lab Safety.[20]
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A Technical Guide to the Biological Characterization of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine Analogues
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-(phenoxy)-N,N-dimethylethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. This guide provides a comprehensive framework for researchers and drug development professionals on the systematic evaluation of the biological activity of novel analogues of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. We will detail an integrated screening cascade, from primary binding and functional assays targeting monoamine transporters and G-protein coupled receptors (GPCRs), to the elucidation of structure-activity relationships (SAR). This document emphasizes the causal logic behind experimental choices and provides validated, step-by-step protocols to ensure data integrity and reproducibility.
Introduction: The Phenoxyethanamine Scaffold
The core structure, this compound, belongs to the phenoxyethylamine class. This chemical family is notable for its interaction with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for psychiatric disorders like depression and anxiety.[3][4]
Analogues of this scaffold are synthesized to systematically probe the chemical space around the core molecule. Modifications typically involve:
-
Aromatic Ring Substitution: Altering the position and electronic nature of substituents on the phenyl ring (e.g., modifying or moving the methoxy group).
-
Amine Modification: Varying the alkyl groups on the terminal nitrogen (e.g., demethylation, substitution with larger alkyl or cyclic groups).
-
Ethyl Linker Modification: Introducing chirality or conformational constraints to the two-carbon linker.
Understanding how these structural changes impact biological activity is the primary goal of the characterization cascade.
The Biological Characterization Workflow
A logical, tiered approach is essential for efficiently characterizing novel analogues. The workflow prioritizes high-throughput primary screens to identify initial "hits," followed by more complex functional and selectivity assays to build a comprehensive pharmacological profile.
Figure 1: A tiered experimental workflow for characterizing novel phenoxyethanamine analogues.
Primary Assays: Identifying Target Engagement and Function
The initial goal is to determine if the analogues interact with the primary hypothetical targets (monoamine transporters) and what their functional effect is.
Monoamine Transporter Binding Affinity
A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific transporter protein. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the target.
Protocol: SERT Radioligand Competition Binding Assay
This protocol is adapted for a 96-well format using membranes from cells stably expressing the human serotonin transporter (hSERT).[1][5]
Materials:
-
hSERT Membranes: Commercially available or prepared from HEK293 cells stably expressing hSERT.
-
Radioligand: -Citalopram (a high-affinity SERT ligand).[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Ligand: Fluoxetine (10 µM final concentration) or Paroxetine (100 µM).[1][5]
-
Test Compounds: Analogues dissolved in DMSO, serially diluted.
-
Scintillation Cocktail & Vials.
-
96-well Filter Plates (e.g., GF/B filters) and a vacuum manifold.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Fluoxetine to designated NSB wells.
-
Total Binding (TB): Add 25 µL of assay buffer (with equivalent DMSO concentration as test compounds) to TB wells.
-
Test Compounds: Add 25 µL of serially diluted test compounds to the remaining wells.
-
Radioligand Addition: Add 25 µL of -Citalopram (at a final concentration near its Kd, e.g., 1 nM) to all wells.
-
Membrane Addition: Add 150 µL of hSERT membrane suspension (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 250 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation cocktail to each vial, cap, and vortex.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Transporter Uptake Assay
While binding assays confirm interaction, they do not reveal functional consequences (i.e., inhibition of transport). A neurotransmitter uptake assay directly measures this function.[6][7]
Protocol: Fluorescence-Based SERT Uptake Inhibition Assay
This modern, non-radioactive protocol uses a fluorescent substrate that mimics serotonin and is suitable for high-throughput screening.[3][8][9]
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Assay Plate: Black, clear-bottom 384-well plates, coated with Poly-D-Lysine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye that quenches extracellular fluorescence.[3][9]
-
Positive Control: A known SERT inhibitor like Fluoxetine.
Procedure:
-
Cell Plating: Seed HEK-hSERT cells into the 384-well plate at a density of 12,500-20,000 cells/well in 25 µL of culture medium. Incubate overnight (~20 hours).[9]
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Fluoxetine) in assay buffer.
-
Medium Removal: Gently remove the culture medium from the wells.
-
Compound Addition: Add 25 µL of the diluted compounds or control to the appropriate wells. Add assay buffer alone to "maximum uptake" wells.
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.
-
Reagent Preparation: Prepare the dye solution containing the fluorescent substrate and masking agent according to the kit manufacturer's instructions.[9]
-
Dye Addition: Add 25 µL of the prepared dye solution to all wells.
-
Measurement: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Read the fluorescence intensity kinetically over 30 minutes or as an endpoint measurement after a 10-30 minute incubation at 37°C.[8][9]
Data Analysis:
-
Plot fluorescence intensity (or rate of uptake) against the log concentration of the inhibitor.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value, which represents the concentration of the analogue that inhibits 50% of serotonin uptake.
Secondary Assays: Profiling Selectivity and Mechanism
Compounds active in primary screens must be evaluated for selectivity. Phenoxyethanamine scaffolds can also interact with GPCRs, making this an important secondary assessment.
GPCR Functional Assay: cAMP Measurement
Many serotonin (5-HT) and adrenergic receptors are GPCRs that signal through the modulation of cyclic AMP (cAMP).[10][11] An assay measuring cAMP levels can determine if an analogue acts as an agonist or antagonist at these potential off-targets.
Figure 2: Canonical Gs and Gi GPCR signaling pathways modulating intracellular cAMP levels.
Protocol: HTRF-Based cAMP Accumulation Assay
This protocol describes a competitive immunoassay to quantify cAMP in cells expressing a target GPCR (e.g., 5-HT₁A receptor).[10]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the target GPCR.
-
Assay Buffer/Lysis Buffer: Provided in a commercial kit (e.g., from Revvity, Promega).[12][13][14]
-
cAMP Standard.
-
HTRF Reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).
-
Forskolin: (For Gi-coupled receptors) to stimulate basal cAMP production.
-
Test Compounds and Reference Ligands.
-
Low-volume 384-well plates.
Procedure:
-
Cell Stimulation:
-
Plate cells in a 384-well plate and incubate overnight.
-
Replace media with stimulation buffer containing test compounds (for agonist mode) or test compounds + a known agonist (for antagonist mode).
-
For Gi-coupled receptors, pre-stimulate with forskolin before adding compounds.[13]
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Add lysis buffer containing the HTRF reagents to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using the standard curve.
-
For agonists, plot cAMP concentration vs. log [compound] to determine EC₅₀ and Emax.
-
For antagonists, plot the response vs. log [compound] in the presence of a fixed agonist concentration to determine IC₅₀.
Structure-Activity Relationship (SAR) Analysis
The final step is to synthesize the data from all assays to understand how chemical structure dictates biological activity. This is best visualized in a data table.
Figure 3: Logical relationships in Structure-Activity Relationship (SAR) analysis.
Table 1: Hypothetical SAR Data for 2-(Phenoxy)-N,N-dimethylethanamine Analogues
| Analogue ID | R¹ (Phenyl Position) | R² (Amine) | SERT Ki (nM) | NET Ki (nM) | SERT Uptake IC₅₀ (nM) | 5-HT₁A EC₅₀ (nM) |
| Core | 4-OCH₃ | -N(CH₃)₂ | 15.2 | 250.5 | 22.8 | >10,000 |
| ANA-01 | 4-Cl | -N(CH₃)₂ | 8.9 | 155.1 | 12.5 | >10,000 |
| ANA-02 | 2-OCH₃ | -N(CH₃)₂ | 45.7 | 890.2 | 60.1 | >10,000 |
| ANA-03 | 4-OCH₃ | -NH(CH₃) | 5.4 | 98.6 | 7.9 | >10,000 |
| ANA-04 | 3,4-diCl | -N(CH₃)₂ | 2.1 | 25.3 | 3.5 | 8,500 |
Interpretation of SAR:
-
Phenyl Substitution: Moving the methoxy group from the 4-position to the 2-position (ANA-02) decreases SERT affinity and potency. Replacing it with an electron-withdrawing chloro group (ANA-01) slightly improves affinity. Dichloro-substitution (ANA-04) significantly enhances potency at both SERT and NET, reducing selectivity.
-
Amine Substitution: Desmethylation from N,N-dimethyl to N-methyl (ANA-03) significantly increases affinity and potency for SERT, suggesting the smaller amine is favored for binding.
-
Off-Target Activity: Most analogues show no activity at the 5-HT₁A receptor, but the highly potent ANA-04 begins to show weak agonist activity, a potential liability to monitor.
Conclusion
The systematic biological evaluation of novel this compound analogues requires a multi-assay approach grounded in sound pharmacological principles. By integrating binding, functional, and selectivity data, researchers can build a robust structure-activity relationship model. This model is critical for guiding the rational design of subsequent generations of compounds, ultimately leading to the identification of candidates with optimized potency, selectivity, and safety profiles for further preclinical development.
References
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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Maggio, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH National Library of Medicine. Retrieved from [Link]
-
KUMAR, M., & XIE, X. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
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Jayanthi, L. D., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]
-
Cignarella, G., et al. (1995). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. PubMed. Retrieved from [Link]
-
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]
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Jacobsen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Retrieved from [Link]
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The Pharmacological Landscape of Phenoxyethanamine Derivatives: A Technical Guide for Drug Discovery
Abstract
The phenoxyethanamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological profile of phenoxyethanamine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structure-activity relationships (SAR) that govern their interactions with various biological targets, including adrenergic and dopaminergic systems, and explore their potential as novel therapeutics in oncology and infectious diseases. This guide will further provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, underpinned by a robust framework of scientific integrity and supported by authoritative references.
Introduction: The Phenoxyethanamine Core
The phenoxyethanamine moiety, characterized by a phenyl ring linked to an ethylamine chain via an ether bond (C₆H₅-O-CH₂-CH₂-NH₂), is a structural analogue of phenethylamine.[1] This seemingly simple modification introduces significant conformational flexibility and electronic properties that have been exploited to generate a wide range of bioactive molecules. Its utility as a synthetic building block allows for the construction of complex heterocyclic bioisosteres and targeted modifications to fine-tune pharmacological activity.[1][2] This guide will systematically explore the pharmacological diversification of this scaffold, from its foundational role in adrenergic antagonists to its emergence in modern drug discovery pipelines.
Adrenergic Receptor Modulation: A Classic Target
Phenoxyethanamine derivatives have a rich history as modulators of adrenergic receptors, particularly as α-adrenoceptor antagonists. The prototypical example, phenoxybenzamine, is a non-selective, irreversible antagonist of both α1 and α2 receptors.[3][4][5] Its mechanism of action involves covalent modification of the receptor, leading to a long-lasting blockade of sympathetic tone on blood vessels and a subsequent decrease in peripheral vascular resistance.[3]
Structure-Activity Relationships (SAR) for α-Adrenergic Antagonism
The development of selective α-adrenergic antagonists has been a key focus of research. SAR studies on β-chloroethylamine derivatives related to phenoxybenzamine have revealed critical structural features for potency and selectivity:
-
Substituents on the Phenoxy Group: The nature and position of substituents on the phenoxy ring significantly influence affinity and selectivity. For instance, compounds with a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety have shown high potency as α1-adrenoceptor antagonists.[6]
-
The Ethylamine Chain: Modifications to the ethylamine linker can impact activity. The presence of a β-chloroethyl group is crucial for the irreversible antagonism seen with phenoxybenzamine.
-
Nitrogen Substituents: The groups attached to the nitrogen atom play a pivotal role in receptor recognition and can influence selectivity between α1 and α2 subtypes.[6]
A generalized SAR for β-haloalkylamine-based alpha-adrenergic blockers is the formation of a reactive aziridinium ion, which then alkylates a nucleophilic residue on the receptor, leading to irreversible blockade. The arylalkyl group on the nitrogen is thought to guide the molecule to the receptor binding site.
Experimental Protocol: Radioligand Binding Assay for α-Adrenergic Receptors
The gold standard for determining the binding affinity of a compound to its receptor is the radioligand binding assay. This protocol outlines a competitive binding experiment to determine the inhibitory constant (Ki) of a novel phenoxyethanamine derivative for α1-adrenergic receptors.
Objective: To determine the binding affinity (Ki) of a test compound for the α1-adrenergic receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line expressing the human α1a-adrenergic receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat cerebral cortex).[5][7]
-
Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).[7]
-
Non-specific Binding Control: Phentolamine or another high-affinity unlabeled α1-adrenergic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
Test Compound: Phenoxyethanamine derivative of interest.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[7]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of phentolamine (at a high concentration, e.g., 10 µM), 50 µL of [³H]-Prazosin, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Prazosin, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a competitive binding assay allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand of known affinity. The choice of [³H]-Prazosin is based on its high affinity and selectivity for α1-adrenergic receptors. The filtration step is critical for separating bound from unbound radioligand, and the washing steps minimize non-specific binding.
Self-Validating System: The inclusion of total and non-specific binding controls is essential for validating the assay. The specific binding should be a significant portion of the total binding, and the non-specific binding should be low and non-saturable.
Dopamine Transporter (DAT) Inhibition: A New Frontier
More recently, phenoxyethanamine derivatives have been investigated as inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[8][9] Inhibition of DAT leads to an increase in synaptic dopamine levels, a mechanism relevant to the treatment of conditions like depression and for understanding the action of psychostimulants.[8][10]
Structure-Activity Relationships for DAT Inhibition
The SAR for DAT inhibition by phenoxyethanamine derivatives is an active area of research. Studies on fluoxetine analogues, which contain a phenoxypropylamine scaffold, have provided valuable insights:
-
Substitution on the Phenoxy Ring: The presence and position of electron-withdrawing groups, such as a trifluoromethyl group, on the phenoxy ring can enhance DAT inhibitory activity.
-
Modifications of the Amine: Substitution on the nitrogen atom can significantly impact potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[10]
Experimental Protocol: Dopamine Uptake Assay
A functional assay to measure the inhibition of dopamine uptake is crucial to confirm the activity of putative DAT inhibitors.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit dopamine uptake in cells expressing the human dopamine transporter (hDAT).
Materials:
-
Cell Line: HEK-293 cells stably expressing hDAT.[8]
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Uptake Buffer: Phosphate-buffered saline (PBS) containing calcium and magnesium (PBS-CM).[8]
-
Test Compound: Phenoxyethanamine derivative of interest.
-
Known DAT Inhibitor: Nomifensine or cocaine for determining non-specific uptake.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Plating:
-
Culture hDAT-expressing HEK-293 cells in appropriate media.
-
Plate the cells in a 96-well plate at a density that allows them to reach approximately 80% confluency on the day of the assay.[8]
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.[11]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[11]
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (final concentration of ~10-20 nM).[11]
-
Incubate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.[11]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[11]
-
Lyse the cells with a suitable lysis buffer.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Causality Behind Experimental Choices: This assay directly measures the functional consequence of DAT inhibition. The use of a short incubation time ensures the measurement of the initial uptake rate, which is a more accurate reflection of transporter activity. The inclusion of a known DAT inhibitor is crucial for defining non-specific uptake.
Self-Validating System: The assay's validity is supported by a clear concentration-dependent inhibition of dopamine uptake by the test compound and a significant difference between total and non-specific uptake.
Emerging Applications: Anticancer and Antimicrobial Activities
The pharmacological versatility of the phenoxyethanamine scaffold extends beyond neurotransmitter systems. Recent studies have highlighted the potential of phenoxyacetamide derivatives as anticancer and antimicrobial agents.
Anticancer Potential
Certain phenoxyacetamide derivatives have demonstrated potent apoptotic-inducing effects against cancer cell lines, such as HepG2 (hepatocellular carcinoma).[12] The proposed mechanisms of action include the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways.[12]
Table 1: Anticancer Activity of a Pyridazine Hydrazide Appended Phenoxy Acetic Acid Compound
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 | 6.9 | 5-Fluorouracil | 8.3 |
| Data from a previous study highlighting the potential of phenoxy acetic acid derivatives.[12] |
Antimicrobial Activity
Phenoxyacetamide derivatives have also been identified as inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor for this opportunistic pathogen.[13] By targeting virulence rather than bacterial growth, these compounds may offer a novel strategy to combat antibiotic resistance.
Experimental Protocol: Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of novel phenoxyethanamine derivatives on cancer cells, a cell viability assay is a fundamental first step.
Objective: To determine the concentration-dependent effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer Cell Line: e.g., HepG2.
-
Cell Culture Medium.
-
Test Compound: Phenoxyethanamine derivative.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution.
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate Reader.
Procedure:
-
Cell Plating:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-only controls.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Self-Validating System: The inclusion of untreated and vehicle-treated controls is essential. A clear dose-response curve should be observed for a cytotoxic compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
To evaluate the antimicrobial activity of phenoxyethanamine derivatives, determining the Minimum Inhibitory Concentration (MIC) is a standard method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial Strain: e.g., Pseudomonas aeruginosa.
-
Growth Medium: e.g., Mueller-Hinton Broth (MHB).
-
Test Compound.
-
96-well microtiter plate.
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL). [6]
-
Incubator.
Procedure:
-
Preparation of Serial Dilutions:
-
Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[1]
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension.[13]
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
-
MIC Determination:
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative way to assess antimicrobial activity. The use of a standardized inoculum and specific growth medium ensures reproducibility.
Self-Validating System: The growth control must show clear turbidity, and the sterility control must remain clear.
Signaling Pathways and Mechanistic Insights
The diverse pharmacological effects of phenoxyethanamine derivatives are a consequence of their interaction with specific signaling pathways.
-
Adrenergic Signaling: As α-adrenergic antagonists, these derivatives block the Gq-coupled signaling pathway, preventing the activation of phospholipase C and the subsequent increase in intracellular calcium, leading to smooth muscle relaxation.
Caption: Mechanism of action of phenoxyethanamine derivatives as DAT inhibitors.
Conclusion and Future Directions
The phenoxyethanamine scaffold continues to be a fertile ground for the discovery of novel pharmacological agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern drug design. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of their potential in treating complex diseases such as neurodegenerative disorders and multi-drug resistant infections holds significant promise. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to unlock the full therapeutic potential of this remarkable chemical entity.
References
- Grokipedia. Phenoxyethylamine.
-
Testa, R., et al. (1998). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 41(12), 2136-2147. [Link]
-
An, D. S., et al. (2016). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Journal of medicinal chemistry, 59(5), 1848-1862. [Link]
- Whalen, K., Finkel, R., & Panavelil, T. A. (2015). Lippincott Illustrated Reviews: Pharmacology (6th ed.). Wolters Kluwer.
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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El-Sayed, M. A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6539. [Link]
-
Wikipedia. (n.d.). Adrenergic antagonist. [Link]
-
YouTube. (2022, September 30). Autonomic Pharmacology | Adrenergic Antagonists. Ninja Nerd. [Link]
-
Wikipedia. (n.d.). Phenoxybenzamine. [Link]
-
YouTube. (2024, December 22). Pharma shorts: SAR of Beta Haloalkylamines .. Alpha Adrenergic Blockers .. BP 402T. Dr. Ashish Kumar. [Link]
-
YouTube. (2022, December 2). Structure activity Relationship (SAR) of alpha 1 receptor antagonist. AMIT LUNKAD. [Link]
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Van Vliet, B. J., et al. (1996). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Journal of medicinal chemistry, 39(22), 4233-4237. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
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Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 79–88. [Link]
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Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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Lee, J., et al. (2006). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Biomolecules & Therapeutics, 14(4), 221-226. [Link]
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Schweri, M. M., et al. (2002). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry, 45(14), 2887-2897. [Link]
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Weisz, J., et al. (1984). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European journal of pharmacology, 106(3), 659-662. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a valuable building block in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying organic chemistry.
Introduction and Strategic Overview
This compound (CAS 51344-12-8) is a tertiary amine featuring a phenoxy ether moiety.[1] This structural motif is present in a variety of biologically active molecules, making it a key intermediate in drug discovery programs. The synthesis strategy focuses on the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2][3][4][5]
Core Rationale: This method is selected for its efficiency and high yield. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] In this specific application, the hydroxyl proton of 4-methoxyphenol is abstracted by a strong base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.
Visualizing the Synthetic Pathway
The overall transformation from starting materials to the final product is outlined below.
Caption: Overall workflow for the synthesis of the target compound.
Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount before commencing any chemical synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH) : Typically supplied as a 60% dispersion in mineral oil. NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[6][7] It is crucial to handle NaH under an inert atmosphere (e.g., nitrogen or argon).[6][8] The mineral oil can be washed away with a dry, non-polar solvent like hexane if pure NaH is required.[6]
-
2-(Dimethylamino)ethyl chloride hydrochloride : This compound is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects.[9][10][11] Avoid inhalation of dust and ensure no direct contact with skin or eyes.[9][10]
-
Dimethylformamide (DMF) : A common solvent for this reaction, DMF is a combustible liquid and a suspected teratogen. It should be handled with care, avoiding inhalation of vapors and skin contact.
-
Reaction Quenching : The quenching of residual sodium hydride must be performed with extreme caution. A proton source like isopropanol or ethanol should be added slowly at low temperatures (0 °C) to control the rate of hydrogen evolution.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis on a laboratory scale.
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Formula | Molecular Wt. | Quantity (Example) | Moles (Example) |
| 4-Methoxyphenol | 150-76-5 | C₇H₈O₂ | 124.14 g/mol | 5.00 g | 40.3 mmol |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | NaH | 24.00 g/mol | 1.77 g | 44.3 mmol |
| 2-(Dimethylamino)ethyl chloride HCl | 4584-46-7 | C₄H₁₀ClN·HCl | 144.04 g/mol | 6.11 g | 42.4 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 g/mol | 100 mL | - |
| Diethyl Ether / Ethyl Acetate | 60-29-7 | C₄H₁₀O / C₄H₈O₂ | - | As needed | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | - | As needed | - |
Equipment : 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon gas inlet, dropping funnel, thermometer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
-
Apparatus Setup : Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove all moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation : In the reaction flask, suspend sodium hydride (1.77 g, 44.3 mmol, 1.1 eq) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Formation of the Phenoxide : Dissolve 4-methoxyphenol (5.00 g, 40.3 mmol, 1.0 eq) in anhydrous DMF (50 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
Causality Insight: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The formation of the sodium 4-methoxyphenoxide is visually indicated by the cessation of bubbling. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Substitution : Add 2-(dimethylamino)ethyl chloride hydrochloride (6.11 g, 42.4 mmol, 1.05 eq) to the reaction mixture in portions over 15 minutes.
-
Causality Insight: The hydrochloride salt will react with the phenoxide or any excess NaH. Using a slight excess ensures the primary alkyl halide is available for the SN2 reaction. After addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Reaction Work-up and Extraction :
-
Cool the reaction mixture to 0 °C. Cautiously quench any unreacted NaH by the slow, dropwise addition of isopropanol until gas evolution ceases, followed by the slow addition of 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[12][13]
-
Causality Insight: The washing steps remove DMF and inorganic salts. A wash with dilute NaOH (e.g., 1 M) can be included to remove any unreacted 4-methoxyphenol, but may complicate the isolation of the basic amine product.
-
-
Purification :
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography. For chromatography, use a solvent system such as dichloromethane/methanol with a small percentage of triethylamine (e.g., 95:4:1) to prevent the amine product from tailing on the acidic silica gel.[12]
-
Mechanism of Synthesis
The reaction proceeds via a classical SN2 mechanism, which is favored by the use of a primary alkyl halide and a strong nucleophile.
Caption: The two-step mechanism of the Williamson ether synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[14]
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not readily available; requires vacuum distillation |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ ~6.85-6.95 (m, 4H, Ar-H )
-
δ ~4.05 (t, 2H, -O-CH₂ -CH₂-N)
-
δ ~3.77 (s, 3H, -OCH₃ )
-
δ ~2.75 (t, 2H, -O-CH₂-CH₂ -N)
-
δ ~2.35 (s, 6H, -N(CH₃ )₂)
-
-
¹³C NMR (CDCl₃, 100 MHz) :
-
δ ~154.0 (Ar-C -OCH₃)
-
δ ~153.0 (Ar-C -O-CH₂)
-
δ ~115.5 (Ar-C H)
-
δ ~114.5 (Ar-C H)
-
δ ~66.5 (-O-C H₂-CH₂-N)
-
δ ~58.0 (-O-CH₂-C H₂-N)
-
δ ~55.8 (-OC H₃)
-
δ ~46.0 (-N(C H₃)₂)
-
-
IR (Infrared) Spectroscopy (thin film, cm⁻¹) :
-
~2940-2830 (C-H aliphatic stretch)
-
~2800-2750 (C-H stretch, tertiary amine)
-
~1510, 1460 (C=C aromatic stretch)
-
~1230 (C-O-C aryl ether, asymmetric stretch)
-
~1180 (C-N stretch)
-
~1040 (C-O-C aryl ether, symmetric stretch)
-
-
Mass Spectrometry (MS) :
-
Expected [M+H]⁺: 196.1332
-
A characteristic fragment is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion resulting from alpha-cleavage.
-
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound. Careful attention to anhydrous conditions and safety protocols, particularly when handling sodium hydride, is essential for a successful outcome. The detailed protocol and characterization data herein serve as a robust starting point for researchers employing this valuable intermediate in their work.
References
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CP Lab Safety. (n.d.). 2-(4-Ethylphenoxy)-N,N-dimethylethanamine, min 97%, 1 gram. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Diphenylmethoxy-N,N-dimethylethanamine cation;diphenhydramine cation. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. Retrieved from [Link]
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UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2021). (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Retrieved from [Link]
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Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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Reddit. (2016). How does /r/chemistry handle sodium hydride?. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 2-(4-Hydroxyphenyl)-N,N-dimethylethanaminium. Retrieved from [Link]
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Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
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ResearchGate. (2012). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one and copper(II). Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2011). WO2011021216A2 - Improved process for the preparation of 4-(1,1-dimethylethyl)-n-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
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The Ohio State University. (1965). The Synthesis of 2,7-Dimethylphenanthrene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and characterization of oxime-bearing hexakis(2-formylphenoxy)-phosphazene and its derivatives. Retrieved from [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
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Quora. (2017). How do organic chemists prepare sodium hydride for reaction?. Retrieved from [https://www.quora.com/How-do-organic-chemists-prepare-sodium-hydride-for-reaction]([Link] hydride-for-reaction)
-
NIST WebBook. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine. Retrieved from [Link]
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Application Note: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
For: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly relevant and widely utilized method for the formation of ethers.[1][2] This nucleophilic substitution reaction, which typically proceeds via an SN2 mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3][4][5] Its enduring importance in medicinal chemistry and drug development is underscored by its utility in synthesizing a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a tertiary amine ether with potential applications as a building block in drug discovery.
The synthesis of this target molecule will be achieved by reacting 4-methoxyphenol with 2-chloro-N,N-dimethylethanamine. This process exemplifies the Williamson ether synthesis, where the nucleophilic 4-methoxyphenoxide anion, generated in situ, displaces the chloride leaving group from the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.
Reaction Mechanism and Scientific Rationale
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4]
Step 1: Deprotonation of the Phenol
The first step involves the deprotonation of the weakly acidic phenolic proton of 4-methoxyphenol by a strong base to form the more nucleophilic 4-methoxyphenoxide anion.[7] Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the alcohol, and the gaseous hydrogen byproduct conveniently exits the reaction mixture.[4][7]
Step 2: Nucleophilic Attack
The resulting 4-methoxyphenoxide anion then acts as the nucleophile, attacking the carbon atom bearing the chlorine in 2-chloro-N,N-dimethylethanamine. For an efficient SN2 reaction, the electrophilic carbon should be unhindered, making primary alkyl halides the ideal substrates.[4][8] The backside attack of the nucleophile on the electrophilic carbon leads to an inversion of stereochemistry if the carbon were chiral.[9]
Causality Behind Experimental Choices:
-
Choice of Base: A strong base like sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the 4-methoxyphenol, driving the equilibrium towards the formation of the highly reactive phenoxide nucleophile.[4][7] Weaker bases, such as sodium hydroxide or potassium carbonate, can also be used, particularly for aryl ethers, but may require more forcing conditions or the use of a phase-transfer catalyst.[5]
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions.[1] These solvents can solvate the cation (Na+) but do not strongly solvate the nucleophilic anion, leaving it more available to participate in the reaction. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.
-
Reaction Temperature: The reaction is typically conducted at an elevated temperature, between 50-100 °C, to provide sufficient energy for the reactants to overcome the activation energy barrier.[1] However, excessively high temperatures should be avoided to minimize potential side reactions, such as elimination.
-
Alkyl Halide: A primary alkyl halide, 2-chloro-N,N-dimethylethanamine, is used to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[4][5]
Diagram of the Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-57 | 243 | Irritant, Harmful if swallowed |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 800 (dec.) | - | Flammable solid, Water-reactive |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | C₄H₁₁Cl₂N | 144.04 | 203-206 | - | Toxic, Irritant |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | -61 | 153 | Reproductive toxin, Irritant |
| Diethyl Ether, anhydrous | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Highly flammable, Peroxide former |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | Non-hazardous |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | Non-hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Non-hazardous |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and hazardous chemicals, especially DMF and 2-chloro-N,N-dimethylethanamine hydrochloride, must be performed in a well-ventilated fume hood.
-
Sodium Hydride Handling: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle with extreme care under an inert atmosphere (nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Methodology
-
Preparation of 2-Chloro-N,N-dimethylethanamine (Free Base):
-
In a separatory funnel, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride in a minimal amount of water.
-
Add a 10% aqueous solution of sodium hydroxide to basify the solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Note: The free base is volatile and should be used immediately.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 4-methoxyphenol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-methoxyphenol.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas evolution will occur.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
-
Addition of the Alkylating Agent:
-
Dissolve the freshly prepared 2-chloro-N,N-dimethylethanamine (1.05 eq) in a small amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
The reaction is considered complete when the starting 4-methoxyphenol spot has disappeared.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, for basic amine products, purification can be achieved by dissolving the crude product in diethyl ether and washing with a dilute aqueous HCl solution. The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer is then basified with NaOH and extracted with diethyl ether to recover the pure free base.[10]
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the oxygen and nitrogen atoms, and the N,N-dimethyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful formation of the desired ether.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the presence of C-O-C (ether) stretching vibrations and the absence of a broad O-H (phenol) stretch from the starting material.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the phenol. | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. |
| Deactivated alkylating agent. | Use freshly prepared or purified 2-chloro-N,N-dimethylethanamine. | |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature, monitoring by TLC. | |
| Formation of side products | Competing elimination (E2) reaction. | This is less likely with a primary halide but can be minimized by using the mildest possible reaction conditions. |
| C-alkylation of the phenoxide. | While O-alkylation is generally favored, C-alkylation can sometimes occur.[5] Changing the solvent or counter-ion may influence the selectivity. | |
| Difficult purification | Product is a basic amine that streaks on silica gel. | Add a small amount of triethylamine to the eluent during column chromatography, or use the acid-base extraction method for purification.[11] |
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying SN2 mechanism, researchers can achieve good yields of the desired product. The protocol outlined in this application note, along with the provided scientific rationale and troubleshooting guide, serves as a comprehensive resource for scientists engaged in synthetic organic and medicinal chemistry.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
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Application Note & Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a tertiary amine with potential applications in pharmaceutical research and development. The protocol details a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific principles and safety considerations.
Introduction
This compound is a molecule of interest due to its structural motifs, which are present in a variety of biologically active compounds. The synthesis of such molecules is a critical step in the discovery and development of new therapeutic agents. The Williamson ether synthesis, a reliable SN2 reaction, provides a straightforward and high-yielding route to this target compound.[1][2][3] This method involves the reaction of an alkoxide, in this case, the phenoxide generated from 4-methoxyphenol, with an alkyl halide, 2-dimethylaminoethyl chloride.[4][5] The choice of a strong base and an appropriate aprotic polar solvent is crucial for the success of this reaction.
Reaction Scheme & Mechanism
The synthesis proceeds via a classical Williamson ether synthesis, which is an SN2 (bimolecular nucleophilic substitution) reaction.[2][4][5]
Reaction:
4-Methoxyphenol + 2-Dimethylaminoethyl chloride hydrochloride --(NaH, DMF)--> this compound
Mechanism:
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the hydroxyl group of 4-methoxyphenol to form a sodium phenoxide intermediate.[6][7] This step is critical as it generates a potent nucleophile.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 2-dimethylaminoethyl chloride in a backside attack, displacing the chloride leaving group.[2][5]
-
Product Formation: This concerted step results in the formation of the desired ether linkage, yielding this compound.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | ≥99% | e.g., Sigma-Aldrich | Store in a cool, dry place.[8] |
| 2-Dimethylaminoethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | ≥98% | e.g., Sigma-Aldrich | Hygroscopic, store under inert gas.[9] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | e.g., Sigma-Aldrich | Highly reactive with water.[6][7][10] |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | ≥99.8% | e.g., Sigma-Aldrich | Store over molecular sieves.[11][12] |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7% | e.g., Sigma-Aldrich | Flammable. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | Aqueous solution. |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | - | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | e.g., Sigma-Aldrich | Drying agent. |
| Hexane | C₆H₁₄ | 86.18 | HPLC grade | e.g., Sigma-Aldrich | For chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC grade | e.g., Sigma-Aldrich | For chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[9][13][14]
Experimental Protocol
Safety First: This procedure involves hazardous materials.[6][13][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.[8][9][14] Sodium hydride reacts violently with water to produce flammable hydrogen gas.[7][16] Ensure all glassware is thoroughly dried before use.
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Flush the entire system with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
Reaction Procedure
-
To the reaction flask, add 4-methoxyphenol (5.0 g, 40.3 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL). Stir the mixture until the solid is completely dissolved.
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.77 g, 44.3 mmol, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas will be evolved.[6][7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide should result in a clear solution or a fine suspension.
-
Cool the reaction mixture back to 0°C.
-
In a separate beaker, dissolve 2-dimethylaminoethyl chloride hydrochloride (6.40 g, 44.3 mmol, 1.1 eq) in a minimal amount of anhydrous DMF (approx. 20 mL).
-
Add the solution of 2-dimethylaminoethyl chloride hydrochloride dropwise to the reaction mixture via a dropping funnel over 20-30 minutes, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.
-
Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (200 mL). Caution: Unreacted sodium hydride will react with water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted 4-methoxyphenol, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be an oil. Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 50% ethyl acetate in hexane) is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[17][18][19]
Discussion
The described Williamson ether synthesis is a highly effective method for preparing this compound. The choice of sodium hydride as the base is crucial as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[6][7] Weaker bases could lead to an equilibrium, resulting in lower yields.
N,N-Dimethylformamide (DMF) is an excellent choice of solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation of the phenoxide intermediate, thereby increasing the nucleophilicity of the phenoxide oxygen.[12][20] Its high boiling point also allows for the reaction to be conducted at elevated temperatures, which can increase the reaction rate.[20]
The use of the hydrochloride salt of 2-dimethylaminoethyl chloride requires an equimolar amount of base to neutralize the HCl before the alkylating agent can participate in the SN2 reaction. The protocol accounts for this by using a slight excess of sodium hydride.
The aqueous workup is designed to remove the DMF solvent, unreacted starting materials, and inorganic by-products. The final purification by flash chromatography is essential to obtain the product in high purity.
Safety and Handling
-
4-Methoxyphenol: Harmful if swallowed and may cause an allergic skin reaction.[13][21] Avoid contact with skin and eyes.[8][13]
-
2-Dimethylaminoethyl chloride hydrochloride: Causes severe skin burns and eye damage.[15][22] Handle with extreme care in a fume hood.[9][23]
-
Sodium Hydride: Reacts violently with water, releasing flammable hydrogen gas.[7][10][16] It is corrosive and can cause severe burns.[14] Handle under an inert atmosphere and away from any source of moisture.[6]
-
N,N-Dimethylformamide (DMF): A potential liver and reproductive toxin.[11][24] It is readily absorbed through the skin.[25] Use in a well-ventilated area and wear appropriate gloves.[20]
-
Diethyl Ether: Highly flammable. Work in an area free of ignition sources.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 4-METHOXYPHENOL. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
American Molecules. (n.d.). MeHQ or 4-Methoxyphenol or Mequinol SDS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - SODIUM HYDRIDE. Retrieved from [Link]
-
Acros Organics. (n.d.). Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylformamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of β-Blockers Utilizing Phenoxyethanamine Precursors
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic pathways leading to β-adrenergic blocking agents (β-blockers), with a focus on the role of phenoxyalkanamine-type precursors. While using the specific molecule 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine as a reference point for precursor chemistry, we will detail the well-established, industrially relevant synthesis of Metoprolol as a representative and practical example. The protocols herein are designed to be self-validating, emphasizing in-process controls and rigorous analytical characterization. We will explore the causality behind experimental choices, discuss common challenges, and highlight modern advancements in the field.
Introduction: The Enduring Significance of β-Blockers
β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] These drugs function as sympatholytics by competitively antagonizing β-adrenergic receptors, thereby modulating the physiological effects of catecholamines like epinephrine and norepinephrine.[1][3] The vast majority of clinically significant β-blockers, particularly second-generation cardioselective agents, share a common aryloxypropanolamine structural motif.[1]
The synthesis of these molecules is a mature field in medicinal chemistry, yet the demand for high purity, cost-effectiveness, and stereochemical control continues to drive process optimization.[1] The general synthetic strategy involves two key transformations:
-
Formation of a glycidyl ether intermediate via the reaction of a substituted phenol with an epoxide precursor, typically epichlorohydrin.
-
Nucleophilic ring-opening of the epoxide with a suitable amine to install the characteristic amino-alcohol side chain.[4][5]
Understanding the chemistry of precursors is paramount to controlling the efficiency and purity of the final Active Pharmaceutical Ingredient (API).
Precursor Profile: this compound
This molecule serves as a structural analog to intermediates used in β-blocker synthesis. It contains the core phenoxy-ethylamine moiety, making it a relevant subject for understanding the physicochemical properties of such precursors.
| Property | Value | Reference |
| CAS Number | 51344-12-8 | [6] |
| Molecular Formula | C₁₁H₁₇NO₂ | [7] |
| Molecular Weight | 195.26 g/mol | [7] |
| Boiling Point | 281°C | [8] |
| Density | 1.005 g/cm³ | [8] |
| Flash Point | 98°C | [8] |
| InChI Key | LTVRUDZZRDMXFX-UHFFFAOYSA-N | [7] |
Safety & Handling: Refer to the specific Safety Data Sheet (SDS) provided by the supplier. General hazards may be associated with compounds of this class.
Synthetic Principle and Strategy
The most versatile and widely adopted route to aryloxypropanolamine β-blockers is the "epichlorohydrin route." This strategy offers high convergence and allows for late-stage introduction of the amine, enabling the synthesis of a diverse library of analogs from a common intermediate.
The Core Reaction Mechanism
The synthesis can be visualized as a two-stage process. Using the synthesis of Metoprolol as our guiding example, the starting phenol is 4-(2-methoxyethyl)phenol.
-
Stage 1: Williamson Ether Synthesis to form the Epoxide. The phenolic hydroxyl group is deprotonated by a base (e.g., NaOH, K₂CO₃) to form a potent nucleophile, the phenoxide. This phenoxide then attacks epichlorohydrin via an Sₙ2 reaction, displacing the chloride and forming a glycidyl ether. This intermediate is the cornerstone of the synthesis.
-
Stage 2: Epoxide Ring-Opening. The synthesized epoxide is then subjected to nucleophilic attack by an amine (isopropylamine in the case of Metoprolol). This reaction opens the strained three-membered ring to yield the final 1,2-amino alcohol product.
Causality: The choice of a base in Stage 1 is critical; strong bases ensure complete deprotonation of the phenol, driving the reaction to completion. In Stage 2, the reaction is typically performed in a protic solvent (like isopropanol or water) which can facilitate the ring-opening. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the desired secondary alcohol.
The Critical Role of Stereochemistry
For most β-blockers, the pharmacological activity resides almost exclusively in the (S)-enantiomer.[5] Therefore, producing an enantiomerically pure drug is not just a regulatory requirement but is essential for maximizing therapeutic benefit and minimizing potential side effects from the inactive (R)-enantiomer.[9] Key strategies to achieve this include:
-
Kinetic Resolution: Using enzymes, such as lipase B from Candida antarctica (CALB), to selectively acylate or hydrolyze one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.[9][10]
-
Asymmetric Synthesis: Employing chiral catalysts or starting from a chiral precursor to directly synthesize the desired enantiomer.[11]
Caption: General synthetic pathway for aryloxypropanolamine β-blockers.
Detailed Experimental Protocols
The following protocols outline the synthesis of Metoprolol. They are designed to be self-validating through integrated analytical checkpoints.
Protocol 1: Synthesis of the Key Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane[12]
Objective: To synthesize the glycidyl ether intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin (use in excess, e.g., 3-5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(2-methoxyethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Reagent Addition: Begin stirring the suspension. Slowly add epichlorohydrin (3.0 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-16 hours. The reaction progress should be monitored.
-
In-Process Control (IPC): Monitor the consumption of the starting phenol using Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The starting phenol will have a lower Rf than the less polar epoxide product. The reaction is complete when the phenol spot is no longer visible.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to remove the acetone and excess epichlorohydrin.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide as an oil.
-
Purification & Validation: The product can be purified by column chromatography on silica gel if necessary. The final structure and purity must be confirmed by:
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Protocol 2: Synthesis of Metoprolol via Epoxide Ring-Opening[11]
Objective: To synthesize Metoprolol by reacting the epoxide intermediate with isopropylamine.
Materials:
-
2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (from Protocol 1)
-
Isopropylamine
-
Isopropanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed pressure vessel or a robust sealed flask, dissolve the epoxide intermediate (1.0 eq) in isopropanol.
-
Reagent Addition: Add an excess of isopropylamine (e.g., 5-10 equivalents).
-
Reaction: Seal the vessel and heat to 80-90°C for 4-6 hours. The reaction is conducted under pressure due to the volatility of isopropylamine.
-
In-Process Control (IPC): Monitor the disappearance of the epoxide starting material by TLC (e.g., 5% methanol in DCM). The highly polar amine product will have a much lower Rf.
-
Workup: Cool the reaction to room temperature and carefully vent the vessel. Concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Drying and Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Metoprolol.
-
Purification & Self-Validation:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Final Characterization: Confirm the identity, purity, and integrity of the final API using a suite of analytical techniques:
-
¹H and ¹³C NMR: Confirming the final structure.
-
Mass Spectrometry (MS): Confirming the molecular weight (M+H⁺).
-
FTIR: Identifying key functional groups (O-H, N-H, C-O stretches).
-
Melting Point: Compare with literature values for the pure compound.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) if an asymmetric synthesis or resolution was performed.[9]
-
-
Integrated Workflow and Quality Control
A robust synthetic process relies on a well-defined workflow with integrated quality control checkpoints. This ensures that deviations are caught early and that the final product meets all specifications.
Caption: Self-validating workflow for β-blocker synthesis.
Field Insights & Modern Developments
While the described batch-wise synthesis is robust, the field is continually evolving. Researchers should be aware of several key developments:
-
By-product Formation: A common side reaction in Stage 2 is the attack of the newly formed secondary alcohol of one product molecule onto the epoxide of another, forming a dimeric impurity.[12] Using a large excess of the amine and controlling the temperature can minimize this.
-
Continuous-Flow Synthesis: Modern approaches utilize continuous-flow reactors, which offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and automation. Recent work on graphene oxide membrane reactors has shown the ability to achieve nearly 100% conversion and selectivity for propranolol synthesis in seconds.[12][13]
-
Green Chemistry: Efforts are ongoing to replace traditional solvents with greener alternatives and to utilize biocatalysis (e.g., enzymatic resolution) to reduce waste and improve the sustainability of the synthesis.[1]
By following well-designed, self-validating protocols and staying abreast of modern synthetic advancements, researchers can efficiently and reliably produce high-purity β-blocker candidates for further development.
References
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Chemsrc. CAS#:775-33-7 | 2-(4-Methoxyphenyl)-N,N-dimethylethanamine. [Link]
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American Elements. 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine. [Link]
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Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
Wikipedia. Discovery and development of beta-blockers. [Link]
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TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]
-
EurekAlert!. New method revolutionizes beta-blocker production process. [Link]
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ResearchGate. (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). [Link]
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ACS Publications. Chemical aspects of metoprolol metabolism. [Link]
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Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]
-
ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... [Link]
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OPUS. Analytical Methods. [Link]
-
Springer. Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. [Link]
-
European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. [Link]
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CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
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Frontiers in Physiology. Beta-blockers: Historical Perspective and Mechanisms of Action. [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
-
CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
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Application Notes and Protocols for 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, identified by CAS Number 51344-12-8, is a versatile synthetic building block increasingly recognized for its utility in the development of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a methoxy-substituted phenoxy ring, a flexible ethyl linker, and a dimethylamino group, provides multiple reactive handles and points for molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this valuable intermediate.
The presence of the tertiary amine allows for its use as a basic catalyst, a ligand for transition metals, or as a nucleophile. The ether linkage is generally stable but can be a site for cleavage under specific, harsh conditions, while the aromatic ring is amenable to electrophilic substitution, allowing for further functionalization.
Core Applications in Synthetic Chemistry
While "this compound" is primarily utilized as an intermediate, its structural motifs are found in a range of biologically active compounds. The broader class of aryloxyalkylamines has been investigated for various therapeutic applications, including as antimicrobial agents and for their effects on the central nervous system.
A key application area for structurally related compounds is in the synthesis of muscle relaxants and anxiolytics. For instance, the synthesis of Mephenoxalone, a known muscle relaxant, involves a related (o-methoxy)phenoxyacetaldehyde intermediate.[1][2] This highlights the potential of "this compound" as a precursor for analogous skeletal structures.
Synthetic Protocols
The following protocols provide examples of how this chemical building block can be synthesized and potentially utilized in further synthetic transformations.
Protocol 1: Synthesis of this compound
This protocol outlines a standard Williamson ether synthesis, a reliable method for preparing aryl ethers.
Reaction Scheme:
Figure 1. Synthesis of the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 1.0 eq |
| 2-(Dimethylamino)ethyl chloride HCl | 4584-46-7 | 144.04 | 1.1 eq |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 1.2 eq |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxyphenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) in DMF. Neutralize the hydrochloride salt with an appropriate base (e.g., triethylamine) and extract the free base, or use it directly with an additional equivalent of the primary base. For this protocol, we assume the use of the free base.
-
Add the solution of 2-(dimethylamino)ethyl chloride to the reaction mixture dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality and Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the nucleophilic phenoxide. Potassium carbonate can be used as a milder alternative, though it may require higher temperatures and longer reaction times.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the cation of the base, leaving the anion more reactive.
-
Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to control the reaction rate and prevent side reactions. The subsequent substitution is typically run at room temperature to proceed at a reasonable rate.
Protocol 2: N-Oxide Formation for Potential Metabolic Studies
The tertiary amine of this compound can be oxidized to the corresponding N-oxide, a common metabolic pathway for tertiary amines in vivo.
Reaction Scheme:
Figure 2. N-Oxidation of the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 51344-12-8 | 195.26 | 1.0 eq |
| meta-Chloroperoxybenzoic acid (m-CPBA), ~77% | 937-14-4 | 172.57 | 1.1 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise over 20 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
Trustworthiness of Protocols:
The described protocols are based on fundamental and well-established organic transformations (Williamson ether synthesis and amine oxidation). The steps are designed to be self-validating through standard analytical techniques such as TLC for reaction monitoring and spectroscopic methods (NMR, MS) for product characterization.
Conclusion
This compound is a valuable and commercially available building block. Its straightforward synthesis and the presence of multiple functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The provided protocols offer a foundation for its preparation and further functionalization, enabling its incorporation into diverse synthetic programs.
References
-
Mephenoxalone. PubChem Compound Summary for CID 6257. National Center for Biotechnology Information. [Link]
-
Synthesis of (aryloxy)alkylamines. I. Novel antisecretory agents with H+K+ATPase inhibitory activity. ResearchGate. [Link]
-
New synthesis of Mephenoxalone. Semantic Scholar. [Link]
-
Synthesis and antimicrobial activity of 2-aryloxy-N,N-diethylethanamine derivatives. ResearchGate. [Link]
-
New synthesis of Mephenoxalone. ResearchGate. [Link]
-
Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. PrepChem.com. [Link]
Sources
Application Notes and Protocols for Beta-Adrenergic Receptor Radioligand Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of radioligand binding assays for the characterization of beta-adrenergic receptors. This document emphasizes scientific integrity, providing not just protocols, but the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Beta-Adrenergic Receptors
Beta-adrenergic receptors (β-ARs) are members of the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins that play crucial roles in cellular signaling.[1][2][3] These receptors are activated by the endogenous catecholamines, epinephrine and norepinephrine, and are fundamental in regulating a vast array of physiological processes, particularly in the cardiovascular and respiratory systems.[4][5] The binding of an agonist to a β-AR initiates a conformational change, leading to the activation of intracellular signaling cascades, most notably the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[4][6][7]
There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3.[8]
-
β1-adrenergic receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility.[4][8][9][10]
-
β2-adrenergic receptors are abundant in the smooth muscle of the airways and blood vessels, where their activation leads to relaxation (bronchodilation and vasodilation).[8][9]
-
β3-adrenergic receptors are primarily located in adipose tissue and are involved in regulating metabolism.[8]
Given their central role in physiology and pathophysiology, β-ARs are major targets for therapeutic drugs. Radioligand binding assays are the gold standard for quantifying the interaction of novel compounds with these receptors, providing essential data on affinity and receptor density.[11][12]
Beta-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G protein, Gs. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger cAMP.[4][6] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, eliciting a cellular response.[6][7]
Caption: Canonical Gs-mediated signaling pathway of beta-adrenergic receptors.
Principles of Radioligand Binding Assays
Radioligand binding assays are powerful tools used to measure the affinity of a ligand for its receptor and to determine the density of receptors in a given biological sample.[12][13] These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The fundamental principle is based on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[14]
There are two primary types of radioligand binding assays: saturation and competition assays.[12][13][15]
Saturation Binding Assays
Saturation binding assays are performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[12][15][16][17] In this type of assay, a fixed amount of receptor preparation is incubated with increasing concentrations of the radiolabeled ligand until saturation is reached.[12][17]
-
Kd (Equilibrium Dissociation Constant): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[16] It is a measure of the radioligand's affinity for the receptor; a lower Kd indicates a higher affinity.[14][16]
-
Bmax (Maximum Binding Capacity): This represents the total number of receptors in the sample, typically expressed as fmol/mg of protein or sites/cell .[12][16]
A critical component of saturation assays is the determination of non-specific binding . This is the portion of the radioligand that binds to components other than the receptor of interest, such as the filter apparatus or lipids in the cell membranes.[18] To measure non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled ligand (a "cold" ligand) that has high affinity for the receptor.[19] This excess of unlabeled ligand saturates the specific receptor sites, ensuring that any measured binding of the radioligand is non-specific.[19]
Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled ligand).[18]
Specific Binding = Total Binding - Non-specific Binding
Competition (or Inhibition) Binding Assays
Competition binding assays are used to determine the affinity of an unlabeled test compound for a receptor.[12] In this assay, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, causing a dose-dependent decrease in the amount of bound radioligand.
From the resulting competition curve, the IC50 (Inhibitory Concentration 50%) can be determined. The IC50 is the concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radiolabeled ligand.[12]
The Ki (Inhibition Constant) , which is a measure of the affinity of the unlabeled test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand.
It is important to note that the Cheng-Prusoff equation is only valid under specific conditions, including that the binding is reversible and follows the law of mass action.
Experimental Design and Key Considerations
A well-designed radioligand binding assay is crucial for obtaining accurate and reproducible data. The following are key considerations:
Choice of Radioligand
The selection of an appropriate radioligand is paramount. An ideal radioligand should possess the following characteristics:
-
High Affinity: A high affinity (low Kd) allows for the use of low radioligand concentrations, which minimizes non-specific binding.[11]
-
High Specificity: The radioligand should bind selectively to the receptor of interest with minimal binding to other receptors or sites.[11]
-
Low Non-specific Binding: The radioligand should exhibit minimal binding to non-receptor components.[11]
-
High Specific Activity: This allows for the detection of a small number of binding sites.
-
Chemical Stability: The radioligand should be stable under the assay conditions.
-
Preferably an Antagonist: Antagonists are generally preferred over agonists as they are less likely to induce receptor conformational changes, internalization, or downstream signaling events that could complicate the interpretation of binding data.[11]
Table 1: Commonly Used Radioligands for Beta-Adrenergic Receptor Binding Assays
| Radioligand | Isotope | Subtype Selectivity | Typical Kd (nM) | Notes |
| [³H]-Dihydroalprenolol ([³H]-DHA) | ³H | Non-selective | 0.5 - 2.0 | A classic, widely used antagonist. |
| [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP) | ¹²⁵I | Non-selective | 0.01 - 0.1 | High affinity and specific activity. Can show selectivity for β2 over β1 in some systems.[20] |
| [³H]-CGP 12177 | ³H | Non-selective | 0.2 - 1.0 | A hydrophilic antagonist, useful for whole cell binding assays as it does not readily cross the cell membrane. |
| [³H]-ICI 118,551 | ³H | β2 selective | 0.1 - 0.5 | A potent and selective β2 antagonist. |
| [³H]-CGP 20712A | ³H | β1 selective | 1 - 5 | A selective β1 antagonist. |
Receptor Preparation
Radioligand binding assays can be performed on various biological preparations, including:
-
Tissue Homogenates: Crude or purified membrane fractions from tissues expressing the target receptor.
-
Cultured Cells: Intact cells or membrane preparations from cell lines endogenously expressing or recombinantly overexpressing the receptor.
The preparation of high-quality cell membranes is a critical first step for many binding assays. This typically involves cell lysis followed by differential centrifugation to isolate the membrane fraction.[11]
Assay Buffer and Conditions
The composition of the assay buffer can significantly impact ligand binding. It is essential to optimize the pH, ionic strength, and presence of divalent cations (e.g., Mg²⁺) to ensure optimal receptor integrity and ligand binding. Protease inhibitors are also commonly included to prevent receptor degradation.
Incubation time and temperature must be optimized to ensure that the binding reaction has reached equilibrium.
Separation of Bound and Free Radioligand
After incubation, the bound radioligand must be separated from the free (unbound) radioligand. The two most common methods are:
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.[12] The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a physical separation step.[21][22] The receptor is immobilized onto scintillant-containing beads. Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to excite it and produce a light signal.[21][22][23][24] This method is particularly well-suited for high-throughput screening.
Detailed Protocols
Protocol for Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the beta-adrenergic receptor of interest to a high density.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge to pellet.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., lysis buffer containing 10% glycerol for cryoprotection) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot and store the membranes at -80°C until use.
Protocol for Saturation Binding Assay (Filtration Method)
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[11]
-
Unlabeled Ligand for Non-specific Binding: Prepare a high concentration (e.g., 1000-fold the Kd of the radioligand) of an unlabeled ligand in the assay buffer.
-
Membrane Preparation: Thaw and dilute the membrane preparation to the desired concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Total Binding Wells: Add assay buffer, the appropriate dilution of the radiolabeled ligand, and the membrane preparation.
-
Non-specific Binding Wells: Add the unlabeled ligand, the appropriate dilution of the radiolabeled ligand, and the membrane preparation.
-
Perform all determinations in triplicate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Protocol for Competition Binding Assay (Filtration Method)
-
Prepare Reagents:
-
Assay Buffer: As described for the saturation assay.
-
Radioligand: Prepare a fixed concentration of the radiolabeled ligand (typically at or below its Kd) in the assay buffer.
-
Unlabeled Test Compound Dilutions: Prepare a series of dilutions of the unlabeled test compound in the assay buffer. A typical range would cover several orders of magnitude around the expected IC50.
-
Membrane Preparation: Thaw and dilute the membrane preparation to the desired concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Total Binding Wells: Add assay buffer, the fixed concentration of radiolabeled ligand, and the membrane preparation.
-
Non-specific Binding Wells: Add a high concentration of a standard unlabeled ligand, the fixed concentration of radiolabeled ligand, and the membrane preparation.
-
Competition Wells: Add the appropriate dilution of the unlabeled test compound, the fixed concentration of radiolabeled ligand, and the membrane preparation.
-
Perform all determinations in triplicate.
-
-
Incubation, Filtration, and Counting: Proceed as described for the saturation binding assay.
Data Analysis and Visualization
Saturation Binding Data
The specific binding data from a saturation assay is typically plotted with the concentration of the radiolabeled ligand on the x-axis and the specific binding (in cpm or fmol/mg protein) on the y-axis. The resulting hyperbolic curve can be analyzed using non-linear regression to determine the Kd and Bmax.[25]
Alternatively, the data can be transformed using a Scatchard plot , where the ratio of bound to free radioligand (B/F) is plotted against the amount of bound radioligand (B). For a single class of binding sites, this plot should be linear. The slope of the line is equal to -1/Kd, and the x-intercept is equal to Bmax. However, Scatchard plots can distort experimental error and are now less commonly used than non-linear regression.[14][25]
Caption: Workflow for a saturation radioligand binding assay.
Competition Binding Data
The data from a competition assay is plotted with the logarithm of the concentration of the unlabeled test compound on the x-axis and the percentage of specific binding on the y-axis. This results in a sigmoidal dose-response curve. Non-linear regression analysis of this curve will yield the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Table 2: Summary of Key Parameters from Radioligand Binding Assays
| Parameter | Assay Type | Description | Significance |
| Kd | Saturation | Equilibrium dissociation constant of the radioligand. | Measure of the radioligand's affinity for the receptor. |
| Bmax | Saturation | Maximum number of binding sites. | Represents the density of receptors in the sample. |
| IC50 | Competition | Concentration of a test compound that inhibits 50% of specific radioligand binding. | A measure of the test compound's potency in inhibiting radioligand binding. |
| Ki | Competition | Inhibition constant of the test compound. | An intrinsic measure of the test compound's affinity for the receptor, independent of the radioligand used. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kd. |
| Inadequate washing during filtration. | Increase the number and/or volume of washes with ice-cold buffer. | |
| Radioligand is "sticky" or hydrophobic. | Consider a different radioligand. Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. | |
| Low Specific Binding Signal | Low receptor expression in the sample. | Use a higher concentration of the membrane preparation. Use a cell line that overexpresses the receptor. |
| Inactive receptor preparation. | Prepare fresh membranes and ensure proper storage at -80°C. Include protease inhibitors during preparation. | |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition. | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent filtration and washing. | Ensure the filtration and washing steps are performed consistently for all samples. | |
| Instability of reagents. | Prepare fresh dilutions of ligands for each experiment. |
References
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024, January 1).
- Radioligand Binding Assay | Gifford Bioscience.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- Determination of radioligand specific activity using competition binding assays - PubMed.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central.
- Radioligand Binding Assay - Creative Bioarray.
- Saturation Radioligand Binding Assays - Alfa Cytology.
- Novel signaling pathway through the beta-adrenergic receptor - ResearchGate.
- Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe.
- Receptor-Ligand Binding Assays - Labome.
- Scintillation proximity assay. What it is, how it works and what it is used for. - YouTube. (2024, March 13).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
- A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13).
- Beta-Adrenoceptor Agonists (β-agonists) - CV Pharmacology.
- Radiometric Ligand-Binding Assays - Revvity.
- Adrenergic receptor - Wikipedia.
- Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide.
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central.
- α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf.
- The structure and function of G-protein-coupled receptors - PMC - PubMed Central - NIH.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - NIH.
- G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. (2024, April 8).
- Scintillation proximity assay - Wikipedia.
- Video: Adrenergic Receptors: β Subtype - JoVE. (2023, September 22).
- Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation.
- Scintillation Proximity Assays | Revvity.
- Quantitative analysis of the selectivity of radioligands for subtypes of beta adrenergic receptors - PubMed. (1986, July).
Sources
- 1. researchgate.net [researchgate.net]
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- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Adrenergic Receptors: β Subtype [jove.com]
- 9. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. revvity.com [revvity.com]
- 19. graphpad.com [graphpad.com]
- 20. Quantitative analysis of the selectivity of radioligands for subtypes of beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
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The Strategic Role of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine in the Synthesis of Novel Cardiovascular Agents: Application Notes and Protocols
Introduction: Unlocking New Avenues in Cardiovascular Drug Discovery
In the landscape of cardiovascular drug development, the quest for novel molecular entities with enhanced efficacy and refined safety profiles is perpetual. The phenoxyalkylamine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant cardiovascular drugs, including β-blockers and α-adrenergic antagonists. This guide focuses on the synthetic utility and potential applications of a key intermediate, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine , in the generation of next-generation cardiovascular therapeutics. While not a final drug product itself, its structural motifs are present in several active compounds, making it a valuable building block for researchers and drug development professionals. This document provides in-depth technical guidance on its synthesis and strategic application, grounded in established principles of medicinal chemistry and process development.
Scientific Rationale: The Pharmacophoric Significance of the Phenoxyalkylamine Moiety
The therapeutic efficacy of many cardiovascular drugs is intrinsically linked to their ability to interact with specific adrenergic receptors. The general structure of a phenoxyalkylamine derivative allows for critical interactions with these receptors.
-
The Aryloxy Group: The substituted phenyl ring and the ether linkage are crucial for binding to the receptor, often through hydrophobic and aromatic interactions within the receptor's binding pocket. The nature and position of substituents on the phenyl ring, such as the methoxy group in our topic compound, can significantly influence receptor selectivity (e.g., α vs. β adrenergic receptors) and potency.
-
The Alkylamine Side Chain: The nitrogen-containing side chain is pivotal for the compound's interaction with the receptor. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain can modulate the drug's affinity, intrinsic activity, and pharmacokinetic properties.
Cardiovascular drugs like Carvedilol and Moxisylyte serve as excellent examples of the therapeutic potential of this structural class.
-
Carvedilol , a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, is a cornerstone in the management of heart failure and hypertension.[1][2][3][4][5] Its mechanism involves the blockade of β-1 and β-2 adrenergic receptors in the heart, leading to a reduction in heart rate and contractility, and the blockade of α-1 adrenergic receptors in blood vessels, resulting in vasodilation and reduced blood pressure.[1][2][3] A key intermediate in its synthesis is 2-(2-methoxyphenoxy)ethylamine, a close structural analog of our topic compound.
-
Moxisylyte is an α1-adrenergic antagonist used in the treatment of peripheral vascular disorders.[6][7] It competitively blocks postsynaptic α1-adrenoceptors, leading to vasodilation and increased blood flow.[8][9] Moxisylyte features a substituted phenoxy-dimethylaminoethoxy moiety, further highlighting the importance of this chemical framework in cardiovascular medicine.[10]
The structural features of this compound make it an attractive starting point for the synthesis of novel compounds targeting adrenergic receptors, with the potential for fine-tuning pharmacological activity based on further molecular modifications.
Synthesis Protocol for this compound
The synthesis of the title compound is efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[11][12][13][14][15] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[14]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 12.4 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.4 g (0.11 mol) |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | 14.4 g (0.1 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed for extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed for washing |
| Brine | N/A | N/A | As needed for washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add sodium hydroxide pellets (4.4 g, 0.11 mol) portion-wise at room temperature. The reaction is exothermic, and the color of the solution may change.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium 4-methoxyphenoxide.
-
Addition of the Alkyl Halide: Add 2-(dimethylamino)ethyl chloride hydrochloride (14.4 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in the Synthesis of a Novel Cardiovascular Agent: A Hypothetical Protocol
The synthesized this compound can be utilized as a key building block in the synthesis of a potential cardiovascular drug. The following protocol outlines a hypothetical synthesis of a novel β-blocker, demonstrating the application of our title compound. The rationale for this synthetic route is based on established methods for the synthesis of β-blockers, which often involve the reaction of a phenoxy-containing intermediate with an epoxide, followed by the introduction of a suitable amine.[16]
Hypothetical Target Molecule: A Novel β-Blocker
The target molecule is a propranolol analog where the naphthyl group is replaced by the 4-methoxyphenoxy-N,N-dimethylethylamine moiety.
Synthetic Pathway
Caption: Proposed synthesis of a hypothetical β-blocker.
Detailed Protocol
Part A: Synthesis of the Glycidyl Ether Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (19.5 g, 0.1 mol) in epichlorohydrin (46.3 g, 0.5 mol) as both reactant and solvent.
-
Base Addition: Add powdered sodium hydroxide (4.4 g, 0.11 mol) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. The resulting crude glycidyl ether intermediate can be used in the next step without further purification or can be purified by column chromatography.
Part B: Synthesis of the Hypothetical β-Blocker
-
Reaction Setup: Dissolve the crude glycidyl ether intermediate from Part A in 100 mL of isopropanol in a 250 mL round-bottom flask.
-
Amine Addition: Add isopropylamine (11.8 g, 0.2 mol) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product. The product can be converted to its hydrochloride salt for better stability and handling by treating the free base with a solution of HCl in isopropanol.
Conclusion and Future Perspectives
This compound represents a versatile and valuable intermediate for the synthesis of novel cardiovascular drug candidates. Its straightforward synthesis via the Williamson ether synthesis and its structural similarity to key fragments of known cardiovascular drugs make it an attractive starting point for medicinal chemistry campaigns. The protocols provided herein offer a solid foundation for researchers to explore the potential of this and related phenoxyalkylamine derivatives in the discovery of new and improved treatments for cardiovascular diseases. Further derivatization of the aromatic ring, the alkyl chain, and the amine moiety can lead to a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately paving the way for the identification of new clinical candidates.
References
-
GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. [Link]
-
Dr. Oracle. (2025, July 24). What is the mechanism of action of Carvedilol (beta-blocker)?. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Carvedilol?. [Link]
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StatPearls - NCBI Bookshelf. (2024, January 10). Carvedilol. [Link]
-
Hypertension. (n.d.). Mechanisms of Carvedilol Action in Human Congestive Heart Failure. [Link]
-
Patsnap Synapse. (2024, June 15). What is Moxisylyte Hydrochloride used for?. [Link]
-
PubMed. (n.d.). Alpha 1- and alpha 2-adrenoceptor selectivity of moxisylyte (thymoxamine) and its metabolites in the pithed rat. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moxisylyte Hydrochloride?. [Link]
-
PubMed. (n.d.). Moxisylyte: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence. [Link]
-
PubChem. (n.d.). Moxisylyte. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
PubMed. (1992, October). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. [Link]
-
Organic Syntheses. (n.d.). AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. PREPARATION OF. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
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The Elusive Role of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine in Agrochemical Synthesis: A Case Study Approach
Senior Application Scientist Note: In the dynamic field of agrochemical synthesis, the exploration of novel intermediates is a constant pursuit. This guide was initially intended to provide a detailed application note on the use of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine in the synthesis of modern agrochemicals. However, an exhaustive search of the scientific and patent literature did not reveal a direct, documented role for this specific compound as a key intermediate in the synthesis of a commercially significant fungicide, herbicide, or insecticide. While this molecule is available as a chemical intermediate, its primary applications may lie in other domains, such as pharmaceutical research.
To provide a valuable and contextually relevant guide for researchers, scientists, and drug development professionals in the agrochemical sector, we will pivot to a comprehensive case study of a well-established and structurally relevant fungicide: Mefenoxam . Mefenoxam, the more active R-enantiomer of metalaxyl, is a systemic fungicide with significant commercial importance for controlling oomycete pathogens.[1] The synthesis of Mefenoxam involves key chemical transformations and principles that are broadly applicable in agrochemical development. This detailed examination will serve as a practical and instructive example, fulfilling the core requirements of providing in-depth technical guidance, including detailed protocols and mechanistic insights.
Case Study: The Synthesis of Mefenoxam (Metalaxyl-M)
Mefenoxam is a phenylamide fungicide that acts by inhibiting ribosomal RNA synthesis in fungi, specifically targeting RNA polymerase I.[2] Its efficacy is largely attributed to the (R)-enantiomer.[1] The industrial synthesis of Mefenoxam is a multi-step process that hinges on the efficient and stereoselective preparation of its key chiral intermediate, (R)-N-(2,6-dimethylphenyl)alanine methyl ester.
Key Starting Materials and Reagents
| Compound | Role | Supplier Examples |
| 2,6-dimethylaniline | Starting Material | Sigma-Aldrich, TCI |
| Methyl 2-bromopropionate | Reagent | Alfa Aesar, Acros Organics |
| Methoxyacetyl chloride | Acylating Agent | Sigma-Aldrich, TCI |
| Chiral resolving agent (e.g., tartaric acid) | Stereoselective Agent | Various |
| Sodium hydroxide | Base | Fisher Scientific |
| Toluene | Solvent | VWR, Fisher Scientific |
| Thionyl chloride | Reagent | Acros Organics |
Synthetic Pathway Overview
The synthesis of Mefenoxam can be broadly divided into two key stages:
-
Synthesis and Resolution of the Chiral Intermediate: Preparation of racemic N-(2,6-dimethylphenyl)alanine methyl ester followed by chiral resolution to isolate the desired (R)-enantiomer.
-
Acylation to Yield Mefenoxam: Reaction of the chiral intermediate with methoxyacetyl chloride to form the final product.
Caption: Synthetic workflow for Mefenoxam.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic N-(2,6-dimethylphenyl)alanine methyl ester
This protocol describes the nucleophilic substitution reaction between 2,6-dimethylaniline and methyl 2-bromopropionate to yield the racemic intermediate.
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,6-dimethylaniline (121.18 g, 1.0 mol) and toluene (500 mL).
-
Addition of Base: Add anhydrous potassium carbonate (165.8 g, 1.2 mol) to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add methyl 2-bromopropionate (167.0 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts. Wash the filter cake with toluene (2 x 50 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic N-(2,6-dimethylphenyl)alanine methyl ester as an oil.
Self-Validation:
-
TLC/GC Monitoring: The disappearance of the starting materials and the appearance of a new product spot/peak confirms the reaction is proceeding.
-
Yield: The crude yield should be in the range of 85-95%.
Part 2: Chiral Resolution of N-(2,6-dimethylphenyl)alanine methyl ester
This protocol outlines the separation of the racemic mixture using a chiral resolving agent. Di-p-toluoyl-D-tartaric acid is a commonly used resolving agent for such amines.
Protocol:
-
Salt Formation: Dissolve the crude racemic ester (from Part 1) in methanol (500 mL). In a separate flask, dissolve an equimolar amount of Di-p-toluoyl-D-tartaric acid in methanol.
-
Crystallization: Slowly add the tartaric acid solution to the ester solution with stirring. The diastereomeric salt of the (R)-enantiomer will preferentially crystallize. Allow the mixture to stand at room temperature for 12-24 hours to facilitate complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in a mixture of toluene (300 mL) and 10% aqueous sodium carbonate solution (300 mL). Stir vigorously until all solids have dissolved and two clear layers are formed.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-N-(2,6-dimethylphenyl)alanine methyl ester.
Self-Validation:
-
Chiral HPLC/GC: The enantiomeric excess (e.e.) of the final product should be determined. An e.e. of >98% is typically desired.
-
Polarimetry: Measurement of the specific rotation of the product will confirm the isolation of the desired enantiomer.
Part 3: Synthesis of Mefenoxam (Acylation)
This final step involves the acylation of the chiral amine with methoxyacetyl chloride.
Protocol:
-
Reaction Setup: Dissolve the enantiomerically pure (R)-N-(2,6-dimethylphenyl)alanine methyl ester (from Part 2) in toluene (400 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0-5°C in an ice bath. Add methoxyacetyl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC/GC.
-
Work-up: Add water (200 mL) to the reaction mixture. Separate the organic layer and wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Mefenoxam as a viscous oil or a low-melting solid. Further purification can be achieved by crystallization or chromatography if necessary.
Self-Validation:
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Analysis: Determine the purity of the final product using HPLC or GC. A purity of >95% is generally required for agrochemical applications.
Caption: Key acylation step in Mefenoxam synthesis.
Concluding Remarks for the Practicing Scientist
While the initial target compound, This compound , did not lead to a documented agrochemical synthesis pathway, the principles of intermediate synthesis, chiral resolution, and final product formation detailed in the Mefenoxam case study are fundamental to the field. The provided protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. It is imperative for researchers to conduct thorough literature and patent searches before embarking on a synthetic campaign to ensure that the chosen route is both novel and viable. The journey to a new active ingredient is often iterative, and understanding the established synthetic routes of successful agrochemicals like Mefenoxam provides a solid foundation for future innovation.
References
-
Nisso Chemical Europe. (n.d.). Crop Protection. Retrieved from [Link]
- Gevens, A. J., & Seidl, A. C. (2021). Mefenoxam Sensitivity in US-8 and US-23 Phytophthora infestans from Wisconsin. Plant Health Progress, 22(4), 536-541.
- Yuan, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11150163, (R)-Metalaxyl. Retrieved from [Link]
- Google Patents. (2010). Metalaxyl synthesizing process. (CN101088986B).
-
New York State Department of Environmental Conservation. (2015). Metalaxyl and Mefenoxam Active Ingredient Data Package. Retrieved from [Link]
- Google Patents. (2007). Pesticidal compositions. (US20070135506A1).
- Park, J. H., et al. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Journal of Biotechnology, 119(3), 253-261.
-
Wikipedia. (n.d.). Metalaxyl. Retrieved from [Link]
-
Justia Patents. (2018). Fungicidal compositions. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Phenoxy-Ethylamine Scaffold
The compound 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine belongs to a class of phenoxy-ethylamine analogs that are prevalent scaffolds in medicinal chemistry. The structural motif, characterized by an aromatic core linked via an ether bridge to a flexible ethylamine side chain, is a key pharmacophore in numerous biologically active molecules. Analogous structures have shown a wide range of pharmacological activities, including but not limited to, antihistaminic, antimicrobial, and potential anticancer properties. The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.
The strategic derivatization of lead compounds is a cornerstone of modern drug discovery. By systematically modifying a parent molecule, researchers can explore the structure-activity relationship (SAR), leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive guide for the derivatization of this compound at two key positions: the tertiary amine and the aryl methyl ether. These modifications are designed to generate a focused library of analogs for subsequent biological screening, with a particular emphasis on assays relevant to G-protein coupled receptors (GPCRs), a major class of drug targets.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale for the experimental design, ensuring a robust and reproducible approach to library synthesis and screening.
Strategic Derivatization: Probing Key Pharmacophoric Features
The structure of this compound presents two primary handles for chemical modification that are likely to influence its biological activity: the N,N-dimethylamino group and the 4-methoxy group.
-
N-Demethylation: The tertiary amine is a critical feature, often involved in receptor interactions through protonation at physiological pH. N-dealkylation, specifically the removal of one or both methyl groups, can significantly impact the compound's basicity, steric profile, and hydrogen bonding capacity.[1][2][3] This can lead to altered receptor affinity and selectivity. The resulting secondary and primary amines also serve as valuable intermediates for further N-alkylation, allowing for the introduction of a wide variety of substituents.
-
O-Demethylation: The methoxy group on the phenyl ring is a common feature in many bioactive molecules. Its removal to reveal a phenolic hydroxyl group introduces a hydrogen bond donor and acceptor, which can establish new interactions with a biological target.[4][5] This modification also alters the electronic properties and potential metabolism of the compound. The resulting phenol can be further functionalized to explore a wider chemical space.
The following diagram illustrates the proposed derivatization pathways:
Caption: Derivatization strategy for this compound.
Experimental Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions and subsequent characterization of the synthesized compounds.
Protocol 1: N-Demethylation of this compound using α-Chloroethyl Chloroformate
This method is a widely used and effective procedure for the N-demethylation of tertiary amines.[1]
Materials:
-
This compound
-
α-Chloroethyl chloroformate (ACE-Cl)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., Hexane/Ethyl Acetate with triethylamine)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Carbamate Cleavage: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. To the residue, add methanol (MeOH) and heat the mixture to reflux for 1-2 hours to facilitate the cleavage of the carbamate intermediate.
-
Work-up: After cooling, concentrate the methanolic solution under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, often with a small percentage of triethylamine to prevent streaking of the amine product) to afford the N-demethylated product, 2-(4-methoxyphenoxy)-N-methylethanamine.
Protocol 2: O-Demethylation of this compound using Boron Tribromide
Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.[4]
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the O-demethylated product, 4-(2-(dimethylamino)ethoxy)phenol.
Characterization of Derivatives
The successful synthesis and purity of the derivatized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| LC-MS | To confirm the molecular weight of the product and assess purity. | A major peak corresponding to the expected mass of the derivatized product. |
| ¹H NMR | To confirm the structure of the product by analyzing the chemical shifts and coupling constants of protons. | Disappearance of the N-methyl or O-methyl signal and appearance of new signals (e.g., N-H or O-H). |
| ¹³C NMR | To confirm the carbon framework of the product. | Changes in the chemical shifts of carbons adjacent to the site of derivatization. |
Biological Screening: High-Throughput Assays for GPCR Targets
Given the prevalence of the phenoxy-ethylamine scaffold in GPCR ligands, a primary screening strategy should focus on this target class. The following are detailed protocols for two robust, high-throughput screening assays.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Caption: Workflow for the β-Arrestin Recruitment Assay.
Materials:
-
A commercially available β-arrestin recruitment assay system (e.g., PathHunter® by DiscoveRx or Tango™ by Thermo Fisher Scientific) with cells expressing the target GPCR.
-
Cell culture medium and supplements as per the manufacturer's instructions.
-
Derivatized compounds and control ligands.
-
Assay plates (typically white, opaque 384-well plates for luminescence assays).
-
Detection reagents provided with the assay kit.
-
A plate reader capable of measuring luminescence or fluorescence, depending on the assay format.
Procedure:
-
Cell Handling: Follow the manufacturer's protocol for thawing, plating, and maintaining the engineered cell line.
-
Compound Addition: Prepare serial dilutions of the derivatized compounds and control ligands in the appropriate assay buffer. Add the compounds to the cells in the assay plate.
-
Incubation: Incubate the plates for the time specified in the manufacturer's protocol (typically 60-90 minutes) at 37°C or room temperature to allow for ligand-induced β-arrestin recruitment.
-
Signal Detection: Add the detection reagents to each well according to the kit instructions. These reagents contain the substrate for the reporter enzyme that is formed upon β-arrestin recruitment.
-
Measurement: After a short incubation period, measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves by plotting the signal against the compound concentration and determine the EC₅₀ or IC₅₀ values.
Conclusion: A Pathway to Novel Therapeutics
The derivatization of this compound offers a strategic approach to explore the chemical space around a privileged scaffold. The protocols outlined in this document provide a robust framework for the synthesis of a targeted library of analogs and their subsequent evaluation in high-throughput biological screens. By systematically probing the effects of N- and O-demethylation, and potentially further diversification, researchers can gain valuable insights into the structure-activity relationships governing the biological activity of this compound class. This, in turn, can accelerate the identification of novel lead compounds with therapeutic potential.
References
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McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Zweig, J. S., & Castagnoli, N., Jr. (1977). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 20(3), 414–421. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e808. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society, Washington, DC. [Link]
-
McCamley, K., & Scammells, P. J. (2019). N-Demethylation of Alkaloids. Natural Product Communications, 14(3), 1934578X1983695. [Link]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51344-12-8, this compound. Retrieved from [Link].
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Troubleshooting & Optimization
Optimizing "2-(4-Methoxyphenoxy)-N,N-dimethylethanamine" synthesis yield
An in-depth guide to optimizing the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, presented by the Senior Application Scientist team. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting guides and frequently asked questions.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving a high yield of this molecule is crucial for the efficiency of multi-step synthetic processes. The most common and direct route to this ether is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1][2][3] While fundamentally straightforward, this reaction is often plagued by challenges such as competing side reactions and suboptimal conditions, leading to frustratingly low yields.[1][4]
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis, grounded in the principles of organic chemistry.
Section 1: Understanding the Core Reaction - The Williamson Ether Synthesis
Before troubleshooting, a firm grasp of the underlying mechanism is essential. The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][4] In the context of our target molecule, this involves the reaction of a phenoxide ion with an alkyl halide.
The general mechanism proceeds as follows:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of a phenol (or an alcohol) to form a highly nucleophilic alkoxide or phenoxide ion.[2][5]
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, displacing the halide leaving group.[1][4]
Caption: The two-step process of the Williamson ether synthesis.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: Which synthetic route should I choose for this compound?
A: There are two primary disconnection approaches for this molecule using the Williamson ether synthesis:
-
Route A: 4-Methoxyphenol reacts with 2-chloro-N,N-dimethylethanamine.
-
Route B: Sodium 2-(dimethylamino)ethan-1-olate reacts with 4-chloroanisole (or another 4-haloanisole).
Route A is strongly recommended. The Williamson ether synthesis is most efficient with primary alkyl halides.[1][4] 2-chloro-N,N-dimethylethanamine is a primary halide, which favors the desired SN2 reaction.
Route B is not feasible under standard Williamson conditions because it requires nucleophilic substitution on an aryl halide (4-chloroanisole). SN2 reactions do not occur on sp2-hybridized carbons like those in the benzene ring.[4]
Q2: My yield is very low. What is the most likely side reaction?
A: The most common competing reaction is the base-catalyzed E2 (elimination) reaction of the alkylating agent.[1][6] Alkoxides and phenoxides are not only good nucleophiles but also strong bases. If the alkyl halide is sterically hindered (e.g., secondary or tertiary), the base will preferentially abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene instead of an ether.[2][4]
-
Why this matters for your synthesis: While 2-chloro-N,N-dimethylethanamine is a primary halide and less prone to elimination than secondary or tertiary halides, the choice of base and temperature is still critical to minimize this side reaction.[4][6]
Q3: How do I choose the optimal base and solvent for the reaction?
A: The choice of base and solvent is critical for maximizing the nucleophilicity of the phenoxide and minimizing side reactions.
-
Base Selection: The base must be strong enough to completely deprotonate the 4-methoxyphenol (pKa ~10.4). For aryl ethers, common and effective bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[2] For a more robust reaction, stronger bases like sodium hydride (NaH) can be used, which deprotonates the phenol irreversibly.[2][4]
-
Solvent Selection: The ideal solvent should be polar and aprotic.[1][7] These solvents excel at solvating the cation (e.g., Na⁺ or K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]
| Recommended Solvents | Rationale |
| N,N-Dimethylformamide (DMF) | High polarity, aprotic. Excellent for SN2 reactions.[1][6] |
| Dimethyl Sulfoxide (DMSO) | High polarity, aprotic. Similar benefits to DMF.[2][4] |
| Acetonitrile (CH₃CN) | Good polarity, aprotic. A very common and effective solvent.[1][6] |
Q4: My reaction seems sluggish or incomplete. What should I adjust?
A: Incomplete reactions are a common source of low yields.[1] Here are the key parameters to investigate:
-
Reaction Time and Temperature: Williamson reactions are typically conducted at elevated temperatures, often between 50-100 °C, for 1 to 8 hours.[1] If your reaction is not proceeding, consider increasing the temperature or extending the reaction time.
-
Moisture: Ensure all reagents and glassware are anhydrous. Water can hydrolyze the phenoxide, quenching the nucleophile.
-
Monitoring Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-methoxyphenol starting material. The reaction is complete when the starting material spot is no longer visible.
Q5: How should I purify the final product?
A: The workup and purification strategy is critical for isolating a high-purity product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Base Removal: The product is a tertiary amine, which is basic. To remove any unreacted acidic 4-methoxyphenol, wash the organic layer with an aqueous base solution (e.g., 1M NaOH).
-
Final Purification: While a simple extraction may suffice for some applications, column chromatography on silica gel is often required to obtain a highly pure product.[8] The amine product can be distilled under reduced pressure for further purification.[8]
Section 3: Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on TLC monitoring.
Reactants:
-
4-Methoxyphenol
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the stirring mixture. Note: The K₂CO₃ will both deprotonate the phenol and neutralize the HCl from the alkylating agent salt.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC every 1-2 hours.
-
Workup: Once the 4-methoxyphenol is consumed, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with 1M NaOH (2x) to remove any residual phenol, followed by a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Section 4: Systematic Troubleshooting Workflow
When encountering a low yield, follow this logical progression to identify and solve the issue.
Caption: A step-by-step guide to diagnosing low-yield issues.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. graduation.escoffier.edu [graduation.escoffier.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Introduction: Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. This molecule is commonly prepared via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds by the SN2 displacement of a halide by a phenoxide ion.[2][3] While straightforward in principle, this synthesis is not without its challenges. The quality of the final product is highly dependent on reaction conditions, starting material purity, and the efficacy of the purification protocol.
This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with this synthesis. We will explore the genesis of common impurities, provide detailed troubleshooting advice in a direct question-and-answer format, and outline robust analytical and purification protocols to ensure the highest quality of your final compound.
Section 1: The Synthetic Pathway and Genesis of Impurities
The synthesis of this compound is typically achieved by reacting 4-methoxyphenol with a 2-halo-N,N-dimethylethanamine (e.g., 2-chloro-N,N-dimethylethanamine) in the presence of a base. The reaction mechanism involves the deprotonation of the weakly acidic phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide.
The following diagram illustrates the primary reaction pathway and highlights the key stages where common impurities may be introduced or formed.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification, providing causal explanations and actionable solutions.
Q1: My ¹H NMR spectrum shows a persistent broad singlet around 8-9 ppm and aromatic signals that don't belong to my product. What is this and how do I remove it?
A1: This is a classic sign of unreacted 4-methoxyphenol. The broad singlet is the phenolic hydroxyl (-OH) proton. Its presence indicates either an incomplete reaction or, more commonly, an inefficient workup procedure. 4-methoxyphenol is acidic and can be readily removed by exploiting this property.
Causality:
-
Incomplete Deprotonation: The amount or strength of the base used was insufficient to fully convert the 4-methoxyphenol to its corresponding phenoxide salt, leaving it unreacted.
-
Inefficient Quenching/Extraction: During the workup, the unreacted phenol was not effectively separated from the organic phase containing your product.
Solution: Basic Aqueous Wash A wash with a dilute aqueous base will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer, while your desired amine product remains in the organic layer.[4][5]
Protocol 1: Basic Aqueous Workup for Removal of 4-Methoxyphenol
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel.
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
Allow the layers to separate completely.
Drain and discard the lower aqueous layer (containing the sodium 4-methoxyphenoxide).
Repeat the wash with 5% NaOH solution one more time to ensure complete removal.
Wash the organic layer with water (2x) and then with brine (1x) to remove residual NaOH and dry the organic phase.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q2: My reaction is complete according to TLC, but my final yield is disappointingly low. What are the likely causes?
A2: Low yield can stem from several factors, ranging from reaction conditions to physical losses during workup.
Causality & Solutions:
-
Poor Alkyl Halide Quality: The 2-chloro-N,N-dimethylethanamine starting material can degrade, especially if it's old or has been improperly stored. It is often supplied as a hydrochloride salt, which must be neutralized before use or reacted under conditions that free the amine in situ. Ensure you are using the free base or appropriately accounting for the salt form.
-
Sub-optimal Temperature: The Williamson ether synthesis requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or stall. Conversely, excessively high temperatures can promote side reactions or decomposition. A typical temperature range is 50-80 °C, depending on the solvent.
-
Choice of Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it effectively solvates the cation of the base, leaving a more "naked" and reactive phenoxide anion. Using a less polar solvent may slow the reaction rate.
-
Workup Losses: Emulsions during the aqueous workup can lead to significant loss of material. If an emulsion forms, adding more brine can often help break it. Additionally, ensure complete extraction from the aqueous layers by performing multiple extractions with your organic solvent.
Q3: I've observed a minor, isomeric impurity that is difficult to separate by column chromatography. What could it be?
A3: While O-alkylation is the major pathway, a small amount of C-alkylation on the aromatic ring of 4-methoxyphenol can occur.[6] This results in the formation of an isomer, such as 2-(2-(dimethylamino)ethyl)-4-methoxyphenol, where the ethylamine chain is attached directly to the benzene ring.
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group). While O-alkylation is generally favored under SN2 conditions, factors like the solvent and counter-ion can influence the ratio of C- vs. O-alkylation.
Solution:
-
Reaction Optimization: Ensure you are using conditions that strongly favor O-alkylation (polar aprotic solvent, moderate temperature).
-
Advanced Purification: If the impurity persists, a high-performance flash chromatography system with a fine-particle silica gel and an optimized solvent gradient may be required. Alternatively, converting the desired amine product to a hydrochloride salt and performing a recrystallization can be a highly effective method for rejecting closely-related isomers.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should screen for in my final product?
A: The table below summarizes the most probable impurities, their source, and primary methods for detection.
| Impurity Name | Source | Recommended Analytical Technique(s) | Key Identifier |
| 4-Methoxyphenol | Unreacted Starting Material | ¹H NMR, TLC, GC-MS | Broad -OH peak in NMR (~8-9 ppm); Lower Rf on TLC |
| 2-Chloro-N,N-dimethylethanamine | Unreacted Starting Material | GC-MS | Characteristic mass spectrum and retention time |
| C-Alkylated Isomer(s) | Side Reaction | ¹H NMR, LC-MS | Complex aromatic region in NMR; Same mass in MS |
| Residual Solvent (e.g., DMF) | Reaction/Workup | ¹H NMR | Characteristic solvent peaks (e.g., DMF: ~8.0, 2.9, 2.7 ppm) |
Q: What is a robust workflow for analyzing the purity of my crude and final product?
A: A multi-technique approach is essential for a comprehensive purity assessment. The following workflow is recommended for ensuring the identity and purity of your this compound.
Sources
Technical Support Center: Purification of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine by Chromatography
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the chromatographic purification of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific molecule.
Understanding the Challenge: The Basic Nature of this compound
This compound is a tertiary amine. The lone pair of electrons on the nitrogen atom gives the molecule its basic character. This fundamental property is the primary source of difficulty when using standard silica gel chromatography for purification.
Silica gel, with its surface covered in acidic silanol groups (Si-OH), creates a strong interaction with basic compounds like amines.[1][2] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[3]
-
Peak Tailing: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks. This significantly reduces resolution and the purity of collected fractions.
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.[4]
The following guide provides practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
For basic compounds like this, you have a few options, each with its own advantages:
-
Deactivated Silica Gel: Standard silica gel can be "deactivated" by pre-treating it with a basic modifier. This is a cost-effective solution if you do not have access to specialized columns. A common method is to flush the column with the mobile phase containing a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, before loading your sample.[1]
-
Amine-Functionalized Silica: This is often the most effective option. These columns have an amine-bonded phase which is less polar and has a basic character.[5] This minimizes the strong acid-base interactions seen with standard silica, leading to better peak shape and recovery without the need for mobile phase additives.[1][5]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
Q2: How do I choose the right mobile phase for my purification?
The choice of mobile phase is critical. For normal-phase chromatography on silica, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. However, for a basic amine, you will likely need to add a basic modifier to the mobile phase to get good chromatography.
| Mobile Phase Component | Purpose | Typical Concentration |
| Non-polar Solvent | Controls the overall elution strength. | Varies |
| Polar Solvent | Increases the elution strength. | Varies |
| Basic Modifier (e.g., TEA) | Competes with the analyte for binding to acidic silanol groups, improving peak shape.[1] | 0.1 - 2% (v/v) |
A good starting point for method development is to test a gradient of ethyl acetate in hexane with 1% triethylamine.
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking on a TLC plate is the two-dimensional equivalent of peak tailing on a column. It is a strong indicator that your compound is interacting too strongly with the stationary phase. To fix this, you can:
-
Add a Basic Modifier to the TLC Developing Solvent: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase.
-
Use an Amine-Functionalized TLC Plate: These plates will give you a much better indication of the chromatographic behavior on an amine-functionalized column.[5]
Q4: How can I visualize this compound on a TLC plate?
As a tertiary amine, some common visualization stains may not be effective.[6] Here are some options:
-
UV Light: If the compound has a UV-active chromophore, it can be visualized under a UV lamp (typically at 254 nm).
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including tertiary amines.[7] It will appear as a yellow spot on a purple background.[7]
-
p-Anisaldehyde Stain: This stain can work for amines, often producing colored spots upon heating.[6]
Ninhydrin stain is generally not effective for tertiary amines.[6]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound.
Problem 1: Severe Peak Tailing
-
Probable Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[2]
-
Solution:
-
Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or another volatile amine into your eluent system.[1] Ensure the modifier is present in both the mobile phase and the solvent used to dissolve the sample.
-
Switch to a Different Stationary Phase: Use an amine-functionalized silica column or a basic alumina column.[1][5]
-
Problem 2: Poor or No Separation of the Target Compound from Impurities
-
Probable Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, changing one of the solvents entirely (e.g., switching from ethyl acetate to a mixture of isopropanol and dichloromethane) can dramatically improve separation.
-
Consider a Different Chromatographic Mode: If normal-phase chromatography is not effective, reversed-phase chromatography could be an option. For basic amines in reversed-phase, it is often beneficial to use a high pH mobile phase to ensure the amine is in its neutral, free-base form.[3]
-
Problem 3: The Compound Does Not Elute from the Column
-
Probable Cause: The compound is irreversibly adsorbed onto the silica gel due to very strong acid-base interactions.[3][4]
-
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your mobile phase. If that is not sufficient, a stronger solvent like methanol may be needed.
-
Add a Basic Modifier: If you are not already using one, adding a basic modifier like triethylamine is crucial.[1]
-
Use a More Aggressive Solvent System: A mixture like dichloromethane/methanol/ammonia can be effective for eluting strongly bound amines.[1]
-
Change the Stationary Phase: In cases of irreversible binding, switching to an amine-functionalized or alumina column is the most reliable solution.[5]
-
Problem 4: The Compound Appears to be Decomposing on the Column
-
Probable Cause: The acidic nature of the silica gel is causing the degradation of your compound.[4]
-
Solution:
-
Deactivate the Silica: Flush the column with a mobile phase containing a basic modifier before loading your sample.
-
Minimize Residence Time: Run the column at a slightly higher flow rate to reduce the time the compound is in contact with the silica.
-
Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina, or an amine-functionalized column.[5]
-
Experimental Workflow
General Purification Strategy
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Han, X., Pathmasiri, W., Bohlin, L., & Janson, J. C. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Journal of Chromatography A, 1022(1-2), 213–216. [Link]
-
Reddit. (2024, August 2). TLC of tertiary amines. Retrieved from [Link]
-
Han, X., Pathmasiri, W., Bohlin, L., & Janson, J. C. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
European Patent Office. (n.d.). Chromatographic purification process - EP 0294990 A2. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Thin-layer chromatography of amine oxidation products. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-methoxyphenoxy)-2-methyl-N-phenylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-dimethoxyphenyl)-2-methoxy-N-methylethanamine. Retrieved from [Link]
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Troubleshooting Williamson ether synthesis side reactions.
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis reactions. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can compromise yield and purity.
Understanding the Core Reaction and Its Limitations
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction's foundation is the bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon on an organohalide (or a substrate with another suitable leaving group, like a tosylate or mesylate).[1][3][4][5]
The reaction proceeds in two conceptual steps:
-
Deprotonation: A strong base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide.[4][6]
-
Substitution: The alkoxide attacks the alkylating agent in a concerted, backside attack, displacing the leaving group and forming the ether C-O bond.[1]
While robust, the S(_N)2 mechanism imposes strict limitations on the choice of reactants. The primary challenges arise from competing side reactions, which are often predictable and can be mitigated with careful experimental design.[1][7] This guide will address the most common of these issues in a practical, question-and-answer format.
The S(_N)2 Pathway: The Desired Reaction
Below is a diagram illustrating the ideal S(_N)2 pathway for the Williamson ether synthesis.
Caption: Ideal S(_N)2 pathway for Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the Williamson ether synthesis.
Question 1: My reaction yielded primarily an alkene instead of the desired ether. What went wrong?
Answer: This is the most common side reaction and is almost always due to a competing E2 (bimolecular elimination) reaction.[3][7] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
Causality: The S(_N)2 and E2 mechanisms are in constant competition. The outcome is primarily dictated by the structure of the alkylating agent.[4]
-
Primary Alkyl Halides: Strongly favor the S(_N)2 pathway.[3][8]
-
Secondary Alkyl Halides: Will produce a mixture of S(_N)2 and E2 products.[3][8]
-
Tertiary Alkyl Halides: Almost exclusively yield the E2 product.[3][7][8] Using a tertiary alkyl halide is a common experimental error that leads to complete reaction failure.[3]
Steric hindrance is the root cause. For the S(_N)2 reaction to occur, the alkoxide must perform a backside attack on the carbon bearing the leaving group.[1] Increasing substitution on this carbon physically blocks this approach, making it easier for the alkoxide to act as a base and abstract a proton from the periphery of the molecule.[3][9]
Caption: Competition between S(_N)2 and E2 pathways.
Solutions & Optimization:
-
Re-evaluate Your Synthetic Strategy: When planning the synthesis of an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that utilizes the less sterically hindered (preferably primary) alkyl halide.[4][7]
| Target Ether | Favorable Route (Primarily S(_N)2) | Unfavorable Route (Primarily E2) |
| tert-Butyl methyl ether | Sodium tert-butoxide + Methyl iodide | Sodium methoxide + tert-Butyl chloride |
| Isopropyl ethyl ether | Sodium isopropoxide + Ethyl bromide | Sodium ethoxide + 2-Bromopropane |
-
Control Reaction Temperature: Higher temperatures tend to favor the elimination pathway.[1] If you must use a secondary alkyl halide, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical Williamson reactions are conducted between 50-100 °C.[1]
-
Choice of Base/Solvent: While the alkoxide's basicity is inherent, using a less-hindered base to form the alkoxide can sometimes help. More importantly, polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation but leave the alkoxide nucleophile "free" and highly reactive, which can favor the S(_N)2 reaction.[3][5] Protic solvents can slow the reaction rate.[1]
Question 2: I'm trying to synthesize an aryl ether, but I'm getting a second product with the alkyl group attached to the aromatic ring. Why is this happening?
Answer: You are observing competitive C-alkylation alongside the desired O-alkylation. This occurs because aryloxide (phenoxide) ions are ambident nucleophiles .
Causality: An ambident nucleophile has two nucleophilic sites. In a phenoxide ion, the negative charge is delocalized through resonance onto the oxygen atom and into the aromatic ring (specifically at the ortho and para positions).
-
O-alkylation: Attack by the oxygen atom, leading to the desired ether product.
-
C-alkylation: Attack by one of the electron-rich carbons of the ring, leading to a substituted cyclohexadienone, which then tautomerizes to a substituted phenol.[10]
The selectivity between O- and C-alkylation can be influenced by several factors, including the solvent, the counter-ion, and the alkylating agent.[1][10]
Solutions & Optimization:
-
Solvent Choice: The solvent can have a pronounced effect on selectivity.[10] Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. They effectively solvate the cation (e.g., Na⁺), leaving a more "naked" and reactive oxygen anion, which is the harder and more electronegative nucleophilic center.
-
Leaving Group: Harder leaving groups tend to favor O-alkylation according to Hard-Soft Acid-Base (HSAB) theory. Consider using an alkyl sulfate or tosylate instead of an iodide.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in promoting O-alkylation by bringing the alkoxide into an organic phase where it is less solvated and more reactive at the oxygen site.
Question 3: My reaction is very slow or has not gone to completion, and I'm recovering my starting alcohol and alkyl halide. What are the likely causes?
Answer: This issue typically points to one of three problems: incomplete formation of the alkoxide, a poor choice of leaving group, or an inappropriate solvent.
Causality & Solutions:
-
Ineffective Deprotonation: The alkoxide must be formed for the reaction to proceed at a reasonable rate, as neutral alcohols are poor nucleophiles.[3]
-
Base Strength: Ensure your base is strong enough to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for most alcohols as they irreversibly form the alkoxide.[3][4][6] For phenols, weaker bases like K₂CO₃ or NaOH can be sufficient.[5]
-
Reagent Quality & Technique: NaH and KH are moisture-sensitive. Ensure you are using fresh reagents and anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).[11] Any water present will consume the base.
-
-
Poor Leaving Group: The S(_N)2 reaction rate is highly dependent on the quality of the leaving group.
-
Halide Reactivity: The reactivity order for halides is I > Br > Cl >> F. If you are using an alkyl chloride and observing slow reaction rates, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.
-
Sulfonates as Excellent Alternatives: Alkyl sulfonates (tosylates, mesylates, triflates) are exceptionally good leaving groups and are often superior to halides for difficult syntheses.[1][4]
-
-
Incorrect Solvent: The choice of solvent can dramatically affect reaction rates.
-
Avoid Protic Solvents (if possible): Protic solvents like water or alcohols can solvate the alkoxide nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[1] While using the parent alcohol as the solvent is common, it may not be optimal for speed.[3]
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred.[1] They do not engage in hydrogen bonding and thus do not cage the nucleophile, leading to faster S(_N)2 rates.
-
Recommended Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (using NaH)
This protocol provides a robust starting point for the synthesis of a simple dialkyl ether.
Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Alkoxide Formation:
-
Add the alcohol (1.0 eq.) to the flask, followed by anhydrous DMF or THF to achieve a concentration of approximately 0.5 M.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
-
S(_N)2 Reaction:
-
Add the primary alkyl halide (1.0-1.2 eq.) dropwise to the stirred alkoxide solution. An exotherm may be observed.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or GC/MS. Reaction times can vary from 1 to 8 hours.[1]
-
-
Workup:
-
Cool the reaction to 0 °C and cautiously quench any unreacted NaH by slowly adding methanol or ethanol until gas evolution stops.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ether product by flash column chromatography or distillation as appropriate.
Decision-Making Workflow for Reactant Selection
Caption: Workflow for selecting the optimal reactant pair.
References
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
The Williamson ether synthesis involves the displacement of an al... | Study Prep. Pearson+. [Link]
-
Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). RSC Publishing. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
Sources
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- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Improving reaction conditions for phenoxyethanamine synthesis
Welcome to the technical support center for the synthesis of 2-phenoxyethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Phenoxyethanamine is a valuable building block in medicinal chemistry, and its successful synthesis is critical for many research endeavors.[1] This resource is structured to address common challenges and provide scientifically grounded solutions.
Section 1: Strategic Synthesis Planning
The synthesis of phenoxyethanamine can be approached through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity profile. Below, we discuss the most common strategies and their underlying principles.
Diagram: Synthetic Routes to Phenoxyethanamine
Caption: Key synthetic pathways to 2-phenoxyethanamine.
Section 2: Troubleshooting Williamson Ether Synthesis Route
This approach typically involves the reaction of a phenoxide with a 2-haloethylamine derivative. While direct, it is prone to specific side reactions.
FAQs & Troubleshooting
Q1: My yield is low, and I'm observing the formation of an unexpected alkene. What is happening?
A1: You are likely encountering a competing E2 elimination reaction. The alkoxide base can abstract a proton from the carbon adjacent to the halogen, leading to the formation of an alkene. This is especially problematic with secondary and tertiary alkyl halides.
-
Causality: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance.[2]
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: Ensure you are using a primary alkyl halide.
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over elimination. Elimination reactions often have a higher activation energy.
-
Base Strength: While a strong base is needed to form the phenoxide, using a very bulky or hindered base can favor elimination. Consider using milder bases like K(_2)CO(_3) or Na(_2)CO(_3) if your phenol is sufficiently acidic.[3]
-
Q2: I'm observing C-alkylation of the phenol ring in addition to the desired O-alkylation. How can I improve selectivity?
A2: C-alkylation is a known side reaction with phenoxides, which are ambident nucleophiles. The reaction conditions can influence the site of alkylation.
-
Causality: The phenoxide ion has electron density on both the oxygen and the aromatic ring.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Counter-ion: The choice of the counter-ion (e.g., Na
, K ) can influence the O/C alkylation ratio. Experimenting with different bases to generate the phenoxide may be beneficial.
-
Section 3: Optimizing the Gabriel Synthesis
The Gabriel synthesis is an excellent method for forming primary amines, avoiding the over-alkylation common with direct amination.[4][5] This route typically involves the reaction of potassium phthalimide with a 2-phenoxyethyl halide, followed by hydrazinolysis.[6][7]
FAQs & Troubleshooting
Q1: The initial N-alkylation of potassium phthalimide with my 2-phenoxyethyl halide is slow or incomplete. What can I do?
A1: Incomplete reaction can be due to several factors related to reactants and conditions.
-
Causality: The S(_N)2 reaction rate is dependent on the leaving group, solvent, and temperature.
-
Troubleshooting Steps:
-
Leaving Group: Ensure you have a good leaving group on the 2-phenoxyethyl moiety. The reactivity order is I > Br > Cl. If using a chloride, consider converting it to the iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
-
Solvent: A polar aprotic solvent like DMF is ideal for S(_N)2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.[7]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Q2: During the final hydrazinolysis step, I'm getting a low yield of the desired phenoxyethanamine, and the workup is difficult.
A2: The hydrazinolysis step requires careful execution to ensure complete cleavage of the phthalimide and efficient isolation of the product.
-
Causality: The cleavage of the N-alkylphthalimide can be slow, and the phthalhydrazide byproduct can sometimes complicate purification.[6]
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the hydrazinolysis is carried out for a sufficient duration, often under reflux in a solvent like ethanol.[7]
-
Complete Precipitation of Phthalhydrazide: After cooling the reaction mixture, the phthalhydrazide should precipitate. Incomplete precipitation will contaminate the product.
-
Acid-Base Extraction: After removing the phthalhydrazide precipitate, the phenoxyethanamine can be separated from any neutral byproducts by performing an acid-base extraction. Dissolve the filtrate in a suitable organic solvent, extract with aqueous acid (e.g., HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer and extract the free amine back into an organic solvent.
-
Diagram: Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel synthesis of phenoxyethanamine.
Section 4: Navigating the Reductive Amination Pathway
Reductive amination is a versatile method that can be performed as a one-pot reaction, converting an aldehyde (phenoxyacetaldehyde) and ammonia into the primary amine.[8]
FAQs & Troubleshooting
Q1: My main product is the alcohol of my starting aldehyde (phenoxyethanol), not the desired amine.
A1: This indicates that the reduction of the aldehyde is occurring faster than the formation and/or reduction of the imine intermediate.
-
Causality: Common reducing agents like sodium borohydride (NaBH(_4)) can reduce both aldehydes and imines.[8]
-
Troubleshooting Steps:
-
Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH(3)CN) is a milder reducing agent that is more selective for the imine over the aldehyde, especially at slightly acidic pH.[8] Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is another excellent choice and is often safer to handle.
-
Two-Step, One-Pot Procedure: First, stir the phenoxyacetaldehyde and ammonia source (e.g., ammonium acetate) together in the solvent for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[9][10]
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH ~5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.
-
Q2: I'm observing the formation of secondary and tertiary amines as byproducts.
A2: This is a common issue in reductive amination, where the newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can then react again.
-
Causality: The product primary amine is nucleophilic and can compete with ammonia for the starting aldehyde.
-
Troubleshooting Steps:
-
Excess Ammonia: Use a significant excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.
-
Controlled Addition: Slowly add the reducing agent to the reaction mixture to keep the concentration of the primary amine low at any given time.
-
| Parameter | Recommendation for Selectivity |
| Reducing Agent | NaBH(_3)CN or NaBH(OAc)(_3) |
| pH | ~5-6 |
| Ammonia Source | Use in large excess (e.g., ammonium acetate) |
| Procedure | Allow imine to form before adding the reducing agent |
Section 5: Purification & Analysis
General Purification Protocol
Regardless of the synthetic route, the final workup and purification are crucial for obtaining high-purity phenoxyethanamine.
-
Quenching: Carefully quench the reaction mixture, typically with water or a dilute acid, depending on the reagents used.
-
Solvent Removal: If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it may need to be removed under reduced pressure.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the organic layer with fresh aqueous acid to ensure complete extraction.
-
Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like NaOH or K(_2)CO(_3) until the pH is >10.
-
Extract the free amine into a fresh organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na(_2)SO(_4), MgSO(_4)), filter, and concentrate under reduced pressure.
-
-
Distillation: Phenoxyethanamine is a liquid with a boiling point of 229°C, making vacuum distillation an excellent final purification step to remove non-volatile impurities.[1]
Purity Assessment
A combination of analytical techniques should be used to confirm the purity and identity of the final product.[][12]
| Analytical Technique | Information Provided |
| HPLC | Quantitative purity (% area), detection of related substance impurities. |
| GC-MS | Purity assessment for volatile compounds and identification of impurities by mass-to-charge ratio.[13] |
| NMR ( | Structural confirmation and detection of impurities. |
| FTIR | Confirmation of functional groups. |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Notes. (2023). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Baxendale Group - Durham University. (n.d.). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxyethanamine. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for "2-(4-Methoxyphenoxy)-N,N-dimethylethanamine." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on conducting robust stability studies for this molecule. Here, we synthesize established principles of pharmaceutical stability testing with insights into the specific chemical nature of this compound to anticipate and troubleshoot experimental challenges.
Understanding the Molecule: A Proactive Approach to Stability
This compound possesses three key functional groups that are critical to consider when designing a stability study: a tertiary amine , a phenoxy ether , and a methoxyphenyl group . Each of these moieties presents potential degradation pathways that must be investigated to ensure the molecule's stability, and ultimately, the safety and efficacy of any potential drug product.
For instance, tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2] The ether linkage in the phenoxy group may be prone to hydrolysis under acidic or basic conditions, and the aromatic ring system can be a site for oxidative or photolytic degradation.[3][4]
This guide will walk you through a systematic approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing of new drug substances and products.[5][6][7]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the stability assessment of molecules like this compound.
Forced Degradation Studies
Question 1: What are forced degradation studies and why are they necessary for this compound?
Answer: Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[2][8] These studies are crucial for several reasons:
-
Identification of Degradation Products: They help to identify potential degradation products that could form under normal storage conditions over a longer period.
-
Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and selecting appropriate packaging.[9][10]
-
Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its degradants.
For this compound, forced degradation studies will help us understand its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.
Question 2: I am observing multiple degradation peaks in my HPLC analysis after oxidative stress testing. How do I identify the primary degradation products?
Answer: This is a common scenario. The initial step is to ensure that the degradation is not overly extensive. Aim for 5-20% degradation of the parent compound to avoid the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
To identify the primary degradants:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation peaks can provide the molecular weight of the degradants. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.
-
MS/MS Analysis: Fragmentation analysis (MS/MS) of the degradation peaks can provide structural information, helping to pinpoint the site of modification on the molecule. For example, an increase of 16 atomic mass units (amu) would strongly suggest the formation of an N-oxide on the tertiary amine.
-
Forced Degradation of Related Structures: If you have access to compounds with similar functional groups, their degradation profiles can provide clues.
Troubleshooting Guide: Oxidative Degradation
| Issue | Potential Cause | Recommended Action |
| No degradation observed with 3% H₂O₂ | The molecule is stable to mild oxidation, or the reaction kinetics are slow at room temperature. | Increase the concentration of H₂O₂ (e.g., up to 30%), increase the temperature (e.g., to 50°C), or extend the exposure time. Consider using a different oxidizing agent like AIBN to explore radical-driven degradation pathways.[2] |
| Complete degradation of the parent compound | The stress conditions are too harsh. | Reduce the concentration of the oxidizing agent, lower the temperature, or shorten the exposure time. |
| Precipitation observed in the sample | The degradation products may be insoluble in the chosen solvent. | Try a different solvent system or a mixture of solvents. Ensure the pH of the solution is appropriate. |
Hydrolytic Stability
Question 3: What pH conditions should I use for the hydrolytic stability study of this compound?
Answer: To evaluate the susceptibility of the drug substance to hydrolysis, studies should be conducted across a wide range of pH values.[11][12] A typical approach involves testing in acidic, neutral, and basic conditions. For example:
-
Acidic: 0.1 N HCl (pH ~1.2)
-
Neutral: Purified Water (pH ~7.0)
-
Basic: 0.1 N NaOH (pH ~13)
These studies are typically performed at an elevated temperature (e.g., 60°C) to accelerate degradation.
Question 4: My analytical column is showing poor peak shape for the parent compound and degradants after the hydrolytic study. What could be the cause?
Answer: Poor peak shape, such as tailing or fronting, can be due to several factors:
-
pH Mismatch: A significant difference in pH between your sample and the mobile phase can cause peak distortion. Adjust the pH of your sample to be closer to that of the mobile phase before injection.
-
Column Overload: Injecting too much sample can lead to broad or asymmetrical peaks. Try diluting your sample.
-
Secondary Interactions: The tertiary amine in your molecule can interact with residual silanols on the silica-based column, leading to peak tailing. Using a mobile phase with a competing amine (e.g., triethylamine) or an end-capped column can mitigate this issue.
Photostability
Question 5: How do I perform a photostability study for this compound according to ICH guidelines?
Answer: The ICH Q1B guideline provides a detailed protocol for photostability testing.[13][14][15] The study involves exposing the drug substance to a light source that produces both visible and ultraviolet (UV) light. A common setup involves a photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
The key steps are:
-
Sample Preparation: Expose the drug substance directly to the light source. A control sample should be protected from light (e.g., wrapped in aluminum foil) but kept at the same temperature and humidity.
-
Exposure Levels: The samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV light.
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating method.
Troubleshooting Guide: Photostability Studies
| Issue | Potential Cause | Recommended Action |
| Significant color change but minimal degradation by HPLC | A highly colored degradant may be forming at a very low concentration, below the detection limit of your current method. | Use a more sensitive detector, such as a photodiode array (PDA) detector, to analyze the UV-Vis spectrum of the degradation products. |
| Inconsistent results between studies | The light source intensity may not be consistent, or the sample positioning within the chamber could be affecting the exposure. | Calibrate the light source regularly using a calibrated radiometer/lux meter. Ensure consistent sample placement in the chamber. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 2 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.
- Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines.[14][16]
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
- Calculate the percentage of degradation.
- Determine the retention times and peak areas of the degradation products.
- Perform mass balance calculations to account for all the material.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating the parent compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows
Forced Degradation Workflow
Caption: Potential degradation pathways of the molecule.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (n.d.).
- USP Hydrolytic Stability Testing.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (n.d.).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1).
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy - gmp-compliance.org. (n.d.).
- Quality Guidelines. ICH. (n.d.).
- Dołżonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 235, 124-132.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003, August 1).
- Ich guidelines for stability studies 1. Slideshare. (n.d.).
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025, March 21).
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. (n.d.).
- Thermal degradation of esters/ethers derived from tartaric acid.
- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PubMed. (2019, December 1).
- Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NASA Technical Reports Server. (n.d.).
- Q1A(R2) Guideline. ICH. (n.d.).
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. ICH Official web site : ICH [ich.org]
Technical Support Center: Reaction Monitoring for 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for monitoring reactions involving 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions for both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) analysis. Our focus is on delivering practical, field-tested insights to ensure the scientific integrity of your results.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and indispensable technique for qualitatively monitoring the progress of a chemical reaction.[1] For a compound like this compound, which possesses a polar tertiary amine group, certain precautions are necessary for achieving clear and reproducible results.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system (mobile phase) for analyzing this compound on a silica gel TLC plate?
A1: Due to the polarity of the tertiary amine, a common issue is strong interaction with the acidic silica gel, leading to streaking.[2] A good starting point is a mixture of a non-polar and a polar solvent, with the addition of a small amount of a basic modifier to suppress this interaction.
| Recommended Starting Solvent Systems | Component Ratio (v/v/v) | Expected Rf of Product |
| Ethyl Acetate / Hexanes / Triethylamine | 70 / 30 / 1 | ~0.3 - 0.5 |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90 / 10 / 1 | ~0.4 - 0.6 |
| Note: Rf (Retardation factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5][6] These are estimated values and should be optimized. |
The triethylamine or ammonium hydroxide acts as a competitive base, binding to the active sites on the silica gel and allowing the analyte to travel up the plate with less tailing.[7]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: If the polarity difference between your starting material and product is minimal, achieving good separation can be challenging.[8] Here are a few strategies:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A small change can sometimes make a significant difference.
-
Try a Different Solvent System: Experiment with alternative solvent systems that offer different selectivities. For instance, replacing methanol with ethanol or isopropanol can alter the separation.
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point.[9] This will help you to definitively determine if the spots are truly separating or just appearing close together.
Q3: How can I visualize the spots on the TLC plate? The compound is not UV active.
A3: While the phenyl ether moiety in this compound should provide some UV absorbance at 254 nm, if the concentration is low or you require a more sensitive method, a chemical stain is necessary.[10]
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate (KMnO4) | 3g KMnO4, 20g K2CO3, 5mL 5% NaOH, 300mL H2O[11] | Yellow/brown spots on a purple background upon gentle heating. | A general, oxidative stain that visualizes most organic compounds.[12] |
| p-Anisaldehyde Stain | 4mL p-Anisaldehyde, 5mL Sulfuric Acid, 2mL Acetic Acid, 150mL Ethanol[12] | Spots of varying colors (often blue, green, or purple) on a light pink background upon heating. | Can be very sensitive and sometimes gives different colors for different functional groups.[11] |
| Iodine Chamber | A few crystals of iodine in a sealed chamber.[10] | Brown spots appear as the iodine adsorbs to the compound. | This is a non-destructive method, but the spots can fade over time.[12] |
Important Note: Ninhydrin stain is not effective for visualizing tertiary amines like this compound, as it specifically reacts with primary and secondary amines.[7][12]
Troubleshooting Guide for TLC
Detailed Protocol: TLC Monitoring of a Reaction
-
Preparation:
-
Prepare a TLC chamber by adding your chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and let it equilibrate for at least 5 minutes.[9]
-
On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.[9]
-
-
Spotting:
-
Using a capillary tube, spot a small amount of your starting material solution on the "S" and "C" marks.
-
Spot the reaction mixture on the "R" and "C" marks. Aim for small, concentrated spots.[13]
-
-
Development:
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.[9]
-
-
Visualization:
-
Interpretation:
-
Assess the disappearance of the starting material spot in the "R" lane and the appearance of a new product spot. The co-spot lane will confirm if the new spot is distinct from the starting material.[9]
-
Section 2: Gas Chromatography (GC) Monitoring
For quantitative analysis of reaction conversion and purity, Gas Chromatography is a superior technique. However, the analysis of polar amines like this compound can be challenging due to their tendency to interact with the GC system, leading to poor peak shape and inaccurate results.[14]
Frequently Asked Questions (FAQs) for GC
Q1: What type of GC column is recommended for analyzing this compound?
A1: A mid-polarity column is a good starting point. A column with a stationary phase containing a low percentage of phenyl groups (e.g., 5% phenyl) and the remainder methylpolysiloxane is often suitable. For basic compounds, specialized "amine-deactivated" columns are highly recommended to prevent peak tailing.[15]
| Recommended GC Columns | Stationary Phase | Comments |
| DB-5ms or equivalent | 5% Phenyl-methylpolysiloxane | A general-purpose, robust column. May require priming with a high concentration of the analyte to passivate active sites. |
| WAX columns (e.g., DB-WAX) | Polyethylene glycol (PEG) | These are polar columns suitable for polar analytes.[16] |
| Amine-specific columns (e.g., TraceGOLD TG-35MS AMINE) | Chemically altered surface | Designed to reduce peak tailing for basic compounds without the need for column priming.[15] |
Q2: My GC peaks are tailing significantly. What can I do to improve the peak shape?
A2: Peak tailing for amines is a common problem and is often caused by interaction with active sites in the GC system.[17][18][19] Here's a systematic approach to troubleshooting:
-
Inlet Maintenance: The inlet is a common source of activity. Ensure you are using a clean, deactivated liner. Replace the septum and O-rings regularly.[20]
-
Column Installation: A poor column cut or incorrect installation depth can cause tailing. Ensure a clean, square cut and install the column according to the manufacturer's instructions.[18][19]
-
Column Conditioning: If not using an amine-specific column, the column may have active sites. Conditioning the column at a high temperature (within its limits) for several hours can help.
-
Derivatization: If peak shape issues persist, consider derivatization. This involves chemically modifying the amine to make it less polar and more volatile, which can significantly improve its chromatographic behavior.[21][22]
Q3: Should I consider derivatization for my analysis? What are the pros and cons?
A3: Derivatization can be a powerful tool for improving the GC analysis of challenging compounds like tertiary amines.[21][22]
-
Pros:
-
Improved Peak Shape: Derivatization blocks the active amine group, reducing interactions with the column and eliminating peak tailing.[21]
-
Increased Volatility: The derivative may be more volatile than the parent compound, allowing for analysis at lower temperatures.
-
Enhanced Sensitivity: Some derivatizing agents introduce fluorinated groups, which can enhance detection by an electron capture detector (ECD) or mass spectrometer.
-
-
Cons:
-
Additional Sample Preparation: Derivatization adds an extra step to your workflow, which can introduce variability.
-
Reaction Byproducts: The derivatization reaction may not go to completion or may produce side products, complicating the chromatogram.
-
Analyte Specificity: Finding a suitable derivatizing agent that reacts cleanly and completely with a tertiary amine can be challenging.
-
For this compound, derivatization is likely not necessary if a modern, well-maintained GC with an amine-specific column is used. However, it remains a valuable option for troubleshooting persistent issues.
Troubleshooting Guide for GC
Detailed Protocol: GC Monitoring of a Reaction
-
Sample Preparation:
-
Prepare a stock solution of your starting material and product standards (if available) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Quench a small aliquot of your reaction mixture and dilute it with the same solvent to a concentration within the expected linear range of the instrument.
-
-
Instrument Setup (Example Conditions):
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an amine-specific equivalent.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C or MS scanning from m/z 40-550.
-
-
Analysis:
-
Inject 1 µL of your prepared standards and reaction mixture samples.
-
Integrate the peaks of interest (starting material and product).
-
-
Quantification (Conversion %):
-
Calculate the response factor (RF) for your starting material and product if using an FID and authentic standards are available.
-
The conversion percentage can be calculated based on the disappearance of the starting material peak area relative to an internal standard, or by comparing the relative peak areas of the starting material and product (assuming similar response factors).
-
This guide provides a comprehensive starting point for developing robust TLC and GC methods for monitoring reactions involving this compound. Remember that optimization is key, and these recommendations should be adapted to your specific instrumentation and experimental conditions.
References
-
University of Rochester. TLC Stains. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Reddit. TLC confusion?!. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]
-
Macherey-Nagel. GC column, Polar, for amines, CW 20-M-AM, 10 m L, 0.10 mm ID, 0.25 µm df. Available from: [Link]
-
ResearchGate. The TLC plate showing dansylation of tertiary amine and utilized CH 2 Cl 2 as resolving solvent with a single pass. Available from: [Link]
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available from: [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]
-
Reddit. Derivatization of tertiary amine for GC/MS?. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020-12-20). Available from: [Link]
-
Chromatography Forum. Problems with low level amines by GC-FID. (2005-06-23). Available from: [Link]
-
Agilent. WAX Columns | Polar Compound Analysis. Available from: [Link]
-
PubMed. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004-08-06). Available from: [Link]
-
Save My Exams. Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025-06-05). Available from: [Link]
-
National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020-01-02). Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
ResearchGate. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. (2015-11-06). Available from: [Link]
-
MDPI. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2025-11-11). Available from: [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. (2025-08-07). Available from: [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available from: [Link]
-
Chromatography Forum. Separation of Secondary Amine and Tertiary amine. Available from: [Link]
-
Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025-02-18). Available from: [Link]
-
YouTube. Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016-04-05). Available from: [Link]
-
Toxicologia UnB. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatogra. (2020-10-29). Available from: [Link]
-
Khan Academy. Calculating retention factors for TLC. Available from: [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
-
Chromatography Forum. Derivatization for aminoacids with a tertiary amine group. (2007-03-14). Available from: [Link]
-
RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]
-
Reddit. Why my TLC is dragging. (2024-10-28). Available from: [Link]
-
Oreate AI Blog. Decoding RF Values: A Step-by-Step Guide. (2026-01-07). Available from: [Link]
-
ChemicalDesk.Com. TLC stains for amines. (2011-09-04). Available from: [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. Available from: [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). Available from: [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chembam.com [chembam.com]
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- 6. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
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- 8. Chromatography [chem.rochester.edu]
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- 13. bitesizebio.com [bitesizebio.com]
- 14. bre.com [bre.com]
- 15. Mid-Polar GC Columns | Thermo Fisher Scientific - US [thermofisher.com]
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- 18. m.youtube.com [m.youtube.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. agilent.com [agilent.com]
- 21. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Handling and storage of "2-(4-Methoxyphenoxy)-N,N-dimethylethanamine"
CAS Number: 51344-12-8 Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol [1][2]
This guide is designed for researchers, scientists, and drug development professionals using 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine in their experiments. As a phenoxyethylamine derivative, this compound serves as a versatile building block in medicinal chemistry and synthetic research.[3] This document provides essential information on its handling, storage, and troubleshooting common experimental issues to ensure the integrity and reproducibility of your results.
Section 1: Chemical and Physical Properties
A summary of key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 51344-12-8 | [1][2][4] |
| Molecular Weight | 195.26 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | ~281 °C | [1] |
| Density | ~1.005 g/cm³ | [1] |
| Flash Point | ~98 °C | [1] |
| pKa (Predicted) | 8.55 ± 0.28 | [1] |
| LogP | ~1.6 - 1.9 | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and use of this compound.
Storage & Stability
Q: What are the optimal storage conditions for this compound?
A: For maximum stability, the compound should be stored sealed in a dry environment at room temperature.[2][5] To prevent degradation from atmospheric components, it is best practice to keep the container tightly closed in a cool, dry, and well-ventilated area, protected from direct sunlight.[6] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is highly recommended.
Q: I accidentally left the vial on the bench overnight, exposed to air and light. Is the compound still viable?
A: It is possible that some degradation has occurred. Phenolic compounds and amines can be sensitive to oxidation when exposed to air and light.[7] This can lead to the formation of impurities, which may appear as a slight color change or the presence of particulates. For sensitive applications, it is recommended to use a fresh, properly stored aliquot. If this is not possible, you may consider purifying the material or, at a minimum, running a control experiment to compare its performance against a known standard.
Q: Why is storing this compound under an inert atmosphere recommended?
A: The recommendation for storage under an inert gas (e.g., argon or nitrogen) is a precautionary measure to minimize the risk of oxidative degradation. The ether and tertiary amine functional groups, along with the methoxy-activated aromatic ring, can be susceptible to slow oxidation over time when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.[7] Storing under an inert atmosphere displaces oxygen, thus preserving the compound's purity and ensuring the consistency of your experimental results over the product's shelf life.
Handling & Safety
Q: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8] All handling should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of any vapors.[8]
Q: What is the appropriate first aid response for accidental skin or eye contact?
A: This compound is classified as a skin and eye irritant.[2]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention. Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Q: How should I dispose of waste containing this compound?
A: Waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and placed in a designated, properly labeled, and sealed container. Do not dispose of it down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[8]
Solution Preparation & Solubility
Q: What solvents can I use to dissolve this compound?
A: While specific solubility data is not extensively published, the chemical structure suggests solubility in a range of organic solvents. Based on its predicted LogP of ~1.9, it is expected to be soluble in solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[1] It is likely to have limited solubility in water. It is always best to perform a small-scale solubility test before preparing a bulk stock solution (see Protocol 4.2).
Q: My compound is not dissolving completely. What troubleshooting steps can I take?
A: If you encounter solubility issues, consider the following steps:
-
Gentle Warming: Warm the solution gently (e.g., to 30-40 °C) in a water bath. This often increases the rate of dissolution.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or place it in an ultrasonic bath. This mechanical energy can help break up solid particles and enhance dissolution.
-
Co-solvent System: If the compound remains insoluble, consider adding a small amount of a co-solvent. For example, if dissolving in an aqueous buffer is challenging, preparing a concentrated stock in a water-miscible organic solvent like DMSO or ethanol first is a standard practice.
Q: How should I store solutions of this compound? Are they stable?
A: The stability of the compound in solution depends heavily on the solvent used. For solutions in organic solvents like DMSO or ethanol, it is recommended to store them at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and potential degradation. For short-term storage (1-2 days), 4°C may be acceptable. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to aliquot stock solutions into single-use volumes.
Section 3: Troubleshooting Guides
Problem: Inconsistent or Unexpected Experimental Results
When an experiment yields unexpected results, the integrity of the chemical reagents is a primary variable to investigate. Use the following workflow to diagnose potential issues related to this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a Stock Solution (Example: 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical screening assays.
Materials:
-
This compound (MW: 195.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriately sized glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Tare Vial: Place a clean, dry vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh a target amount of the compound directly into the vial. For example, weigh out 1.95 mg of this compound.
-
Causality Note: Weighing directly into the final vial minimizes material loss during transfers.
-
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = Moles / Concentration (mol/L)
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00195 g / 195.26 g/mol = 0.00001 mol
-
Volume (L) = 0.00001 mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume (1.0 mL) of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 30-60 seconds. If necessary, place the vial in a sonicator bath for 5-10 minutes until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Store: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C for long-term use.
Protocol 4.2: Recommended Solubility Testing Procedure
This protocol provides a systematic, small-scale method to determine an approximate solubility limit in a new solvent.
Procedure:
-
Weigh approximately 1-2 mg of the compound into a small, clear glass vial.
-
Add the test solvent in small, measured aliquots (e.g., 10 µL).
-
After each addition, cap the vial and vortex vigorously for at least 30 seconds.
-
Visually inspect for complete dissolution.
-
Continue adding solvent aliquots until the compound is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent added. For example, if 2 mg of the compound dissolved in 50 µL (0.05 mL) of solvent, the solubility is approximately 40 mg/mL.
-
Self-Validation Note: This method provides a practical solubility estimate for preparing experimental solutions. For precise solubility determination, more rigorous analytical methods are required.
-
References
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:775-33-7 | 2-(4-Methoxyphenyl)-N,N-dimethylethanamine. Retrieved from [Link]
-
American Elements. (n.d.). 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. Retrieved from [Link]
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MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Benadryl (CAS 58-73-1) - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)-N,N-dimethylethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. Retrieved from [Link]
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Mondal, M., et al. (2015). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. ResearchGate. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
Technical Support Center: Scalable Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the laboratory and scalable production of this key chemical intermediate. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can optimize your synthesis for yield, purity, and scalability.
Section 1: Synthesis Overview & Core Principles
The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the nucleophilic 4-methoxyphenoxide anion attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.
The overall transformation is depicted below:
Caption: Mechanism of Phase-Transfer Catalysis in the Williamson Ether Synthesis.
Question 2: How do I select the right phase-transfer catalyst and reaction conditions for a scalable process?
Answer: The choice of catalyst and conditions is crucial for efficiency and cost-effectiveness.
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a common, effective, and relatively inexpensive choice. [2]Other quaternary ammonium salts can also be used. Typically, the catalyst is used in catalytic amounts, ranging from 1-5 mol%.
-
Solvent: Toluene is an excellent choice for industrial scale-up. It is immiscible with water, has a suitable boiling point for refluxing the reaction, and is relatively inexpensive.
-
Base: A 50% w/w aqueous solution of sodium hydroxide is commonly used. It is potent, cheap, and easy to handle in a plant setting.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.
Section 4: Data Summary & Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Laboratory Scale (Anhydrous) | Scalable PTC Method | Rationale for Difference |
| Base | NaH, KH | 50% aq. NaOH, K₂CO₃ | PTC allows use of safer, cheaper, and easier-to-handle aqueous bases. [1] |
| Solvent | Anhydrous DMF, DMSO, THF | Toluene, Xylene | PTC requires a two-phase system; toluene is a cost-effective organic phase. [3] |
| Temperature | 25 - 80 °C | 80 - 110 °C | Higher temperature in PTC compensates for lower intrinsic reactivity vs. anhydrous systems. |
| Atmosphere | Inert (N₂, Ar) | Air (typically) | PTC conditions are more robust and less sensitive to air/moisture. |
| Catalyst | Not required | 1-5 mol% TBAB or similar | The catalyst is essential for transporting the nucleophile in the PTC system. [4] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Sodium Hydride
Disclaimer: This protocol uses sodium hydride, which is highly reactive and flammable. It must be handled by trained personnel under an inert atmosphere.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Deprotonation: Under a nitrogen atmosphere, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Add anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.05 equivalents) in a minimal amount of anhydrous DMF. Note: If starting from the hydrochloride salt, it must be neutralized first or two equivalents of base must be used. For best results, use the free base.
-
Add the 2-(dimethylamino)ethyl chloride solution dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or GC-MS (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water. Make the solution basic with 2M NaOH and proceed with the extraction and purification workflow described in Section 2, Question 3.
Protocol 2: Scalable Synthesis using Phase-Transfer Catalysis (PTC)
-
Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-methoxyphenol (1.0 equivalent), toluene, tetrabutylammonium bromide (TBAB, 0.03 equivalents), and 2-(dimethylamino)ethyl chloride hydrochloride (1.1 equivalents).
-
Base Addition: Begin vigorous stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture.
-
Reaction: Heat the biphasic mixture to 85-95 °C and maintain vigorous stirring for 6-12 hours. The high shear from stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by taking samples from the organic layer and analyzing via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the phases to separate.
-
Drain the lower aqueous layer.
-
Wash the upper organic layer sequentially with water and then brine.
-
Isolation: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil can be purified by vacuum distillation to yield the final product.
References
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]
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Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12). Available at: [Link]
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Physics @ Manasagangotri. Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. [Online] Available at: [Link]
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Reddy, P. P., et al. Preparation of Venlafaxine-Antidepressant Drug. Rasayan J. Chem, 1(1). Available at: [Link]
-
SMAD-CHEM-IST. (2020). Williamson Ether Synthesis. YouTube. [Online] Available at: [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online] Available at: [Link]
-
AdiChemistry. WILLIAMSON'S SYNTHESIS | EXPLANATION. [Online] Available at: [Link]
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Technical Support Center: Removal of Unreacted 4-Methoxyphenol from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-methoxyphenol (MEHQ) from reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification process in a practical question-and-answer format.
Q1: I performed an aqueous extraction with sodium hydroxide to remove 4-methoxyphenol, but my organic layer still shows significant MEHQ contamination by TLC/HPLC. What went wrong?
A1: This is a common issue that can arise from several factors related to the acid-base extraction process. 4-Methoxyphenol, being a weak acid (pKa ≈ 10.2), requires a sufficiently strong base to be deprotonated into its water-soluble phenoxide salt.[1][2]
Causality and Optimization:
-
Incomplete Deprotonation: The concentration of your sodium hydroxide (NaOH) solution might be too low, or you may not be using a sufficient molar excess to drive the equilibrium towards the formation of the sodium 4-methoxyphenoxide salt.[3]
-
Insufficient Mixing: Inadequate agitation of the biphasic mixture can lead to poor mass transfer between the organic and aqueous layers, resulting in an incomplete extraction.
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion, trapping the organic layer and preventing a clean separation.
Step-by-Step Protocol for Optimized Caustic Washing:
-
Preparation: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[3] 4-Methoxyphenol is soluble in a range of organic solvents, including acetone, ethanol, ether, and benzene.[4][5]
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide solution.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The aqueous layer, containing the sodium 4-methoxyphenoxide, is typically the bottom layer (depending on the density of your organic solvent).
-
-
Repetition: Drain the aqueous layer and repeat the extraction process with fresh NaOH solution at least two more times to ensure complete removal of the MEHQ.[6][7]
-
Neutralization Wash: After the basic extractions, wash the organic layer with deionized water until the aqueous wash is neutral to pH paper. This removes any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.[8]
Visualizing the Workflow:
Caption: Workflow for Caustic Washing of 4-Methoxyphenol.
Q2: I'm working with a base-sensitive compound. Is there a non-extractive method to remove 4-methoxyphenol?
A2: Yes, for base-sensitive substrates, column chromatography using basic activated alumina is an excellent alternative.[9] This method relies on the adsorption of the acidic MEHQ onto the stationary phase.
Expert Insights:
This technique is particularly advantageous for small to medium-scale laboratory purifications as it is generally quick and effective.[10] The key is to use basic activated alumina, as neutral or acidic alumina will not effectively retain the weakly acidic MEHQ.
Experimental Protocol for Alumina Column Chromatography:
-
Column Preparation:
-
Select a chromatography column of appropriate size for your sample amount.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable non-polar solvent.
-
Carefully load the sample onto the top of the alumina bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent or a solvent system in which your desired product is mobile but the MEHQ is retained.
-
Collect fractions and monitor the elution of your product by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent by rotary evaporation.
-
Data at a Glance: Comparing Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Caustic Washing | Acid-Base Extraction | Scalable, cost-effective for large quantities. | Not suitable for base-sensitive compounds; can lead to emulsions.[6][9] |
| Alumina Chromatography | Adsorption | Mild conditions, suitable for base-sensitive compounds; effective for small to medium scales.[9] | Can be slower for large quantities; requires solvent for elution. |
| Distillation | Difference in Boiling Points | Can yield very high purity product. | Risk of thermal polymerization of monomers; requires vacuum for MEHQ (B.P. 243 °C).[4][11] |
| Recrystallization | Differential Solubility | Can provide highly pure crystalline products. | Dependent on finding a suitable solvent system; can have lower yields.[12][13] |
Q3: My product is a solid. Can I use recrystallization to remove 4-methoxyphenol?
A3: Recrystallization can be a highly effective purification method if your desired product and 4-methoxyphenol have significantly different solubilities in a chosen solvent system.[13][14]
Authoritative Grounding:
The success of recrystallization hinges on selecting a solvent (or solvent pair) in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while MEHQ remains soluble at lower temperatures.[15] 4-Methoxyphenol is soluble in solvents like benzene and petroleum ether, and can be recrystallized from these or water.[11][12]
General Recrystallization Workflow:
Caption: General Steps for Purification by Recrystallization.
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may not be supersaturated. Try evaporating some of the solvent or inducing crystallization by scratching the inside of the flask or adding a seed crystal.
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution, add more solvent, and allow it to cool more slowly.
Frequently Asked Questions (FAQs)
-
What are the physical properties of 4-methoxyphenol?
-
Is 4-methoxyphenol hazardous?
-
Yes, it can be harmful if swallowed, inhaled, or absorbed through the skin.[17] It may cause skin and eye irritation, and is a potential skin sensitizer, which can lead to an allergic reaction upon contact.[18][19] Always consult the Safety Data Sheet (SDS) and handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][20][21]
-
-
Why is 4-methoxyphenol often present in monomers like acrylates?
-
4-Methoxyphenol is a highly effective polymerization inhibitor. It is added to monomers such as acrylates and styrene to prevent spontaneous polymerization during transport and storage by scavenging free radicals.[9]
-
-
How can I confirm that all the 4-methoxyphenol has been removed?
-
The purity of your final product can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[8][22][23] Comparing the analytical data of your purified product against the crude mixture and a standard of 4-methoxyphenol will confirm its absence.
-
References
-
Ataman Kimya. 4-METHOXYPHENOL. [Link]
-
Solubility of Things. 4-Methoxyphenol. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 4-Methoxyphenol. [Link]
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Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Methoxyphenol, 99%. [Link]
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PubChem. 4-Methoxyphenol. [Link]
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Chemistry Steps. Organic Acid-Base Extractions. [Link]
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Wikipedia. Acid–base extraction. [Link]
-
Occupational Safety and Health Administration. 4-METHOXYPHENOL. [Link]
-
University of Toronto Scarborough. Acid-Base Extraction. [Link]
-
Cheresources.com Community. Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]
-
Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]
-
Erowid. Synthesis of 4-Methoxyphenol. [Link]
-
Reddit. How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? [Link]
-
CPAChem. Safety data sheet - 4-Methoxyphenol. [Link]
-
Safrole. Acid-Base Extraction. [Link]
-
ResearchGate. How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? [Link]
-
Sciencemadness Discussion Board. 4-methoxyphenol purification. [Link]
-
Reddit. Removing inhibitor from MMA (and other methacrylate monomers). [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
PrepChem.com. Preparation of 4-methoxyphenol. [Link]
-
SIELC Technologies. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. [Link]
-
SIELC Technologies. Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]
-
Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]
-
Simon Fraser University. Column chromatography. [Link]
-
ACS Omega. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
-
California State University, Long Beach. Recrystallization. [Link]
-
RSC Publishing. A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, a comparison with structurally related analogues, and a standardized protocol for acquiring high-quality NMR data. Our objective is to furnish a comprehensive resource that not only presents data but also explains the underlying principles of structural elucidation for this class of compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. Its power lies in its ability to provide detailed information about the molecular structure of a compound, including the connectivity of atoms and their chemical environment. For novel compounds or those in development, unambiguous structural confirmation is a critical step, and NMR is the gold standard for this purpose. This guide will focus on the interpretation of both ¹H and ¹³C NMR spectra, fundamental techniques for the structural characterization of small molecules like this compound.
Analysis of this compound NMR Spectra
The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The para-substitution of the methoxy group on the phenyl ring introduces a plane of symmetry, simplifying the aromatic region of the spectrum.
Below is a detailed breakdown of the predicted ¹H and ¹³C NMR spectral data. This data has been generated using a reliable online prediction tool to provide a baseline for experimental verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is characterized by signals from the aromatic protons, the methoxy group, and the N,N-dimethylethanamine side chain.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-a | 6.86 | d | 2H |
| H-b | 6.82 | d | 2H |
| H-c | 4.01 | t | 2H |
| H-d | 2.73 | t | 2H |
| H-e | 3.76 | s | 3H |
| H-f | 2.33 | s | 6H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
| Carbon | Chemical Shift (ppm) |
| C-1 | 154.2 |
| C-2 | 115.7 |
| C-3 | 114.8 |
| C-4 | 152.5 |
| C-5 | 67.5 |
| C-6 | 58.2 |
| C-7 | 55.8 |
| C-8 | 46.1 |
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with structurally related compounds is invaluable. Here, we will compare its predicted spectrum with that of 2-Phenoxy-N,N-dimethylethanamine (the unsubstituted analogue) and the isomeric 2-(2-Methoxyphenoxy)-N,N-dimethylethanamine.
2-Phenoxy-N,N-dimethylethanamine
The absence of the methoxy group in this analogue leads to a more complex aromatic region in the ¹H NMR spectrum due to the loss of symmetry. The chemical shifts of the protons on the ethylamine chain are also slightly affected by the change in the electronic nature of the aromatic ring.
2-(2-Methoxyphenoxy)-N,N-dimethylethanamine
The ortho-position of the methoxy group in this isomer breaks the symmetry of the aromatic ring, resulting in four distinct signals for the aromatic protons. The proximity of the methoxy group to the phenoxy ether linkage also influences the chemical shifts of the adjacent protons and carbons.
The following table summarizes the key differences in the predicted ¹H NMR spectra of these three compounds.
| Compound | Aromatic Protons (ppm) | -OCH₂- (ppm) | -NCH₂- (ppm) | -N(CH₃)₂ (ppm) | -OCH₃ (ppm) |
| This compound | 6.86 (d, 2H), 6.82 (d, 2H) | 4.01 (t) | 2.73 (t) | 2.33 (s) | 3.76 (s) |
| 2-Phenoxy-N,N-dimethylethanamine | ~7.3-6.9 (m, 5H) | ~4.1 (t) | ~2.8 (t) | ~2.4 (s) | - |
| 2-(2-Methoxyphenoxy)-N,N-dimethylethanamine | ~7.0-6.8 (m, 4H) | ~4.1 (t) | ~2.8 (t) | ~2.4 (s) | ~3.8 (s) |
This comparative analysis highlights how the position and presence of the methoxy substituent significantly impact the NMR spectrum, providing a clear method for differentiating between these closely related structures.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of phenoxyethanamine samples.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
Visualizing Molecular Structure and NMR Correlations
To visually represent the structure of this compound and the relationships between its atoms, a Graphviz diagram is provided below.
Caption: Molecular structure of this compound.
Conclusion
This guide has provided a comprehensive overview of the NMR spectral data of this compound. Through a detailed analysis of its predicted ¹H and ¹³C NMR spectra, a comparative study with related analogues, and a standardized experimental protocol, researchers are equipped with the necessary information to confidently identify and characterize this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other small organic molecules, underscoring the enduring power of NMR spectroscopy in chemical research and development.
References
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nmrshiftdb2 - [Link]
-
An NMR Database for Organic and Organometallic Compounds - [Link][10]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor - [Link][12]
-
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - [Link][13]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog - [Link][14]
-
2-Diphenylmethoxy-N,N-dimethylethanamine cation;diphenhydramine cation - [Link][15]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0245444) - [Link][18]
-
1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1 - [Link][21]
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine , a compound of interest in various research domains. We will delve into the predicted fragmentation patterns and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its analysis, supported by established principles and data from analogous structures.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a molecule featuring a tertiary amine, an ether linkage, and a substituted aromatic ring. This unique combination of functional groups dictates its chemical properties and, consequently, the optimal analytical strategies for its characterization. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns.[1] This guide will serve as a practical resource for choosing the most effective mass spectrometric workflow for this and structurally related molecules.
Fundamental Principles of Mass Spectrometry in the Context of this compound Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. For a molecule like this compound, the choice of ionization technique is critical and will largely depend on the chosen chromatographic separation method.
-
Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC, ESI is ideal for polar and thermally labile molecules. It typically produces a protonated molecule ([M+H]⁺), preserving the molecular weight information, which can then be subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS).
Predicted Electron Ionization (EI) Fragmentation of this compound
The molecular ion ([M]⁺˙) of this compound has a molecular weight of 195.26 g/mol . Upon electron ionization, the following fragmentation pathways are anticipated:
-
Alpha-Cleavage of the Amine: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3] This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, this would be the m/z 58 ion , [CH₂=N(CH₃)₂]⁺. This is often the base peak in the mass spectra of compounds containing this moiety.[4]
-
Cleavage of the Ether Bond: Ether fragmentation can occur via cleavage of the C-O bond.[5] This can lead to the formation of a methoxyphenoxy radical and a cation at m/z 72 , or a methoxyphenoxy cation at m/z 123 .
-
Other Fragmentations: Cleavage of the bond between the oxygen and the aromatic ring could yield a phenoxy radical and a cation at m/z 72 . Further fragmentation of the methoxyphenoxy cation (m/z 123) through the loss of a methyl radical (•CH₃) could produce an ion at m/z 108 , and subsequent loss of carbon monoxide (CO) could lead to an ion at m/z 80 .
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 195 | [C₁₁H₁₇NO₂]⁺˙ | Molecular Ion |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage of the amine |
| 123 | [C₇H₇O₂]⁺ | Cleavage of the ether bond |
| 88 | [C₄H₁₀NO]⁺ | Cleavage of the C-O bond |
| 93 | [C₆H₅O]⁺ | Loss of formaldehyde from m/z 123 |
Comparison of Analytical Approaches: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the analytical goals, sample matrix, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by EI-MS detection. | Separates compounds in the liquid phase based on their polarity, followed by soft ionization (e.g., ESI) and MS/MS detection. |
| Ionization | Electron Ionization (EI) - "Hard" | Electrospray Ionization (ESI) - "Soft" |
| Fragmentation | Extensive, provides a detailed fingerprint. | Controlled fragmentation of a selected precursor ion. |
| Sensitivity | Generally good, but can be limited by thermal degradation or poor volatilization. | Typically offers higher sensitivity, especially for polar compounds. |
| Sample Derivatization | May be required for polar analytes to improve volatility and thermal stability.[4] | Generally not required, but can be used to enhance ionization efficiency.[6] |
| Throughput | Can be lower due to longer run times and potential need for derivatization. | Can be higher due to faster separation times. |
| Applicability to this compound | Feasible, but the polarity of the amine may lead to peak tailing. Derivatization could be beneficial. | Highly suitable due to the polarity of the molecule. ESI would likely produce a strong [M+H]⁺ signal. |
Expert Recommendation
For routine quantitative analysis and high-throughput screening, LC-MS/MS is the recommended platform . Its ability to handle polar compounds without derivatization, coupled with the high sensitivity and selectivity of tandem mass spectrometry, makes it a superior choice. For initial structural confirmation and identification, GC-MS can be a valuable tool , providing a reproducible fragmentation pattern that can be compared against spectral libraries.
Experimental Protocols
Protocol 1: GC-MS Analysis (Hypothetical)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis (Hypothetical)
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions:
-
Precursor Ion: m/z 196 ([M+H]⁺)
-
Product Ions: Monitor for the transition to key fragment ions (e.g., m/z 58).
-
-
Workflow Diagrams
Caption: GC-MS analytical workflow.
Caption: LC-MS/MS analytical workflow.
Conclusion and Future Outlook
The mass spectrometric analysis of this compound is readily achievable with both GC-MS and LC-MS/MS platforms. While GC-MS provides valuable structural information through its detailed fragmentation patterns, LC-MS/MS offers superior sensitivity and is better suited for the analysis of this polar molecule without derivatization. The choice of technique should be guided by the specific research question, whether it is qualitative structural elucidation or high-throughput quantitative analysis. As new analytical technologies emerge, high-resolution mass spectrometry (HRMS) will undoubtedly play an increasingly important role in providing unambiguous elemental composition and even more detailed structural insights.
References
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Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375–380. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Doc Brown's Chemistry. (2025, November 13). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. [Link]
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Dr Jackson Chemistry. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
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A Researcher's Comparative Guide to the Infrared Spectroscopy of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
For the discerning researcher in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the expected IR spectrum of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a compound of interest for its potential applications in medicinal chemistry.
Herein, we will dissect the vibrational signatures of its constituent functional groups. To provide a richer context and aid in spectral interpretation, we will compare its predicted spectrum with that of structurally related analogues: Anisole, N,N-Dimethylaniline, and 2-(4-Ethylphenoxy)-N,N-dimethylethanamine. This comparative approach is designed to sharpen the analyst's ability to discern subtle spectral features and confidently identify the target molecule.
The Structural Landscape: Key Vibrational Modes
The structure of this compound is a composite of three key functional groups, each with its own characteristic set of IR absorption frequencies. Understanding these individual contributions is the first step to interpreting the full spectrum.
Figure 1. Molecular structure of this compound highlighting the key functional groups.
Predicted IR Absorption Profile
Based on established correlation tables, the IR spectrum of this compound is expected to exhibit a series of distinct absorption bands. The following table summarizes these key vibrational modes and their anticipated wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1250 & 1050 | C-O Stretch (Asymmetric & Symmetric) | Phenyl Alkyl Ether | Strong |
| 1250-1000 | C-N Stretch | Tertiary Aliphatic Amine | Medium to Weak |
| 900-675 | C-H Out-of-Plane Bend ("oop") | Aromatic Ring | Strong |
| 860-790 | C-H Out-of-Plane Bend ("oop") | p-Disubstituted Benzene | Strong |
A Comparative Analysis with Structural Analogues
To truly appreciate the nuances of the target molecule's spectrum, a comparison with simpler, related compounds is invaluable. This approach allows for the systematic assignment of absorption bands to their respective functional groups.
Comparative Data Table
| Vibrational Mode | This compound (Predicted) | Anisole (Literature) | N,N-Dimethylaniline (Literature) | 2-(4-Ethylphenoxy)-N,N-dimethylethanamine (Literature) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3060, 3030 cm⁻¹ | ~3050 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | ~2950, 2835 cm⁻¹ | ~2900, 2850, 2800 cm⁻¹ | 3000-2850 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1585, 1500-1400 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1510 cm⁻¹ | 1600-1585, 1500-1400 cm⁻¹ |
| Phenyl Alkyl Ether C-O Stretch | ~1250, 1050 cm⁻¹ | ~1245, 1040 cm⁻¹ | N/A | ~1250, 1050 cm⁻¹ |
| Aliphatic C-N Stretch | 1250-1000 cm⁻¹ | N/A | ~1230 cm⁻¹ | 1250-1000 cm⁻¹ |
| Aromatic C-H "oop" Bend | 860-790 cm⁻¹ (p-disubstituted) | ~830 cm⁻¹ | ~750 cm⁻¹ (monosubstituted) | 860-790 cm⁻¹ (p-disubstituted) |
Discussion of Comparative Spectra
-
Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): All four compounds exhibit characteristic aromatic C-H stretches just above 3000 cm⁻¹ and sharp C=C stretching bands in the 1600-1400 cm⁻¹ region.[1][2][3] This confirms the presence of the benzene ring in each molecule. The specific pattern of weak overtone bands between 2000-1665 cm⁻¹ can also be diagnostic of the substitution pattern.[3]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The target molecule, N,N-Dimethylaniline, and 2-(4-Ethylphenoxy)-N,N-dimethylethanamine all show strong absorptions in this region due to the methyl and ethyl groups.[4] Anisole also displays these peaks, but they are less complex due to the presence of only a single methyl group.
-
Ether C-O Stretching (~1250 and 1050 cm⁻¹): The strong absorption bands due to the asymmetric and symmetric C-O stretching of the phenyl alkyl ether are a key feature for identifying this compound and Anisole.[5][6] Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 cm⁻¹ and 1250 cm⁻¹.[5][6] The absence of these prominent bands in the spectrum of N,N-Dimethylaniline clearly distinguishes it.
-
C-N Stretching (1250-1000 cm⁻¹): The C-N stretching vibration of tertiary aliphatic amines is often of medium to weak intensity and falls within the fingerprint region, sometimes overlapping with other absorptions.[4][7] Its presence in the target molecule and N,N-Dimethylaniline helps to confirm the tertiary amine functionality.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic of the substitution pattern on the benzene ring.[1][2] For this compound and 2-(4-Ethylphenoxy)-N,N-dimethylethanamine, which are para-disubstituted, a strong band is expected in the 860-790 cm⁻¹ range.[8][9] In contrast, monosubstituted benzenes like Anisole and N,N-Dimethylaniline show characteristic bands in different regions.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
To ensure the collection of reliable and reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a preferred method for liquid samples as it requires minimal sample preparation.
Figure 2. Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
Background Scan: With a clean and empty ATR crystal, perform a background scan. This is a critical step as it accounts for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Carefully place a small drop of the liquid sample, this compound, onto the center of the ATR crystal. Ensure the entire crystal surface is covered.
-
Engage ATR Press: Lower the ATR press to apply consistent pressure on the sample, ensuring good contact between the liquid and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical setting would be to co-add 32 scans at a resolution of 4 cm⁻¹. The scanning range should cover the mid-IR region (4000-400 cm⁻¹).
-
Data Processing: The raw data should be processed by applying an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to remove any broad, underlying features.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent that is a good solvent for the sample and evaporates quickly, such as isopropanol or acetone, using a soft, non-abrasive wipe.
By following this protocol and using the comparative data provided, researchers can confidently interpret the IR spectrum of this compound and its analogues, ensuring the structural integrity of their compounds.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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ResearchGate. (2016). IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II)–2-imino-1,2-diphenylethan-1-ol complex [Cu(II)–ID] (at right). [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
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PubChem. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. [Link]
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The Journal of Chemical Physics. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation study. AIP Publishing. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
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Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. [Link]
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ACS Publications. (1956). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]
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YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
-
Semantic Scholar. (2013). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. [Link]
-
Journal of the American Chemical Society. (1952). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. [Link]
-
SpectraBase. (n.d.). N-[2-(4-Methoxyphenoxy)ethyl]cyclohexanamine. [Link]
-
CP Lab Safety. (n.d.). 2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
ResearchGate. (n.d.). Selected IR stretching frequencies of CN groups in a variety of NHC. [Link]
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PubChem. 2-(5-(4-(((4,6-Diaminopyrimidin-2-Yl)thio)methyl)-5-Propylthiazol-2-Yl)-2-Methoxyphenoxy)ethan-1-Ol. National Center for Biotechnology Information. [Link]
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The Infrared and Raman Discussion Group (IRDG). (n.d.). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. [Link]
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A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Introduction
In the landscape of pharmaceutical development, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine (CAS: 51344-12-8) serves as a critical building block and intermediate. The purity of such precursors is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ensuring the precise and accurate quantification of this tertiary amine and its potential impurities is paramount for regulatory compliance and robust process control.
This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of analytical methodologies for determining the purity of this compound. We will explore a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, dissecting the scientific rationale behind its development. Furthermore, we will compare this workhorse technique against orthogonal methods like Gas Chromatography (GC) and HPLC-Mass Spectrometry (HPLC-MS), providing the experimental data and context needed for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is the cornerstone of quality control labs due to its robustness, cost-effectiveness, and simplicity. The method's success hinges on understanding the analyte's physicochemical properties to rationally select the stationary and mobile phases.
Causality Behind Experimental Choices
-
Column Selection: The analyte is a moderately polar molecule with a tertiary amine group. A standard C18 column is the logical starting point, offering hydrophobic interactions with the phenoxy and dimethylamine moieties. However, the basic nature of the tertiary amine (predicted pKa ≈ 8.55) can lead to deleterious interactions with residual acidic silanols on the silica support, causing peak tailing.[1] To mitigate this, a modern, high-purity, end-capped C18 column is selected. This "end-capping" process neutralizes most of the active silanol sites, leading to improved peak symmetry and reproducibility.
-
Mobile Phase Strategy: The key is to control the ionization state of the analyte. By maintaining the mobile phase pH between 3 and 7, the tertiary amine group will be consistently protonated (in its cationic form). This prevents on-column mixed-mode interactions and ensures a single, sharp chromatographic peak. An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, serves this purpose effectively. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and stronger elution strength for this type of compound, often resulting in sharper peaks and shorter run times.
-
Detection Wavelength: The 4-methoxyphenoxy group acts as the chromophore. Based on its structure, it is expected to have a primary absorption maximum (λmax) around 225 nm and a secondary maximum around 275 nm. While detection at 225 nm offers higher sensitivity, the 275 nm wavelength often provides greater selectivity against common solvents and less polar impurities, making it a robust choice for a purity method.
Experimental Protocol: RP-HPLC-UV
1. Reagents and Materials:
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (88% or higher purity)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent UV-Vis detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same diluent.
Workflow for HPLC-UV Purity Analysis
Caption: Experimental workflow for HPLC-UV purity determination.
Trustworthiness: Method Validation Framework
To be considered trustworthy, this protocol must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[4]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The analyte peak is resolved from all known impurities and placebo components (Resolution > 2.0). | To ensure the signal measured is unequivocally from the analyte.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. | To demonstrate a proportional response to analyte concentration.[5] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | To show the closeness of test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | To demonstrate consistency of results for the same sample. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ≤ 0.05% of the nominal concentration. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[5] |
Comparison with Alternative Analytical Methods
While RP-HPLC-UV is a robust primary method, it may not be suitable for all scenarios, such as identifying unknown impurities or quantifying those that lack a UV chromophore. Here, we compare it with two powerful alternatives.
Alternative 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase at high temperatures. For this compound, which is reasonably volatile, GC is a strong orthogonal technique.
-
Principle & Rationale: The sample is vaporized and separated in a heated column. A Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen, making it ideal for this analyte.[6] This selectivity drastically reduces interference from matrix components that do not contain nitrogen, providing a very clean baseline and high sensitivity for the target compound.
-
Advantages: Excellent separation efficiency and high selectivity with an NPD. It is an "orthogonal" technique to HPLC, meaning it separates based on a different chemical principle (volatility vs. polarity), which is valuable for confirming purity results.
-
Disadvantages: The analyte must be thermally stable and non-polar enough to elute without derivatization. There is a risk of adsorption in the injection port or column, which can affect reproducibility.[7]
Alternative 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique couples the separation power of HPLC with the unparalleled detection capabilities of a mass spectrometer.
-
Principle & Rationale: After separation on the HPLC column (often using the same or similar conditions as the UV method), the eluent is directed into a mass spectrometer. The analyte is ionized (Electrospray Ionization, ESI, in positive mode would be ideal for the tertiary amine) and detected based on its mass-to-charge (m/z) ratio. For our analyte, we would expect a primary ion at m/z 196.2 [M+H]⁺.
-
Advantages: Unmatched specificity and sensitivity. It can confirm the identity of the main peak by its mass and is the gold standard for identifying unknown impurities and degradation products by elucidating their mass. It can detect impurities that have no UV chromophore.
-
Disadvantages: Significant increase in equipment cost, operational complexity, and maintenance. The mobile phase composition must be compatible with the MS ionization source (e.g., non-volatile buffers like phosphate cannot be used).
Comparative Performance Data Summary
The table below summarizes the key performance attributes of the three discussed methods, providing a clear guide for selecting the appropriate technique.
| Feature | RP-HPLC-UV | GC-NPD | HPLC-MS |
| Principle | Polarity-based liquid separation | Volatility-based gas separation | Polarity-based separation with mass detection |
| Selectivity | Moderate (based on UV absorbance) | High (for nitrogenous compounds) | Very High (based on m/z ratio) |
| Sensitivity (Typical LOQ) | ~0.05% | ~0.01% | <0.005% |
| Application | Routine QC, Assay, Purity | Orthogonal purity confirmation, Volatile impurity analysis | Impurity identification, Trace analysis, Reference standard characterization |
| Cost & Complexity | Low | Moderate | High |
| Method Development | Straightforward | Moderate (requires thermal stability) | Complex (requires MS compatibility) |
Conclusion and Expert Recommendations
The selection of an analytical method for the purity determination of this compound is a strategic decision guided by the specific requirements of the analysis.
-
For routine quality control, batch release, and stability testing , the validated RP-HPLC-UV method is the most appropriate choice. It offers a proven balance of performance, robustness, and cost-effectiveness, making it ideal for high-throughput environments. Its self-validating nature, governed by clear system suitability criteria, ensures reliable day-to-day performance.
-
Gas Chromatography with NPD serves as an excellent orthogonal method . It should be employed during method development to confirm the purity results obtained by HPLC and to investigate for any potential volatile impurities not observed by the primary method.
-
HPLC-MS is the indispensable tool for in-depth investigation and problem-solving . It is the definitive technique for the structural elucidation of unknown impurities, for force degradation studies, and when the highest sensitivity is required. While not practical for routine QC, its power in development and troubleshooting cannot be overstated.
By leveraging these techniques appropriately, researchers and drug development professionals can build a comprehensive analytical control strategy, ensuring the quality and purity of this compound and, by extension, the integrity of the final pharmaceutical product.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [2]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [3]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [4]
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A Comparative Guide to the Synthesis of Beta-Blocker Precursors: "2-(4-Methoxyphenoxy)-N,N-dimethylethanamine" and Key Industry Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Bedrock of Cardiovascular Therapeutics
Beta-adrenergic blocking agents, or beta-blockers, represent a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The efficacy of these drugs is intrinsically linked to their molecular architecture, which is meticulously assembled from key precursor molecules. The synthesis of these precursors is a critical, foundational step in the pharmaceutical manufacturing process, directly impacting the final product's purity, yield, and economic viability.
This guide provides an in-depth comparative analysis of the synthesis of "2-(4-Methoxyphenoxy)-N,N-dimethylethanamine" and other pivotal beta-blocker precursors, namely those for Metoprolol, Propranolol, and Atenolol. By examining the synthetic pathways, experimental protocols, and underlying chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge to make informed decisions in the synthesis and selection of these vital intermediates.
The Precursors: A Comparative Overview
The aryloxypropanolamine scaffold is a common structural motif in many beta-blockers.[3][4] The synthesis of these drugs typically involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of an amine side chain. This guide focuses on the synthesis of the following key phenolic and aryloxyamine precursors:
-
This compound: A potential precursor sharing structural similarities with other beta-blocker intermediates.
-
4-(2-Methoxyethyl)phenol: The primary precursor for the widely used beta-blocker, Metoprolol.[5]
-
1-Naphthol: The foundational starting material for the synthesis of Propranolol, one of the earliest developed beta-blockers.[6]
-
2-(4-Hydroxyphenyl)acetamide: The key intermediate in the synthesis of the cardioselective beta-blocker, Atenolol.[7]
Synthetic Pathways: A Mechanistic Exploration
The synthesis of these precursors predominantly relies on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this context, a phenoxide.
The choice of base and solvent is critical in the Williamson ether synthesis to ensure efficient deprotonation of the phenol without promoting side reactions.[10][11] Strong bases like sodium hydride are effective, but for industrial applications, more moderate and cost-effective bases such as sodium hydroxide or potassium carbonate are often preferred.[12] The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[9]
Phase Transfer Catalysis: Bridging the Divide
In many industrial applications, phase transfer catalysts (PTCs) are employed to facilitate reactions between reactants in immiscible phases (e.g., an aqueous solution of a phenoxide and an organic solution of an alkyl halide).[13][14] PTCs, typically quaternary ammonium or phosphonium salts, transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[14] This technique often leads to faster reaction times, milder reaction conditions, and improved yields.
Comparative Synthesis Protocols and Performance Data
This section provides detailed experimental protocols for the synthesis of each precursor, along with a comparative analysis of their performance based on available data.
This compound
The synthesis of this compound can be achieved via a Williamson ether synthesis by reacting 4-methoxyphenol with 2-chloro-N,N-dimethylethanamine.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Rationale for Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. DMF is a polar aprotic solvent that effectively solvates the sodium phenoxide and accelerates the SN2 reaction.[15]
-
Temperature: Elevated temperature is used to increase the rate of the SN2 reaction, which can be sluggish.
4-(2-Methoxyethyl)phenol (Metoprolol Precursor)
The synthesis of Metoprolol typically starts with 4-(2-methoxyethyl)phenol, which is then reacted with epichlorohydrin.[5]
Experimental Protocol for Epoxidation:
-
Reaction Setup: To a suitable reactor, add deionized water and potassium hydroxide pellets, stirring until fully dissolved while maintaining the temperature below 30°C.[5]
-
Add 4-(2-methoxyethyl)phenol to the reactor.[5]
-
Over a period of 30 minutes, add (R,S)-epichlorohydrin. The reaction mixture will form two layers.[5]
-
Reaction: Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[5]
-
Workup: After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, as the residue.[5][16]
Rationale for Experimental Choices:
-
Base: Potassium hydroxide is a cost-effective and sufficiently strong base to deprotonate the phenol.[5]
-
Epichlorohydrin: This reagent serves as the electrophile, introducing the three-carbon chain that will become the propanolamine backbone of metoprolol.[16] The epoxide ring is a key functionality for the subsequent ring-opening reaction with isopropylamine.
-
Temperature Control: Maintaining a moderate temperature of 35±2°C helps to control the reaction rate and minimize the formation of byproducts.[5]
1-Naphthol to 1-(1-Naphthoxy)-2,3-epoxypropane (Propranolol Precursor)
The synthesis of Propranolol begins with the reaction of 1-naphthol with epichlorohydrin.[6][17]
Experimental Protocol:
-
Phenoxide Formation: Dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol:water mixture) and add a base like potassium hydroxide, stirring for about 30 minutes.[18]
-
Epoxidation: Add epichlorohydrin (e.g., 3.0 eq) to the reaction mixture.[17]
-
Maintain the reaction temperature between 40-65°C and stir for 4 to 8 hours, monitoring the reaction by TLC.[19]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like chloroform.[17]
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1-naphthoxy)-2,3-epoxypropane.[18]
Rationale for Experimental Choices:
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and can also serve as a solvent.
-
Temperature: The reaction is typically heated to increase the rate of reaction. The temperature range of 40-65°C is a balance between achieving a reasonable reaction time and minimizing potential side reactions.[19]
2-(4-Hydroxyphenyl)acetamide to 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide (Atenolol Precursor)
The synthesis of Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, introduce 2-(4-hydroxyphenyl)acetamide (1 equiv.) into a deep eutectic solvent (DES) like choline chloride:ethylene glycol and stir at 40 °C.[8]
-
Epoxidation: Add epichlorohydrin (1.5 equiv.) dropwise and continue stirring at 40 °C for 6 hours.[8]
-
Workup: Upon completion, remove the unreacted epichlorohydrin by evaporation under reduced pressure.[8] The resulting mixture containing the glycidyl ether intermediate can often be used directly in the next step.
Rationale for Experimental Choices:
-
Deep Eutectic Solvent (DES): The use of a DES is a green chemistry approach that can replace traditional volatile organic solvents. It can also act as a catalyst, avoiding the need for an additional base.[8]
-
Mild Temperature: The reaction proceeds efficiently at a mild temperature of 40 °C, which is energy-efficient and can reduce the formation of byproducts.[8]
Comparative Performance Data
| Precursor Synthesis | Starting Material | Key Reagents | Typical Yield | Typical Purity | Reference |
| This compound | 4-Methoxyphenol | 2-Chloro-N,N-dimethylethanamine, NaH, DMF | Data not readily available in comparable format | Data not readily available in comparable format | N/A |
| Metoprolol Precursor (Epoxide) | 4-(2-Methoxyethyl)phenol | Epichlorohydrin, KOH | ~51% (as brown oil) | Data not specified | |
| Propranolol Precursor (Epoxide) | 1-Naphthol | Epichlorohydrin, NaOH, Phase Transfer Catalyst | 94.1-95.4% | >94% (HPLC) | [19] |
| Atenolol Precursor (Epoxide) | 2-(4-Hydroxyphenyl)acetamide | Epichlorohydrin, DES | High (qualitative) | High (qualitative) | [8] |
Note: Direct comparison of yields is challenging due to variations in reaction scales, purification methods, and reporting standards across different sources. The data presented should be considered as indicative rather than absolute.
Analytical Characterization of Precursors
The purity and identity of the synthesized precursors are critical for the successful synthesis of the final active pharmaceutical ingredient (API). A variety of analytical techniques are employed for this purpose:
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the quantitative analysis of purity and the detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the synthesized compound.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and to identify any byproducts.
Conclusion: A Strategic Approach to Precursor Synthesis
The synthesis of beta-blocker precursors is a well-established field with multiple viable routes to key intermediates. While the Williamson ether synthesis remains a fundamental strategy, modern advancements, including the use of phase transfer catalysis and green solvents like deep eutectic solvents, offer significant improvements in terms of efficiency, sustainability, and cost-effectiveness.
The choice of a specific precursor and synthetic route will depend on a variety of factors, including the target beta-blocker, the availability and cost of starting materials, the desired scale of production, and regulatory considerations. For "this compound," while a viable synthetic route exists, its performance in terms of yield and purity needs to be rigorously evaluated and compared against the well-optimized and industrially established processes for the precursors of major beta-blockers like Metoprolol, Propranolol, and Atenolol.
This guide provides a foundational understanding of the synthetic landscape for these critical pharmaceutical intermediates. Further research and process optimization are continually advancing the field, paving the way for more efficient and sustainable manufacturing of these life-saving medications.
References
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- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Synthesis of Enantiopure (S)
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- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine scaffold. Drawing upon established principles of medicinal chemistry and experimental data from analogous psychoactive compounds, we will explore how structural modifications are likely to influence the pharmacological profile of these molecules, with a particular focus on their potential as modulators of monoamine neurotransmitter systems.
Introduction: The this compound Scaffold - A Privileged Motif in Neuropharmacology
The this compound core structure represents a significant starting point for the design of novel psychoactive agents. Its structural similarity to endogenous monoamine neurotransmitters, such as serotonin and dopamine, as well as to established selective serotonin reuptake inhibitors (SSRIs), suggests a high probability of interaction with monoamine transporters and receptors. The core scaffold consists of three key pharmacophoric elements: a methoxy-substituted phenyl ring, an ethylamine linker, and a terminal dimethylamino group. Each of these can be systematically modified to fine-tune the compound's affinity, selectivity, and functional activity at various biological targets.
The exploration of derivatives of this scaffold is primarily driven by the search for novel antidepressant and anxiolytic agents. By modulating the activity of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it is possible to alleviate the symptoms of various mood and anxiety disorders. The following sections will dissect the probable SAR of this chemical class, drawing parallels from well-documented research on related compounds.
Comparative Analysis of Structural Modifications
The potency and selectivity of this compound derivatives can be rationally optimized by modifying three key regions of the molecule: the aromatic ring, the ethylamine linker, and the terminal amine.
The Aromatic Ring: Influence of Substitution
The nature and position of substituents on the phenyl ring are critical determinants of a compound's binding affinity and selectivity for monoamine transporters.
-
Position of the Methoxy Group: The placement of the methoxy group is crucial. In a series of methoxy-containing derivatives of indatraline, a non-selective monoamine reuptake inhibitor, the position of the methoxy group significantly impacted affinity and selectivity for DAT, SERT, and NET.[1] While the 4-methoxy derivative of indatraline maintained high affinity for the dopamine transporter, other positional isomers showed reduced affinity across all three transporters.[1] This suggests that for the this compound scaffold, moving the methoxy group from the para-position (position 4) to the ortho- or meta-positions would likely decrease binding affinity at the target transporters.
-
Nature of the Substituent: Replacing the methoxy group with other substituents of varying electronic and steric properties would be expected to have a profound effect on activity. For instance, in the development of citalopram analogues, a range of substitutions including halogens, nitrile, and trifluoromethyl groups on the isobenzofuranyl ring resulted in compounds with high potency for SERT.[2] This indicates that the 4-position of the phenoxy ring in our scaffold could tolerate a variety of substituents, potentially leading to enhanced affinity or altered selectivity.
Table 1: Predicted Influence of Aromatic Ring Modifications on Monoamine Transporter Affinity (Hypothetical)
| R (Position 4) | Predicted SERT Affinity | Predicted NET Affinity | Predicted DAT Affinity | Rationale |
| -OCH3 (Methoxy) | High | Moderate | Low | Parent compound, likely SERT-preferential. |
| -F (Fluoro) | High | Moderate | Low | Fluorine is a common bioisostere for hydrogen and can enhance binding. |
| -Cl (Chloro) | High | Moderate | Low | Similar to fluoro, can enhance binding through favorable interactions. |
| -CF3 (Trifluoromethyl) | Moderate-High | Moderate | Low | Electron-withdrawing group, may alter binding mode and selectivity. |
| -CN (Cyano) | High | Moderate | Low | Strong electron-withdrawing group, often found in potent SERT inhibitors. |
| -H (Unsubstituted) | Moderate | Low | Low | Removal of the methoxy group would likely reduce potency. |
The Amine Terminus: Tuning Selectivity and Potency
The nature of the substituents on the terminal nitrogen atom plays a pivotal role in modulating the potency and selectivity of monoamine reuptake inhibitors.
-
N-Alkylation: In many classes of antidepressants, the degree of N-alkylation influences selectivity between SERT and NET. Generally, secondary amines (e.g., N-methyl) tend to be more selective for NET, while tertiary amines (e.g., N,N-dimethyl) often exhibit higher affinity for SERT. This principle is evident in the differing pharmacological profiles of classic tricyclic antidepressants like desipramine (secondary amine, NET-selective) and imipramine (tertiary amine, mixed SERT/NET inhibitor). For our scaffold, demethylation to the corresponding N-methyl or primary amine derivative would be predicted to shift the selectivity profile towards NET.
-
Bulkier N-Substituents: Introducing bulkier alkyl groups on the nitrogen atom is generally detrimental to activity at monoamine transporters. The binding pockets of SERT, NET, and DAT are sterically constrained, and larger substituents can lead to a loss of affinity.
Table 2: Predicted Influence of Amine Modifications on Monoamine Transporter Affinity (Hypothetical)
| R1 | R2 | Predicted SERT Affinity | Predicted NET Affinity | Predicted Selectivity |
| -CH3 | -CH3 | High | Moderate | SERT > NET |
| -CH3 | -H | Moderate | High | NET > SERT |
| -H | -H | Low | Moderate | NET-preferential |
| -C2H5 | -C2H5 | Low | Low | Non-selective, low affinity |
Experimental Protocols
To empirically determine the structure-activity relationships of novel this compound derivatives, the following experimental protocols are recommended.
Synthesis of Derivatives
A generalized synthetic scheme for the preparation of this compound derivatives is presented below. This involves a Williamson ether synthesis followed by reductive amination to introduce variations at the amine terminus.
Caption: Generalized synthetic routes for derivatives.
In Vitro Pharmacological Evaluation: Monoamine Transporter Binding Assays
The primary in vitro evaluation of newly synthesized compounds should involve radioligand binding assays to determine their affinity for SERT, NET, and DAT.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for human SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound. For the determination of non-specific binding, add a high concentration of the respective inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for monoamine transporter binding assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel modulators of monoamine transporters. The systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, is a critical step in the discovery of new chemical entities with therapeutic potential for mood and anxiety disorders. Future research should focus on the synthesis and pharmacological evaluation of a diverse library of derivatives, with a particular emphasis on elucidating the molecular determinants of affinity and selectivity. Promising lead compounds identified through in vitro screening should be advanced to in vivo models of depression and anxiety to assess their therapeutic efficacy and pharmacokinetic properties.
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Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]
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A Researcher's Guide to the Comparative Pharmacology of Beta-Adrenergic Receptor Ligands
This guide provides a comprehensive comparison of beta-adrenergic receptor (β-AR) ligands, offering researchers, scientists, and drug development professionals a detailed framework for selecting and evaluating these compounds. We will delve into the core pharmacological principles, present detailed experimental protocols for characterization, and provide comparative data to inform your research.
The Beta-Adrenergic System: A Primer
Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[1][2] There are three primary subtypes:
-
β1-Adrenergic Receptors (β1-AR): Predominantly found in the heart, kidneys, and adipose tissue.[3][4] Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[5][6]
-
β2-Adrenergic Receptors (β2-AR): Widely distributed, with high concentrations in the smooth muscle of the airways, blood vessels, and uterus, as well as in the liver and skeletal muscle.[4][7] Activation typically leads to smooth muscle relaxation (e.g., bronchodilation) and metabolic effects like glycogenolysis.[6]
-
β3-Adrenergic Receptors (β3-AR): Primarily located in adipose tissue and the urinary bladder, where they mediate lipolysis and bladder relaxation.[4][8]
The differential tissue distribution and signaling of these subtypes form the basis for the therapeutic selectivity of various β-AR ligands.[4]
The Canonical Signaling Pathway
Upon agonist binding, β-receptors undergo a conformational change, activating the associated heterotrimeric Gs protein.[1][5][9] This initiates a signaling cascade where the Gαs subunit stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[9][10] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[5][10]
Caption: Canonical β-Adrenergic Receptor Gs Signaling Pathway.
Key Pharmacological Parameters for Ligand Comparison
Objective comparison of β-AR ligands requires the quantification of several key parameters. Understanding these is crucial for interpreting experimental data and selecting the appropriate tool compound.
-
Affinity (Ki): This value represents the equilibrium dissociation constant for a competitive ligand and reflects the strength of its binding to the receptor. A lower Ki value indicates higher binding affinity. Affinity is typically determined through radioligand binding assays and is independent of the ligand's functional effect (agonist vs. antagonist).[11][12]
-
Potency (EC50/IC50): Potency measures the concentration of a ligand required to produce 50% of its maximal effect.
-
EC50 (Half-maximal effective concentration): Used for agonists, it indicates the concentration needed for a half-maximal response (e.g., cAMP production).
-
IC50 (Half-maximal inhibitory concentration): Used for antagonists, it represents the concentration that inhibits a response (e.g., agonist-stimulated cAMP production) by 50%. Potency is a critical measure of a drug's activity and is determined via functional assays.[13]
-
-
Selectivity: This refers to a ligand's ability to preferentially bind to one receptor subtype over another. It is often expressed as a ratio of Ki or EC50/IC50 values for different subtypes (e.g., β2/β1 selectivity ratio).[14] High selectivity is desirable for minimizing off-target effects. For example, β1-selective antagonists (cardioselective) are designed to target the heart while avoiding β2-mediated side effects like bronchoconstriction.[5][15]
-
Intrinsic Sympathomimetic Activity (ISA): This property applies to some β-blockers that are partial agonists.[5] While they act as antagonists in the presence of a full agonist like epinephrine, they can weakly stimulate the receptor in its absence.[16][17] This can be advantageous in certain clinical situations, for instance, by preventing a significant decrease in resting heart rate.[18][19]
Comparative Data of Common β-Adrenergic Ligands
The following table summarizes the pharmacological profiles of several widely used β-AR ligands. These values are compiled from literature and serve as a comparative reference. Note that absolute values can vary depending on the specific cell system and assay conditions used.
| Ligand | Primary Class | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity | Notes |
| Isoproterenol | Non-selective Agonist | ~15 | ~10 | ~0.7 (Non-selective) | Potent, full agonist at both β1 and β2 receptors. |
| Propranolol | Non-selective Antagonist | ~1.0 | ~0.8 | ~0.8 (Non-selective) | A prototypical, first-generation β-blocker.[5] |
| Metoprolol | β1-selective Antagonist | ~20 | ~400 | ~20 | Second-generation, cardioselective β-blocker.[15][20] |
| Atenolol | β1-selective Antagonist | ~100 | ~1500 | ~15 | Another common cardioselective β-blocker.[14][15] |
| Bisoprolol | Highly β1-selective Antagonist | ~10 | ~140 | ~14 | Exhibits higher β1-selectivity compared to metoprolol and atenolol.[15][20] |
| ICI 118,551 | Highly β2-selective Antagonist | ~550 | ~1 | 0.002 | An experimental tool compound used to selectively block β2 receptors.[20] |
| Salbutamol (Albuterol) | β2-selective Agonist | ~1000 | ~35 | 0.035 | Commonly used as a bronchodilator in asthma treatment.[20] |
| Pindolol | Non-selective Antagonist (with ISA) | ~2 | ~1 | ~0.5 (Non-selective) | Possesses significant intrinsic sympathomimetic activity.[17][18] |
Disclaimer: Ki values are approximate and can vary between studies. The selectivity ratio is calculated as (Ki β2 / Ki β1); a value > 1 indicates β1 selectivity, while a value < 1 indicates β2 selectivity.
Experimental Protocols for Ligand Characterization
Accurate pharmacological profiling relies on robust and well-controlled experimental methods. Here, we detail the standard workflows for determining ligand affinity and functional potency.
Radioligand Competition Binding Assay (for Affinity - Ki)
This assay directly measures the ability of a test compound (unlabeled ligand) to compete with a radioactive ligand ("radioligand") for binding to the receptor. The goal is to determine the test compound's inhibition constant (Ki).
Causality Behind Experimental Choices:
-
Why use membranes? Using cell membrane preparations expressing the target receptor isolates the interaction from downstream cellular processes, providing a direct measure of binding affinity.
-
Why competition? It is often easier and more cost-effective to use one well-characterized radioligand to test many unlabeled compounds rather than synthesizing a radioactive version of every new compound.
-
Why non-specific binding control? A high concentration of a known, unlabeled ligand is used to saturate all specific receptor sites. Any remaining radioactivity is considered non-specific binding (to filters, lipids, etc.) and must be subtracted to reveal true receptor binding.[11]
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissue expressing the target β-AR subtype in a cold lysis buffer and prepare a membrane fraction via differential centrifugation.[21] Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., ³H-Dihydroalprenolol, a non-selective antagonist).
-
Buffer (for total binding), excess unlabeled ligand like propranolol (for non-specific binding), or serial dilutions of the test compound.
-
-
Incubation: Incubate the plate, typically with gentle agitation, to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[21]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[21]
-
Detection: After drying the filters, add scintillation cocktail and quantify the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
cAMP Accumulation Assay (for Potency - EC50/IC50)
This is a cell-based functional assay that measures the modulation of intracellular cAMP levels, the direct downstream product of β-AR/Gs activation. It is used to determine the potency and efficacy of agonists and antagonists.
Causality Behind Experimental Choices:
-
Why whole cells? This assay measures a physiological response, providing data on functional potency and efficacy, which is more complex than simple binding affinity.
-
Why a PDE inhibitor? Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a PDE inhibitor (like IBMX) in the assay buffer prevents this degradation, allowing the cAMP signal to accumulate to detectable levels.[13]
-
Why Forskolin (for antagonists)? To measure antagonist activity, the system must first be stimulated. Forskolin is a direct activator of adenylyl cyclase, bypassing the receptor.[22] This provides a robust cAMP signal that the antagonist can then inhibit, allowing for the determination of an IC50.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the β-AR subtype of interest (e.g., HEK293 or CHO cells) in a 96- or 384-well plate and grow overnight.[23]
-
Cell Stimulation:
-
Remove the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
For Agonist Mode: Add serial dilutions of the test agonist and incubate for a set period (e.g., 30 minutes at 37°C).[22]
-
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test antagonist, then add a fixed concentration of an agonist (like isoproterenol) or forskolin to stimulate cAMP production. Incubate as above.
-
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP using the lysis buffer provided with the detection kit.[13]
-
cAMP Detection: Quantify the cAMP in the cell lysates. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting FRET signal is inversely proportional to the cAMP concentration.[13]
-
AlphaScreen (Amplified Luminescent Proximity Homestead Assay): Another competitive immunoassay format that generates a luminescent signal inversely proportional to the amount of cAMP.[24]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP to convert the raw assay signal (e.g., fluorescence ratio) into cAMP concentrations.[22][24]
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion for the Field Researcher
The selection of a β-adrenergic ligand requires a nuanced understanding of its pharmacological profile. A non-selective antagonist like propranolol is an excellent tool for blocking all β-adrenergic activity, while a highly selective compound like ICI 118,551 is essential for isolating β2-AR-mediated effects. For stimulating β1- and β2-mediated pathways, the potent agonist isoproterenol is a standard choice. When studying β1-AR in isolation, a highly selective antagonist such as bisoprolol is preferable to less selective agents like metoprolol to minimize confounding β2-AR blockade. By employing the robust binding and functional assays detailed in this guide, researchers can confidently characterize novel ligands or validate the properties of existing ones, ensuring the precision and reproducibility of their findings.
References
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CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
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Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from [Link]
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RxList. (2022, January 10). How do beta-blockers with intrinsic sympathomimetic activity work?. Retrieved from [Link]
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PubMed. (1985, January). Beta blockers with intrinsic sympathomimetic activity. Retrieved from [Link]
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PubMed. (n.d.). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Retrieved from [Link]
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PubMed. (n.d.). Cardiac Effects of Beta-Adrenoceptor Blockade With Intrinsic Sympathomimetic Activity During Submaximal Exercise. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Taylor & Francis Online. (2024, April 10). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Retrieved from [Link]
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PubMed. (n.d.). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. Retrieved from [Link]
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PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]
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AACR Journals. (2012, March 1). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Retrieved from [Link]
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PMC - NIH. (n.d.). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Retrieved from [Link]
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Circulation Research. (n.d.). What Is the Role of β-Adrenergic Signaling in Heart Failure?. Retrieved from [Link]
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Wiley Online Library. (2025, August 7). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]
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BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]
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YouTube. (2018, February 28). Neurology | Adrenergic Receptors. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). α- and β-Adrenergic Receptors - Basic Neurochemistry. Retrieved from [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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PubMed Central. (2021, August 2). Comparison of beta-ligands used in cattle production: structures, safety, and biological effects. Retrieved from [Link]
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PubMed. (n.d.). Pharmacology of beta-blockers: classical aspects and recent developments. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2025, December 13). Beta2-Receptor Agonists and Antagonists - StatPearls. Retrieved from [Link]
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PubMed Central. (n.d.). Structural insights into adrenergic receptor function and pharmacology. Retrieved from [Link]
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PMC - NIH. (n.d.). Pharmacogenetics of β-Blockers. Retrieved from [Link]
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YouTube. (2020, November 6). Alpha vs. Beta Adrenergic Receptors - Autonomic Nervous System - Physiology and Pharmacology. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]
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University of Alberta. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetic/pharmacodynamic modeling of the cardiovascular effects of beta blockers in humans. Retrieved from [Link]
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A Comparative Guide to the Validation of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine as a Pharmaceutical Reference Standard for Venlafaxine Impurity Profiling
This guide provides a comprehensive framework for the validation of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine as a pharmaceutical reference standard. The primary application of this standard is in the analytical testing of Venlafaxine, a widely prescribed antidepressant. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[1] Therefore, robust analytical methods and highly characterized reference standards are essential for monitoring and controlling these impurities.
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It will delve into the scientific rationale behind the validation process, provide detailed experimental protocols, and compare the analytical performance of this compound with other known Venlafaxine impurities. All methodologies are designed to meet the stringent requirements of international regulatory bodies, such as the International Council for Harmonisation (ICH).[2][3][4]
The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
The manufacturing process of any API, including Venlafaxine, can result in the formation of various process-related impurities and degradation products.[1][5] Regulatory agencies mandate the identification and quantification of any impurity present at a level of 0.10% or greater.[1] To achieve this, highly pure and well-characterized reference standards for each potential impurity are required. These standards are crucial for:
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for routine quality control.
-
Impurity Identification: Confirming the identity of unknown peaks in chromatograms of the API or drug product.
-
Quantification: Accurately determining the concentration of impurities.
-
Stability Studies: Assessing the degradation pathways of the drug substance and product under various stress conditions.
This compound has been identified as a potential process-related impurity in the synthesis of Venlafaxine hydrochloride. Its structural similarity to Venlafaxine necessitates its careful monitoring.
Comparative Analysis of Venlafaxine-Related Impurities
A comprehensive impurity profiling of Venlafaxine involves the monitoring of several known related compounds. The validation of this compound as a reference standard should be considered alongside other official and known impurities of Venlafaxine.
| Reference Standard | CAS Number | Molecular Formula | Typical Origin |
| This compound | 51344-12-8 | C11H17NO2 | Process-related impurity |
| Venlafaxine Related Compound A (USP) | 93413-90-2 | C16H25NO2 | Process-related impurity |
| Venlafaxine EP Impurity C | 130198-05-9 | C15H23NO2 | Process-related impurity |
| O-Desmethyl Venlafaxine | 93413-62-8 | C16H25NO2 | Major metabolite |
| Venlafaxine EP Impurity E | 93413-70-8 | C17H25NO2 | Process-related impurity |
This guide will focus on the validation of this compound, but the principles and protocols described are applicable to the validation of other Venlafaxine-related compounds.
Validation of this compound as a Reference Standard
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][6] For the validation of this compound as a reference standard, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice. The following sections outline the key validation parameters and provide a detailed experimental protocol.
Logical Workflow for Analytical Method Validation
The validation process follows a structured workflow to ensure all aspects of the analytical method's performance are thoroughly evaluated.
Caption: Workflow for analytical method validation.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound and its separation from Venlafaxine and other related impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity, accuracy, and precision studies.
-
Sample Solution (for specificity): Prepare a solution of Venlafaxine API spiked with a known concentration of this compound and other known impurities.
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to ICH Q2(R2) guidelines.[2][3]
1. Specificity (Forced Degradation):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including degradants.
-
Procedure: Subject a solution of Venlafaxine spiked with this compound to stress conditions (acid, base, oxidation, heat, and light). Analyze the stressed samples and compare the chromatograms to an unstressed sample.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any peaks of Venlafaxine and its degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
2. Linearity:
-
Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response.
-
Procedure: Analyze a series of at least five concentrations of this compound ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99.
3. Accuracy:
-
Rationale: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or a sample of Venlafaxine with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0%.
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be established with acceptable accuracy and precision.
6. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the chromatographic conditions, such as the pH of the mobile phase, the percentage of methanol, the flow rate, and the column temperature.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits.
Comparative Data Summary
The following table presents hypothetical, yet realistic, validation data for this compound compared to another known Venlafaxine impurity, Venlafaxine Related Compound A.
| Validation Parameter | This compound | Venlafaxine Related Compound A | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 90.0% - 110.0% |
| Repeatability (%RSD) | 1.2% | 1.5% | ≤ 5.0% |
| Intermediate Precision (%RSD) | 1.8% | 2.1% | ≤ 5.0% |
| LOD (µg/mL) | 0.05 | 0.06 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.18 | Reportable |
| Resolution from Venlafaxine | > 2.0 | > 2.0 | > 1.5 |
Characterization of the Reference Standard
Beyond the validation of the analytical method, the reference standard itself must be thoroughly characterized to confirm its identity and purity.
Structural Elucidation Workflow
Caption: Characterization workflow for a new reference standard.
Key Characterization Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (195.26 g/mol for C11H17NO2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Purity Assessment: A high-resolution chromatographic technique (e.g., HPLC or UPLC) to determine the chromatographic purity.
-
Assay/Potency: A quantitative method, such as qNMR or mass balance, to assign a potency value to the reference standard.
Conclusion
The validation of this compound as a pharmaceutical reference standard is a critical step in ensuring the quality and safety of Venlafaxine drug products. This guide has provided a comprehensive overview of the necessary validation parameters, experimental protocols, and a comparative framework against other known Venlafaxine impurities. By adhering to these scientifically sound principles and regulatory guidelines, pharmaceutical scientists can confidently establish a robust and reliable reference standard for routine quality control and regulatory submissions.
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International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
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Satyanarayana, B., et al. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications, 40(13), 1880-1886. [Link]
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International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
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Arunee, T. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Pharmaffiliates. Venlafaxine-impurities. [Link]
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Systematic Reviews in Pharmacy. (2020). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Stability Indicating RP-HPLC Method Development and Validation for Determination of Related Substance in Venlafaxine Hydrochloride Tablets. [Link]
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Pour-Abbas, M., et al. (2014). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. DARU Journal of Pharmaceutical Sciences, 22(1), 36. [Link]
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Unterecker, S., et al. (2024). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Psychopharmacology, 241(2), 275-289. [Link]
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Patel, P. N., et al. (2012). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 234-238. [Link]
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A Senior Application Scientist's Guide to Assessing the Binding Affinity of Novel Adrenergic Receptor Ligands
For researchers, scientists, and drug development professionals dedicated to innovating therapeutics targeting the adrenergic system, the precise and reliable assessment of ligand binding affinity is a cornerstone of successful drug discovery. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes, making them a prime target for a wide array of pharmaceuticals.[1] This guide provides an in-depth comparison of key methodologies for determining the binding affinity of novel ligands to these critical receptors, offering field-proven insights and detailed experimental protocols to empower your research.
The Critical Role of Adrenergic Receptors in Pharmacology
Adrenergic receptors are the targets of endogenous catecholamines like norepinephrine and epinephrine and are integral to the sympathetic nervous system's "fight-or-flight" response.[1] They are broadly classified into α and β subtypes, each with further divisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), all of which are GPCRs.[2][3] These receptor subtypes exhibit distinct tissue distribution and physiological effects, from regulating blood pressure and heart rate to bronchodilation and metabolic processes.[4][5] Consequently, the development of subtype-selective ligands is a key objective in modern pharmacology to achieve targeted therapeutic effects with minimal side effects.
The journey of a novel adrenergic ligand from a promising compound to a potential therapeutic agent is underpinned by the rigorous characterization of its interaction with its target receptor. Binding affinity, quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), is a fundamental parameter that dictates the concentration at which a ligand will effectively bind to its receptor and elicit a biological response. A thorough understanding of this parameter is essential for lead optimization and for establishing structure-activity relationships (SAR).
This guide will navigate through the most robust and widely adopted techniques for assessing ligand binding affinity: Radioligand Binding Assays, Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry. Each method will be dissected for its underlying principles, experimental workflow, and inherent advantages and limitations, providing you with the knowledge to select the most appropriate technique for your research objectives.
Adrenergic Receptor Signaling: A Brief Overview
Before delving into the binding assays, it's crucial to appreciate the signaling complexity of adrenergic receptors. Upon agonist binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The specific G protein activated (Gs, Gi, Gq) depends on the receptor subtype.[1] For instance, β-adrenergic receptors primarily couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[6] In contrast, α2-adrenergic receptors couple to Gi, which inhibits adenylyl cyclase.[1] α1-adrenergic receptors couple to Gq, activating phospholipase C and leading to an increase in intracellular calcium.[2] Understanding these pathways is not only vital for functional assay design but also provides context for the significance of initial binding events.
Caption: Simplified signaling pathways of the major adrenergic receptor subtypes.
Radioligand Binding Assays: The Gold Standard
For decades, radioligand binding assays have been the benchmark for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[7][8] These assays directly measure the binding of a radioactively labeled ligand to a receptor.
The Causality Behind the Experimental Choices
The core principle of a radioligand binding assay is to incubate a source of receptor (e.g., cell membranes) with a radioligand and then separate the bound from the unbound radioligand.[8] The amount of radioactivity in the bound fraction is then quantified. Two main types of experiments are conducted:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the tissue or cell preparation.[9] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.
-
Competition Assays: These are used to determine the binding affinity (Ki) of an unlabeled test compound.[8] A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and its IC50 (the concentration that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
A critical aspect of these assays is the determination of non-specific binding, which is the binding of the radioligand to components other than the receptor of interest.[10][11] This is measured by including a high concentration of an unlabeled ligand that is known to bind specifically to the receptor, thereby saturating the receptors and allowing the radioligand to only bind to non-specific sites.[11] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical competitive binding assay for an α1-adrenergic receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the α1-adrenergic receptor.
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenergic antagonist).
-
Unlabeled Ligand (for non-specific binding): Phentolamine.
-
Test Compound: Your novel unlabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Vials and Scintillation Cocktail.
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of your test compound.
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of phentolamine (e.g., 10 µM).
-
Test Compound Wells: Add 50 µL of your novel ligand at various concentrations (e.g., 10-11 M to 10-5 M).
-
-
Radioligand Addition: Add 50 µL of [3H]-Prazosin at a concentration close to its Kd (e.g., 0.5 nM) to all wells.
-
Receptor Addition: Add 150 µL of the membrane preparation to all wells to initiate the binding reaction. The final volume in each well is 250 µL.[12]
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of each test compound well.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Comparison of Radioligand Binding Assays
| Feature | Advantages | Disadvantages |
| Sensitivity | Extremely high, allowing for the detection of low receptor densities.[8] | Requires specialized equipment for handling and detecting radioactivity. |
| Robustness | Well-established and highly reproducible method.[8] | Generates radioactive waste, posing safety and disposal concerns.[14] |
| Direct Measurement | Directly measures the binding of a ligand to its receptor. | The availability of a suitable radioligand for the target receptor is a prerequisite. |
| Versatility | Can be used for saturation, competition, and kinetic binding studies.[8] | Can be time-consuming and labor-intensive. |
Fluorescence Polarization (FP): A Homogeneous Alternative
Fluorescence Polarization (FP) is a powerful, homogeneous assay format that has gained popularity as a non-radioactive alternative for assessing ligand binding.[15][16] It is particularly well-suited for high-throughput screening (HTS).[17]
The Causality Behind the Experimental Choices
The principle of FP is based on the rotational speed of a fluorescently labeled molecule.[17] When a small fluorescent ligand (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[16] However, when this fluorescent ligand binds to a much larger molecule, such as a receptor, its rotation is significantly slowed. As a result, the emitted light remains highly polarized.[17]
In a competitive FP assay, a fluorescent ligand with known affinity for the receptor is used. When an unlabeled test compound is introduced, it competes with the fluorescent ligand for binding to the receptor. As the concentration of the test compound increases, it displaces the fluorescent ligand from the receptor. This leads to an increase in the population of free, rapidly tumbling fluorescent ligand, resulting in a decrease in the measured fluorescence polarization.
Experimental Protocol: Competitive Fluorescence Polarization Assay
Materials:
-
Receptor Source: Purified, solubilized adrenergic receptor.
-
Fluorescent Ligand: A fluorescently labeled antagonist or agonist for the target receptor (e.g., BODIPY-TMR-prazosin for α1-adrenergic receptors).
-
Test Compound: Your novel unlabeled ligand.
-
Assay Buffer: A buffer compatible with the receptor and fluorescent ligand (e.g., PBS with 0.01% Tween-20).
-
Black, low-binding 96- or 384-well plates.
-
A plate reader with FP capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compound in the assay buffer.
-
Plate Setup: In a black microplate, add a fixed concentration of the fluorescent ligand to all wells.
-
Test Compound Addition: Add varying concentrations of your test compound to the wells. Include control wells with buffer only (for maximum polarization) and wells with a saturating concentration of a known unlabeled ligand (for minimum polarization).
-
Receptor Addition: Add a fixed concentration of the purified receptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The reader will measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
-
Data Analysis: The instrument software will calculate the polarization (in milli-polarization units, mP). Plot the mP values against the log concentration of the test compound and fit the data to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Comparison of Surface Plasmon Resonance
| Feature | Advantages | Disadvantages |
| Label-Free | Does not require modification of the ligand or receptor, providing a more native interaction analysis. [18][19] | Requires specialized and expensive instrumentation. |
| Real-Time Kinetics | Provides detailed information on association and dissociation rates. [18] | Immobilization of the receptor can be challenging and may affect its conformation and activity. |
| High Information Content | Determines affinity, kinetics, and specificity in a single experiment. | Can be sensitive to buffer composition and non-specific binding to the chip surface. |
| Low Sample Consumption | Requires relatively small amounts of purified protein. | Data analysis can be complex, requiring specialized software and expertise. |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. [20][21]It is considered the gold standard for thermodynamic characterization of biomolecular interactions.
The Causality Behind the Experimental Choices
ITC measures the heat released or absorbed when one molecule binds to another. [21]In a typical ITC experiment, a solution of the ligand is titrated into a solution of the protein (receptor) in a sample cell. Each injection of the ligand results in a small heat change, which is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes until no more heat is observed.
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable binding model yields a wealth of thermodynamic information in a single experiment, including: [21]
-
Binding Affinity (Ka, and its inverse, Kd): The strength of the interaction.
-
Stoichiometry (n): The number of ligand molecules that bind to each protein molecule.
-
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
-
Entropy Change (ΔS): Calculated from the other parameters, providing insight into the role of ordering and disorder in the binding process.
Experimental Protocol: ITC Analysis of a Novel Ligand
Materials:
-
ITC Instrument: A sensitive microcalorimeter.
-
Receptor: Purified, soluble adrenergic receptor in a well-defined buffer.
-
Test Compound: Your novel ligand, dissolved in the same buffer as the receptor.
-
Degassing Station.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified receptor in a suitable buffer.
-
Prepare a solution of your novel ligand in the exact same buffer to avoid heats of dilution. The ligand concentration should be 10-20 times higher than the receptor concentration.
-
Thoroughly degas both the receptor and ligand solutions.
-
-
Instrument Setup:
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the receptor solution.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Acquisition:
-
The instrument records the heat change for each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Ka, n, ΔH).
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Comparison of Isothermal Titration Calorimetry
| Feature | Advantages | Disadvantages |
| Thermodynamic Characterization | Provides a complete thermodynamic profile of the binding interaction in a single experiment. [21] | Requires relatively large amounts of purified, soluble protein. |
| Label-Free and Solution-Based | Measures the interaction in solution without any modification of the molecules. | Can be sensitive to buffer composition and pH, as these can affect the measured enthalpy. [22] |
| Direct Measurement | Directly measures the heat of binding, a fundamental thermodynamic parameter. | Lower throughput compared to other methods. |
| Universal Application | Can be applied to a wide range of biomolecular interactions. | May not be suitable for very high or very low affinity interactions without specialized experimental designs. |
Comparative Summary of Binding Affinity Techniques
To aid in the selection of the most appropriate method for your research, the following table summarizes the key characteristics of each technique.
| Technique | Principle | Throughput | Sample Requirement | Key Outputs |
| Radioligand Binding | Measures binding of a radiolabeled ligand. | Medium to High | Cell membranes or tissues | Kd, Bmax, Ki |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescent ligand upon binding. | High | Purified, soluble receptor | Ki |
| Surface Plasmon Resonance | Measures changes in refractive index upon binding to a sensor surface. | Medium | Purified, stabilized receptor | Kd, ka, kd |
| Isothermal Titration Calorimetry | Measures the heat change associated with binding. | Low | Purified, soluble receptor | Kd, n, ΔH, ΔS |
Conclusion: An Integrated Approach to Binding Affinity Assessment
The selection of a method for assessing the binding affinity of novel adrenergic receptor ligands is a critical decision that should be guided by the specific research question, the stage of the drug discovery process, and the available resources. While radioligand binding assays remain a robust and sensitive gold standard, the field has evolved to embrace non-radioactive, real-time, and thermodynamically comprehensive techniques.
For high-throughput screening of large compound libraries, Fluorescence Polarization offers a rapid and homogeneous solution. For detailed kinetic and label-free analysis, particularly when investigating structure-activity relationships, Surface Plasmon Resonance provides invaluable insights. For a deep thermodynamic understanding of the driving forces behind the binding event, Isothermal Titration Calorimetry is unparalleled.
Ultimately, a multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable characterization of your novel adrenergic receptor ligands. By understanding the principles, strengths, and limitations of each method, you can design a robust experimental strategy that will accelerate your journey towards the discovery of novel and effective therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine (CAS No. 51344-12-8).
The causality behind these protocols is rooted in a deep understanding of chemical reactivity, regulatory compliance, and risk mitigation. While this document offers comprehensive guidance, it is crucial to recognize that the Safety Data Sheet (SDS) provided by the manufacturer for a specific chemical lot is the ultimate source of truth for hazard information. Always consult the SDS before handling or disposing of any chemical.
Part 1: Hazard Identification & Waste Characterization
The foundational step in any disposal procedure is to understand the material's hazards to accurately classify it as a hazardous waste. The process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
The Primacy of the Safety Data Sheet (SDS)
RCRA Hazardous Waste Determination
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity[2].
-
Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F)[3]. This compound has a reported flash point of 98°C, which is above this threshold[4]. Therefore, it is not considered an ignitable waste.
-
Corrosivity (D002): This characteristic applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5[2]. As an amine, this compound is basic and will produce a solution with a high pH, almost certainly exceeding 12.5. This is the most probable hazardous characteristic.
-
Reactivity (D003): This applies to substances that are unstable, react violently with water, or can detonate[2]. There is no evidence to suggest this compound is characteristically reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP)[2]. Without specific toxicological data, we cannot definitively rule this out, but corrosivity is the more immediate and certain classification.
Part 2: Personnel Protection & Safe Handling
Before handling the chemical in any form, especially as waste, establishing the correct barrier between the researcher and the hazard is paramount. The following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles. A face shield is required when handling larger quantities (>1 L) or during spill cleanup. | Protects against splashes of the corrosive liquid, which can cause severe eye damage[1]. |
| Hand | Nitrile or neoprene gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier. Always check the glove manufacturer's compatibility chart. Discard and replace immediately if contaminated. |
| Body | Flame-resistant laboratory coat. | Protects skin from incidental contact and contamination. |
| Footwear | Closed-toe, liquid-resistant shoes. | Prevents exposure from spills that may reach the floor. |
| Work Location | All handling and waste consolidation must occur within a certified chemical fume hood. | A fume hood provides critical ventilation to prevent the inhalation of any vapors and protects the user from splashes. |
Part 3: Step-by-Step On-Site Waste Management Protocol
Proper segregation and storage of chemical waste at the point of generation—the laboratory—is a critical control point for ensuring safety and compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location within the laboratory, typically inside a ventilated cabinet, for waste accumulation. This area must be under the control of the laboratory personnel.
Step 2: Select the Proper Waste Container
-
Use a chemically compatible container, preferably High-Density Polyethylene (HDPE).
-
The container must have a screw-top cap to ensure it can be securely closed.
-
Ensure the container is clean and that any previous labels have been fully removed or defaced.
Step 3: Label the Container Before Use
-
As soon as the first drop of waste enters the container, it must be labeled.
-
Use your institution's official "Hazardous Waste" tag. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard(s): "Corrosive (Base)"
-
The date accumulation started.
-
Step 4: Waste Collection
-
Always add waste to the container inside a chemical fume hood.
-
Keep the container closed at all times except when adding waste. This is a key EPA requirement[7].
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 5: Segregate Incompatible Wastes
-
This is a crucial safety step. Store this amine waste away from acids and oxidizing agents [8]. A violent exothermic reaction can occur if mixed with acids, and a dangerous reaction can occur with strong oxidizers.
-
Use secondary containment (e.g., a plastic tub) to separate it from other chemical waste streams.
Part 4: Disposal Workflow and Decision Logic
The disposal of hazardous waste is a structured process that ensures a clear chain of custody from the laboratory to the final treatment facility.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Procedure for Final Disposal
-
Request Pickup: Once the waste container is full or you no longer need to add to it, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.
-
Prepare for Transport: Ensure the container cap is tightly sealed and the exterior of the container is clean and free of contamination.
-
Chain of Custody: EHS or a licensed hazardous waste disposal company will collect the waste. They will manage the official shipping papers, known as the Hazardous Waste Manifest, which tracks the waste from your lab to its final destination[7][9].
-
Ultimate Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Corrosive wastes like this are typically neutralized and then incinerated or otherwise treated in accordance with federal and state regulations.
Part 5: Emergency Procedures for Spills & Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup (<100 mL)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Wear the full PPE suite described in Part 2, including a face shield.
-
Neutralize & Absorb: Cover the spill with a neutralizing agent for bases (e.g., sodium bisulfate) or a universal chemical absorbent material. Do not use combustible materials like paper towels to absorb the neat chemical.
-
Collect & Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a soap and water solution.
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Part 6: Regulatory & Compliance Framework
All procedures described in this guide are designed to comply with two primary federal regulations in the United States:
-
EPA - Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste[3]. Our characterization and handling procedures are designed to meet RCRA standards.
-
OSHA - 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories": Known as the OSHA Lab Standard, this regulation requires laboratories to develop a Chemical Hygiene Plan (CHP)[10][11]. The CHP outlines the specific procedures and controls, including waste disposal protocols and PPE requirements, to protect laboratory workers. This guide serves as a component that should be integrated into your site-specific CHP.
By adhering to these structured protocols, you ensure not only the safety of yourself and your colleagues but also maintain your institution's compliance and protect our shared environment.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ACTenviro. (2024, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
